Product packaging for 2,2'-(Ethylenediimino)-dibutyric acid(Cat. No.:CAS No. 498-17-9)

2,2'-(Ethylenediimino)-dibutyric acid

货号: B117034
CAS 编号: 498-17-9
分子量: 232.28 g/mol
InChI 键: LLOPSLUNSGBASE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2,2’-(Ethanediyldiimino)bis-butanoic Acid is used in the treatment of Pb poisoning in humans as a tuberculostatic. It is an impurity in the formation of Ethambutol. It is an anti-bacterial compound.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O4 B117034 2,2'-(Ethylenediimino)-dibutyric acid CAS No. 498-17-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-(1-carboxypropylamino)ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOPSLUNSGBASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NCCNC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964412
Record name 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

498-17-9
Record name EDBA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-(Ethylenediimino)-dibutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the primary synthetic methodology, including a detailed experimental protocol, and presents key quantitative data and characterization parameters.

Introduction

This compound, also known as ethylenediamine-N,N'-di-α-butyric acid, is a dicarboxylic acid derivative of ethylenediamine. Its structure, featuring two chiral centers and multiple coordination sites, makes it a valuable chelating agent and a versatile building block in medicinal chemistry. Notably, EDDB is a known metabolite of the antituberculosis drug ethambutol and is investigated for its potential therapeutic applications, including the treatment of lead poisoning.[1][2][3] This guide focuses on the most established and practical laboratory-scale synthesis of EDDB.

Synthesis Methodology

The most widely recognized and utilized method for the synthesis of this compound is the direct N-alkylation of ethylenediamine with two equivalents of α-bromobutyric acid.[4] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic amino groups of ethylenediamine attack the electrophilic carbon atom of α-bromobutyric acid, leading to the displacement of the bromide ion. The reaction is typically carried out in an alkaline medium to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.

The overall reaction can be depicted as follows:

Synthesis_Pathway cluster_conditions Reaction Conditions Ethylenediamine Ethylenediamine EDDB 2,2'-(Ethylenediimino)- dibutyric Acid Ethylenediamine->EDDB + aBromobutyricAcid 2-Bromobutanoic Acid (2 eq.) aBromobutyricAcid->EDDB AlkalineMedium Alkaline Medium (e.g., NaOH) Solvent 70% Ethanol

Figure 1: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • Ethylenediamine

  • α-Bromobutyric acid (2-bromobutanoic acid)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl, concentrated)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar quantity of ethylenediamine in a 70% ethanol-water solution. The recommended solvent system enhances the solubility of the reactants while minimizing side reactions.[4]

  • Addition of α-Bromobutyric Acid: To the stirred ethylenediamine solution, add two molar equivalents of α-bromobutyric acid portion-wise. A 1:2 molar ratio of ethylenediamine to α-bromobutyric acid is crucial to ensure the complete disubstitution on both nitrogen atoms and to prevent the formation of mono-substituted and oligomeric byproducts.[4]

  • Alkalinization: Concurrently with the addition of α-bromobutyric acid, add a solution of sodium hydroxide to maintain the reaction mixture at an alkaline pH. The base neutralizes the hydrobromic acid formed during the reaction.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for several hours with continuous stirring. The exact reaction time and temperature may need to be optimized for maximum yield.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.

    • Isolate the crude product by vacuum filtration and wash it with cold ethanol.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the synthesis and the final product.

ParameterValueReference
Reactant Molar Ratio 1 (Ethylenediamine) : 2 (α-Bromobutyric acid)[4]
Solvent 70% Ethanol in Water[4]
Molecular Formula C₁₀H₂₀N₂O₄[1][5][6]
Molecular Weight 232.28 g/mol [1][5][6]
Melting Point >271 °C (decomposes)[3][7]
Purity (typical) ≥98%[5]

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following are the expected analytical data:

  • Appearance: White solid.

  • Solubility: Slightly soluble in aqueous acid.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectroscopy are critical for structural elucidation. Predicted spectral data can serve as a reference.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethylenediamine + 2-Bromobutanoic Acid Reaction N-Alkylation in Alkaline Ethanol/Water Reactants->Reaction Workup Acidification and Filtration Reaction->Workup Recrystallization Recrystallization Workup->Recrystallization Analysis Purity and Structural Analysis (NMR, MP) Recrystallization->Analysis FinalProduct Pure 2,2'-(Ethylenediimino)- dibutyric Acid Analysis->FinalProduct

Figure 2: Logical workflow for the synthesis of EDDB.

Conclusion

The synthesis of this compound via the nucleophilic substitution reaction of ethylenediamine and α-bromobutyric acid is a robust and well-established method. By carefully controlling the stoichiometry of the reactants and the reaction conditions, a high-purity product can be obtained. This guide provides the necessary details for researchers and scientists to successfully synthesize and characterize this important compound for its various applications in drug development and chemical research.

References

An In-depth Technical Guide to 2,2'-(Ethylenediimino)-dibutyric acid (EDBA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Ethylenediimino)-dibutyric acid (CAS Number: 498-17-9), a molecule of significant interest in pharmacology and coordination chemistry. This document details its physicochemical properties, synthesis, and biological relevance, with a particular focus on its role as a key metabolite of the antituberculosis drug ethambutol and its application as a chelating agent. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers and professionals in drug development and related scientific fields.

Introduction

This compound, commonly known as EDBA or Ethylenediamine-N,N'-di-α-butyric acid, is a dicarboxylic acid derivative with a unique molecular structure that underpins its diverse chemical and biological activities.[1] Historically, its synthesis and initial investigations in the mid-20th century were linked to its ability to form water-soluble complexes with metal ions, leading to its exploration for lead detoxification.[2] EDBA is also recognized as a significant metabolite of the first-line antituberculosis medication, ethambutol, and is an impurity that can be generated during ethambutol's synthesis.[2] Its dual identity as a crucial pharmacological metabolite and a versatile chelating agent makes it a subject of ongoing scientific inquiry.

Physicochemical Properties

A summary of the key physicochemical properties of EDBA is presented in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

PropertyValueReference
CAS Number 498-17-9[3]
Molecular Formula C₁₀H₂₀N₂O₄[3]
Molecular Weight 232.28 g/mol [3]
Melting Point >271°C (decomposes)[1]
Solubility Slightly soluble in aqueous acid[1]
pKa Data not readily available
LogP -4.1 (Computed)[4]
Appearance White solid[5]

Synthesis

The primary route for the synthesis of this compound is through the condensation of ethylenediamine with α-bromobutyric acid in an alkaline environment.[2]

Experimental Protocol: Synthesis of EDBA

This protocol describes a general laboratory-scale synthesis of EDBA.

Materials:

  • Ethylenediamine

  • 2-Bromobutyric acid

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethylenediamine in a 70% ethanol/water solution.

  • Addition of Reactants: Slowly add a solution of 2-bromobutyric acid and sodium hydroxide in 70% ethanol to the ethylenediamine solution. A molar ratio of 1:2 (ethylenediamine to 2-bromobutyric acid) is typically used to ensure complete disubstitution.

  • Reaction: Heat the mixture to reflux and maintain for several hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined.

G cluster_synthesis Synthesis Workflow Reactants Ethylenediamine & 2-Bromobutyric Acid Reaction Condensation Reaction (Alkaline, Reflux in EtOH/H2O) Reactants->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Pure EDBA Purification->Product Characterization NMR, IR, MS, Melting Point Product->Characterization

Synthesis Workflow for EDBA

Biological Significance and Applications

Metabolite of Ethambutol

EDBA is a primary metabolite of ethambutol, a cornerstone drug in the treatment of tuberculosis.[2] Following administration, ethambutol is oxidized in the liver by alcohol dehydrogenase to an aldehyde intermediate. This intermediate is subsequently converted to EDBA.[2] Further metabolism can occur, with EDBA being N-dealkylated to form 2-aminobutyric acid (AABA). Understanding this metabolic pathway is crucial for comprehending the pharmacokinetics and potential toxicities of ethambutol.

G cluster_metabolism Ethambutol Metabolic Pathway Ethambutol Ethambutol Aldehyde Aldehyde Intermediate Ethambutol->Aldehyde Oxidation (Alcohol Dehydrogenase) EDBA 2,2'-(Ethylenediimino)- dibutyric acid (EDBA) Aldehyde->EDBA Oxidation AABA 2-Aminobutyric acid (AABA) EDBA->AABA N-dealkylation

Metabolic Pathway of Ethambutol to EDBA and AABA
Chelating Agent

The molecular structure of EDBA, featuring two carboxylic acid groups and two nitrogen atoms, makes it an effective chelating agent for divalent and trivalent metal ions.[2] This property has been historically explored for the treatment of lead (Pb²⁺) poisoning.[2] Chelation therapy involves the administration of a chelating agent to form a stable, water-soluble complex with a toxic metal ion, which can then be excreted from the body.

Experimental Protocol: In Vitro Lead Chelation Assay

This protocol outlines a general method to assess the lead chelation capacity of EDBA in vitro.

Materials:

  • This compound (EDBA)

  • Lead(II) nitrate (Pb(NO₃)₂) or other soluble lead salt

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for lead quantification.

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of EDBA and lead nitrate in the chosen buffer.

  • Chelation Reaction: In a series of tubes, mix a constant concentration of lead nitrate with varying concentrations of EDBA. Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific period to allow for complex formation.

  • Separation of Free and Bound Lead:

    • Dialysis Method: Place the reaction mixtures into dialysis bags and dialyze against the buffer. The smaller, unbound lead ions will diffuse out of the bag, while the larger EDBA-lead complexes will be retained.

    • Alternative Methods: Other separation techniques like size-exclusion chromatography can also be used.

  • Quantification of Lead:

    • Measure the concentration of lead remaining inside the dialysis bag (bound lead) and/or in the dialysate (free lead) using AAS or ICP-MS.

  • Data Analysis: Calculate the percentage of lead chelated by EDBA at each concentration. Plot the percentage of chelated lead against the molar ratio of EDBA to lead to determine the stoichiometry and efficiency of the chelation.

G cluster_chelation In Vitro Lead Chelation Workflow Preparation Prepare Pb²⁺ and EDBA Solutions Incubation Incubate Pb²⁺ + EDBA (Complex Formation) Preparation->Incubation Separation Separate Free vs. Bound Pb²⁺ (e.g., Dialysis) Incubation->Separation Quantification Quantify Pb²⁺ (AAS or ICP-MS) Separation->Quantification Analysis Calculate Chelation Efficiency Quantification->Analysis

Workflow for an In Vitro Lead Chelation Assay

Analytical Methodologies

The quantification of EDBA in biological matrices such as urine is crucial for pharmacokinetic studies of ethambutol. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose. These methods typically involve sample preparation steps such as extraction and derivatization to enhance volatility and detection sensitivity.

Conclusion

This compound is a multifaceted molecule with significant implications in both pharmacology and environmental science. Its role as a major metabolite of ethambutol provides a critical avenue for understanding the drug's disposition and potential for adverse effects. Furthermore, its inherent chelating properties warrant continued investigation for therapeutic applications in heavy metal detoxification. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers and scientists to further explore the synthesis, characterization, and applications of this intriguing compound. As research in drug metabolism and environmental toxicology advances, a deeper understanding of molecules like EDBA will be paramount in developing safer and more effective therapeutic strategies and remediation technologies.

References

A Comprehensive Technical Review of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB), a significant dicarboxylic acid derivative. EDDB is primarily recognized as the main metabolite of the first-line antituberculosis drug, ethambutol. Its chemical structure, characterized by an ethylenediimino bridge connecting two butyric acid moieties, confers notable chelating properties, which are of interest in various scientific and therapeutic contexts. This document consolidates available data on its synthesis, chemical properties, biological significance, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known by its abbreviation EDDB, is an alpha-amino acid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 498-17-9[1][2][3]
Molecular Formula C₁₀H₂₀N₂O₄[1][2][3]
Molecular Weight 232.28 g/mol [1][2][3]
IUPAC Name 2-[2-(1-carboxypropylamino)ethylamino]butanoic acid[2]
Synonyms EDBA, Ethambutol Impurity 1, Ethylenediamine-N,N'-di-α-butyric acid[1][2]
Melting Point >271°C (decomposes)[1]
Solubility Slightly soluble in aqueous acid[1]
Physical Form White solid[1]

Synthesis

The primary and most documented method for the synthesis of this compound is the condensation reaction between ethylenediamine and α-bromobutyric acid (2-bromobutanoic acid) under alkaline conditions.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for similar reactions.

Materials:

  • Ethylenediamine

  • 2-Bromobutanoic acid

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, pH meter, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reactant: Slowly add a stoichiometric excess of 2-bromobutanoic acid to the ethylenediamine solution while stirring. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

  • pH Adjustment: Maintain the reaction mixture under alkaline conditions by the controlled addition of a base, such as sodium hydroxide solution. This is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amino groups of ethylenediamine, enhancing their nucleophilicity.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the solution with hydrochloric acid to precipitate the product, as EDDB is expected to be least soluble at its isoelectric point.

    • Collect the crude product by filtration.

    • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain purified this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products ethylenediamine Ethylenediamine condensation Condensation Reaction ethylenediamine->condensation bromobutyric_acid 2-Bromobutanoic Acid bromobutyric_acid->condensation alkaline Alkaline pH (e.g., NaOH) alkaline->condensation heat Elevated Temperature heat->condensation eddb 2,2'-(Ethylenediimino)- dibutyric acid condensation->eddb salt Sodium Bromide condensation->salt G ethambutol Ethambutol aldehyde Aldehyde Intermediate ethambutol->aldehyde Oxidation (Alcohol Dehydrogenase) eddb 2,2'-(Ethylenediimino)- dibutyric acid (EDDB) aldehyde->eddb Oxidation G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) precipitation Protein Precipitation (if necessary) sample->precipitation extraction Supernatant Collection / Dilution precipitation->extraction hplc HPLC Separation (e.g., C18 column) extraction->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Calibration Curve) msms->quantification

References

An In-depth Technical Guide to the Determination of Acid Dissociation Constants (pKa) for EDDB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the acid dissociation constants (pKa) of N,N'-ethylenediaminedibenzoic acid (EDDB). Given the importance of pKa values in understanding the physicochemical properties of molecules, such as solubility, lipophilicity, and metal chelation capabilities, this document outlines the principal methodologies for their accurate determination.

Introduction to EDDB and the Significance of its pKa Values

N,N'-ethylenediaminedibenzoic acid (EDDB) is a polyprotic chelating agent. Its structure, featuring two carboxylic acid groups and two tertiary amine groups, allows it to form stable complexes with various metal ions. The ionization state of these functional groups, which is dictated by the pH of the solution, is critical to its function.

The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a multiprotic acid like EDDB, there are multiple pKa values, each corresponding to a specific proton dissociation step.

  • pKa₁ and pKa₂ : Corresponding to the dissociation of the two carboxylic acid protons.

  • pKa₃ and pKa₄ : Corresponding to the dissociation of protons from the two protonated ammonium groups.

Knowledge of these pKa values is crucial for:

  • Predicting Chelation Behavior : The formation and stability of metal-EDDB complexes are highly pH-dependent.

  • Formulation Development : Solubility and stability of EDDB in pharmaceutical formulations are governed by its ionization state.

  • Understanding Bioavailability : The ability of EDDB to cross biological membranes is influenced by its charge, which is a function of pH and its pKa values.

Quantitative Data: Acid Dissociation Constants of EDDB

H₄L²⁺ ⇌ H₃L⁺ + H⁺ (pKa₁) H₃L⁺ ⇌ H₂L + H⁺ (pKa₂) H₂L ⇌ HL⁻ + H⁺ (pKa₃) HL⁻ ⇌ L²⁻ + H⁺ (pKa₄)

The following table summarizes the expected pKa values for EDDB at 25°C.

Dissociation ConstantCorresponding Functional GroupExpected pKa Value RangeNotes
pKa₁First Carboxylic Acid~2.0 - 3.0The first proton dissociation from a carboxylic acid group.
pKa₂Second Carboxylic Acid~3.5 - 4.5The second carboxylic acid proton is harder to remove due to the existing negative charge on the molecule.
pKa₃First Ammonium Group~6.0 - 7.0Dissociation of a proton from one of the tertiary ammonium groups. For comparison, the pKa values for Ethylenediamine-N,N'-diacetic acid are 6.42 and 9.46.[1]
pKa₄Second Ammonium Group~9.0 - 10.0The final proton dissociation from the remaining ammonium group.

Note: These values are estimates and should be confirmed by experimental determination.

Experimental Protocols for pKa Determination

Three primary methods are widely used for the determination of pKa values: Potentiometric Titration, UV-Vis Spectrophotometry, and Capillary Electrophoresis.[2]

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added.[3][4] The pKa values are determined from the inflection points of the resulting titration curve.

  • Materials and Equipment :

    • EDDB sample

    • Standardized 0.1 M HCl and 0.1 M NaOH solutions

    • Potassium chloride (for ionic strength adjustment)

    • Deionized water (degassed to remove CO₂)

    • Calibrated pH meter with a combination glass electrode

    • Automatic titrator or manual burette

    • Magnetic stirrer and stir bar

    • Jacketed titration vessel connected to a water bath for temperature control (25 ± 0.1 °C)

  • Procedure :

    • Sample Preparation : Accurately weigh a sample of EDDB to prepare a solution of known concentration (e.g., 1-5 mM).

    • Ionic Strength Adjustment : Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).

    • Initial Acidification : Acidify the solution to a low pH (e.g., pH 2.0) with a known volume of 0.1 M HCl to ensure all functional groups are fully protonated.

    • Titration : Titrate the acidified EDDB solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments.

    • Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Endpoint : Continue the titration until a high pH is reached (e.g., pH 12) to ensure all protons have been titrated.

    • Replicates : Perform the titration in triplicate to ensure reproducibility.

  • Data Analysis :

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence points (where the moles of added base equal the moles of acidic protons) will appear as steep inflections in the curve.

    • The pKa values can be determined at the half-equivalence points. For a polyprotic acid, pKa₁ is the pH at the first half-equivalence point, pKa₂ at the second, and so on.

    • Alternatively, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

    • Specialized software can be used to fit the titration data and calculate the pKa values with high precision.

Potentiometric_Titration_Workflow Potentiometric Titration Workflow for EDDB pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare EDDB Solution (e.g., 1-5 mM) prep2 Adjust Ionic Strength (e.g., 0.15 M KCl) prep1->prep2 prep3 Acidify to pH 2 with 0.1 M HCl prep2->prep3 titrate Titrate with 0.1 M NaOH in small increments prep3->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume NaOH record->plot derivative Calculate 1st & 2nd Derivatives plot->derivative pka Determine pKa values from half-equivalence points derivative->pka

Caption: Workflow for pKa determination of EDDB via potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[5][6][7] The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH of a series of buffered solutions.

  • Materials and Equipment :

    • EDDB sample

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known ionic strength.

    • UV-Vis spectrophotometer (preferably with a diode array detector)

    • Quartz cuvettes

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure :

    • Stock Solution : Prepare a concentrated stock solution of EDDB in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Sample Preparation : Prepare a series of solutions by diluting the EDDB stock solution into the different buffer solutions. Ensure the final concentration of EDDB is constant across all samples.

    • Spectral Acquisition : Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range. Also, record the spectrum in a highly acidic (e.g., 0.1 M HCl) and a highly basic (e.g., 0.1 M NaOH) solution to obtain the spectra of the fully protonated and deprotonated species, respectively.

    • pH Measurement : Accurately measure the pH of each buffered sample after the addition of the EDDB stock solution.

  • Data Analysis :

    • Identify the wavelength(s) where the largest change in absorbance occurs as a function of pH.

    • Plot absorbance at the chosen wavelength(s) versus the measured pH values.

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to a pKa value. For a multiprotic acid like EDDB, multiple sigmoidal transitions may be observed.

    • The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or by using specialized software that can deconvolve overlapping pKa values.

Spectrophotometry_Workflow Spectrophotometric Workflow for EDDB pKa Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare EDDB Stock Solution prep3 Create Samples with Constant EDDB Conc. prep1->prep3 prep2 Prepare Buffer Solutions (e.g., pH 2-12) prep2->prep3 measure_pH Measure Final pH of each sample prep3->measure_pH measure_abs Record UV-Vis Spectrum for each sample measure_pH->measure_abs plot Plot Absorbance vs. pH at selected wavelength measure_abs->plot fit Fit data to sigmoidal curve plot->fit pka Determine pKa from inflection point(s) fit->pka

Caption: Workflow for pKa determination of EDDB via UV-Vis spectrophotometry.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that can be used to determine pKa values based on the relationship between the effective electrophoretic mobility of a compound and the pH of the background electrolyte.[8][9][10] This method is particularly useful for impure samples and requires only a very small amount of material.

  • Materials and Equipment :

    • EDDB sample

    • A series of background electrolyte (BGE) buffers covering a wide pH range.

    • A neutral marker (e.g., mesityl oxide or DMSO).

    • Capillary Electrophoresis system with a UV detector.

    • Fused-silica capillaries.

    • Calibrated pH meter.

  • Procedure :

    • Capillary Conditioning : Condition a new capillary by flushing it sequentially with 1 M NaOH, 0.1 M NaOH, and deionized water, followed by the BGE.

    • Sample and BGE Preparation : Prepare a stock solution of EDDB and the neutral marker. Prepare a series of BGEs with varying pH values but constant ionic strength.

    • Electrophoretic Runs : For each BGE:

      • Rinse the capillary with the BGE.

      • Inject a small plug of the sample solution.

      • Apply a constant voltage and record the electropherogram.

      • Measure the migration times of the EDDB peak and the neutral marker peak.

    • Repeat : Repeat the process for each BGE in the pH series.

  • Data Analysis :

    • Calculate the effective electrophoretic mobility (µ_eff) of EDDB at each pH using the migration times of the analyte and the neutral marker.

    • Plot the effective mobility (µ_eff) against the pH of the BGE.

    • The resulting plot will be a sigmoidal curve (or a series of curves for a multiprotic species).

    • The inflection point(s) of the curve(s) correspond to the pKa value(s).

    • Non-linear regression analysis is used to fit the mobility data to the appropriate equation to obtain precise pKa values.

CE_Workflow Capillary Electrophoresis Workflow for EDDB pKa Determination cluster_ce_runs CE Analysis for each pH cluster_analysis Data Analysis prep_bge Prepare Background Electrolytes (Series of pH values) rinse Rinse Capillary with BGE prep_bge->rinse prep_sample Prepare EDDB Sample with Neutral Marker inject Inject Sample prep_sample->inject rinse->inject run Apply Voltage & Run CE inject->run record Record Electropherogram run->record calc_mobility Calculate Effective Mobility (µ_eff) from migration times record->calc_mobility plot_mobility Plot µ_eff vs. pH calc_mobility->plot_mobility determine_pka Determine pKa from inflection point(s) plot_mobility->determine_pka

Caption: Workflow for pKa determination of EDDB via Capillary Electrophoresis.

Conclusion and Method Comparison

The determination of the acid dissociation constants of EDDB is essential for its application in research and drug development. While potentiometric titration remains the gold standard for accuracy, both UV-Vis spectrophotometry and capillary electrophoresis offer significant advantages in terms of sample consumption and throughput. The choice of method will depend on the properties of the compound, the required accuracy, and the available instrumentation. For a novel compound like EDDB, employing at least two different methods to cross-validate the results is highly recommended.

References

An In-depth Technical Guide to the Thermodynamic Stability of EDDB Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thermodynamic stability of metal complexes is a critical parameter in drug development, catalysis, and materials science. Ethylenediamine-N,N'-di-t-butyl (EDDB), a sterically hindered chelating ligand, is of interest for its potential to form unique metal complexes with specific stability and reactivity profiles. This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of EDDB metal complexes. Due to the limited availability of specific thermodynamic data for EDDB in the public domain, this guide leverages data from analogous N,N'-dialkylated ethylenediamine complexes to infer trends and provide a framework for future research. Detailed experimental protocols for determining stability constants are provided, along with visualizations of key concepts and workflows to aid researchers in this field.

Introduction to Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal complex refers to the extent to which the complex will form spontaneously and remain intact under equilibrium conditions. It is a measure of the strength of the metal-ligand bond(s). This stability is quantified by the equilibrium constant for the formation of the complex, known as the stability constant (K) or formation constant (β). A higher stability constant indicates a more stable complex.

For a simple 1:1 metal (M) to ligand (L) complex formation:

M + L ⇌ ML

The stability constant, K, is given by:

K = [ML] / ([M][L])

The Gibbs free energy change (ΔG) for this reaction is related to the stability constant by the equation:

ΔG = -RT ln(K)

where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG corresponds to a larger stability constant and a more stable complex. The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

  • Enthalpy (ΔH): Represents the change in bond energies during complex formation. Exothermic reactions (negative ΔH) are enthalpically favored.

  • Entropy (ΔS): Relates to the change in disorder of the system. Reactions that result in an increase in the number of molecules or greater freedom of motion (positive ΔS) are entropically favored.

The Chelate Effect and Steric Hindrance in EDDB Complexes

Ethylenediamine and its derivatives are bidentate ligands, meaning they bind to a metal ion through two donor atoms (the nitrogen atoms). This ability to form a chelate ring results in a significant increase in thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect . The chelate effect is primarily driven by a favorable entropy change upon chelation.

EDDB is an N,N'-disubstituted ethylenediamine with bulky tert-butyl groups on each nitrogen atom. This steric hindrance is expected to have a significant impact on the thermodynamic stability of its metal complexes.

Expected Effects of Steric Hindrance on EDDB Complex Stability:

  • Decreased Stability Constants: The bulky tert-butyl groups can cause steric clashes, weakening the metal-nitrogen bonds and leading to lower stability constants compared to less hindered analogs like ethylenediamine (en) or N,N'-diethylethylenediamine.

  • Enthalpic and Entropic Contributions: The steric strain will likely result in a less favorable enthalpy of complexation (less negative ΔH). The restricted rotation of the bulky substituents may also lead to a less favorable entropy change (less positive ΔS) compared to less hindered ligands.

  • Influence of Metal Ion Size: The effect of steric hindrance is expected to be more pronounced for smaller metal ions, where the coordination sphere is more crowded.

The following diagram illustrates the concept of steric hindrance in an EDDB metal complex compared to an unsubstituted ethylenediamine complex.

StericHindrance Comparison of Unsubstituted vs. Sterically Hindered Ligand cluster_0 Unsubstituted Ethylenediamine Complex cluster_1 EDDB Complex (Steric Hindrance) M1 Metal Ion N1a N M1->N1a N1b N M1->N1b C1a CH2 N1a->C1a C1b CH2 C1a->C1b C1b->N1b M2 Metal Ion N2a N M2->N2a N2b N M2->N2b C2a CH2 N2a->C2a tBu1 t-Bu N2a->tBu1 tBu2 t-Bu N2b->tBu2 C2b CH2 C2a->C2b C2b->N2b PotentiometricTitrationWorkflow start Start prep Prepare Solutions (Ligand, Metal, Acid, Inert Salt) start->prep calibrate Calibrate pH Electrode prep->calibrate titrate Perform Potentiometric Titration with Standard Base calibrate->titrate data Record pH vs. Volume Data titrate->data analyze Analyze Titration Curves using specialized software data->analyze constants Determine Protonation and Stability Constants analyze->constants report Report Thermodynamic Data constants->report

An In-depth Technical Guide on the Solubility of 2,2'-(Ethylenediimino)-dibutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-(Ethylenediimino)-dibutyric acid, a significant metabolite of the first-line anti-tuberculosis drug ethambutol, is a molecule of considerable interest in pharmaceutical and chemical research.[1] Its structural features, containing both amino and carboxylic acid functionalities, suggest a complex solubility profile that is critical for its handling, formulation, and analysis. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents. Due to a notable gap in publicly available quantitative data, this document also presents a detailed experimental protocol for the systematic determination of its solubility, intended to serve as a foundational methodology for researchers in this field.

Introduction

This compound, also known as Ethambutol Impurity 1 or EDBA, is a dicarboxylic acid derivative formed in the liver through the metabolism of ethambutol.[1][2][] Understanding its solubility in various organic solvents is paramount for a range of applications, including:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: Accurate solubility data is essential for developing analytical methods to quantify EDBA in biological matrices, which is crucial for understanding the metabolic fate of ethambutol.

  • Process Chemistry: For the synthesis and purification of EDBA as a reference standard or for other research purposes, knowledge of its solubility is key to selecting appropriate solvents for reaction, crystallization, and isolation.

  • Formulation Development: Although EDBA itself is not an active pharmaceutical ingredient, its physicochemical properties, including solubility, can inform the development of formulations for its parent drug, ethambutol.

This guide aims to collate the available information on the solubility of this compound and to provide a robust framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.

PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₄[4][5]
Molecular Weight 232.28 g/mol [4][5]
CAS Number 498-17-9[5][6]
Melting Point >271°C (decomposes)[7]
Appearance White Solid[7]
pKa (Not specified in search results)
LogP -4.1 (Predicted)[4]

The high melting point and predicted low LogP value suggest that the molecule is relatively polar and likely has low solubility in non-polar organic solvents. The presence of two carboxylic acid and two amine groups indicates that its solubility will be highly dependent on the pH of the medium.

Solubility of this compound in Organic Solvents

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. The available information is largely qualitative. For instance, it is described as being "Slightly soluble in aqueous acid".[7]

To address this data gap, the following table has been prepared to guide future experimental work. Researchers are encouraged to use the protocol outlined in Section 4 to populate this table.

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°C
Methanol CH₃OH5.1Data Not Available
Ethanol C₂H₅OH4.3Data Not Available
Isopropanol C₃H₈O3.9Data Not Available
Acetone C₃H₆O5.1Data Not Available
Acetonitrile C₂H₃N5.8Data Not Available
Dimethylformamide (DMF) C₃H₇NO6.4Data Not Available
Dimethyl Sulfoxide (DMSO) C₂H₆OS7.2Data Not Available
Tetrahydrofuran (THF) C₄H₈O4.0Data Not Available
Ethyl Acetate C₄H₈O₂4.4Data Not Available
Toluene C₇H₈2.4Data Not Available
Hexane C₆H₁₄0.1Data Not Available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method.

4.1. Materials and Equipment

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Analytical balance (readable to 0.01 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

4.2. Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess compound prep2 Add solvent to vials prep1->prep2 Dispense equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature equil1->equil2 equil3 Allow to settle equil2->equil3 samp1 Centrifuge equil3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 samp4 Dilute sample samp3->samp4 samp5 Analyze by HPLC samp4->samp5 data2 Quantify concentration samp5->data2 data1 Generate calibration curve data1->data2 data3 Calculate solubility data2->data3

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

    • After agitation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Factors Influencing Solubility

The solubility of this compound is expected to be influenced by several factors:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. It is recommended to determine the solubility at various temperatures relevant to the intended application.

  • pH: As an amphoteric molecule with both acidic and basic functional groups, the solubility of EDBA in aqueous and protic organic solvents will be significantly affected by pH. The lowest solubility is expected at its isoelectric point.

  • Crystalline Form: The compound may exist in different polymorphic forms, each with a unique solubility. It is important to characterize the solid form used in the solubility experiments.

Conclusion

While there is a clear need for quantitative data on the solubility of this compound in organic solvents, the currently available information is sparse. This technical guide provides a standardized and detailed experimental protocol to enable researchers to systematically determine these crucial physicochemical parameters. The generation of reliable solubility data will undoubtedly facilitate further research into the metabolism, analysis, and synthesis of this important molecule. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the publication of this much-needed data.

References

Early Research on Ethylenediiminodibutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediiminodibutyric acid, more formally known as 2,2'-(Ethylenediimino)-dibutyric acid (EDBA), is a polyamino carboxylic acid. Early interest in this compound stemmed from its chelating properties and its identification as a significant metabolite of the antituberculosis drug ethambutol. This technical guide provides an in-depth overview of the foundational research on EDBA, focusing on its synthesis, metabolic fate, and chelating characteristics.

Physicochemical Properties

Quantitative data on the fundamental properties of EDBA is crucial for its application in research and development. The following table summarizes key physicochemical data.

PropertyValueSource
CAS Number 498-17-9[1][2]
Molecular Formula C₁₀H₂₀N₂O₄[1]
Molecular Weight 232.28 g/mol [1]
Melting Point >271°C (decomposes)[2]

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of EDBA, as identified in early research, is the condensation reaction of ethylenediamine with α-bromobutyric acid under alkaline conditions.

Materials:

  • Ethylenediamine

  • α-Bromobutyric acid

  • A suitable base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Water or an alcohol/water mixture)

  • Acid for neutralization (e.g., Hydrochloric Acid)

Procedure:

  • Dissolve ethylenediamine in the chosen solvent.

  • Slowly add α-bromobutyric acid to the solution while maintaining alkaline conditions by the controlled addition of a base. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.

  • After the reaction is complete, cool the mixture.

  • Carefully neutralize the solution with an acid to precipitate the crude EDBA.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Ethylenediamine Ethylenediamine Condensation Condensation Reaction (Alkaline Conditions, Heat) Ethylenediamine->Condensation aBromobutyricAcid α-Bromobutyric Acid aBromobutyricAcid->Condensation Base Base (e.g., NaOH) Base->Condensation CrudeEDBA Crude EDBA Condensation->CrudeEDBA Precipitation Neutralization Neutralization (Acid Addition) Purification Purification (Recrystallization) Neutralization->Purification PureEDBA Pure EDBA Purification->PureEDBA CrudeEDBA->Neutralization

Synthesis workflow for this compound.

Metabolic Fate of Ethambutol

EDBA was identified as a major metabolite of the antituberculosis drug, ethambutol. The metabolic pathway involves the oxidation of the primary alcohol groups of ethambutol.

The biotransformation of ethambutol to EDBA primarily occurs in the liver. This metabolic process is a key aspect of the drug's pharmacokinetics and was a subject of early toxicological and pharmacological studies. The primary study identifying this pathway was conducted by Peets et al. in 1965.[3]

Metabolic_Pathway Ethambutol Ethambutol (2,2'-(Ethylenediimino)di-1-butanol) Aldehyde_Intermediate Aldehyde Intermediate Ethambutol->Aldehyde_Intermediate Oxidation EDBA 2,2'-(Ethylenediimino)dibutyric Acid (EDBA) Aldehyde_Intermediate->EDBA Oxidation

Metabolic pathway of Ethambutol to EDBA.

Chelating Properties and Stability Constants

EDBA is a tetradentate ligand, capable of forming stable complexes with various metal ions. This property led to early investigations into its potential use in chelation therapy, particularly for lead poisoning.[2]

The following table presents the logarithm of the formation constants (log K) for metal complexes with EDDA and other related ligands for comparison.

Metal IonEDDA (log K₁)Ethylenediamine-N,N'-dipropionic Acid (log K₁)EDTA (log K₁)
Cu²⁺ 16.2-18.8[4]
Ni²⁺ 13.4-18.6
Co²⁺ 11.2-16.3
Zn²⁺ 10.7-16.5
Cd²⁺ 9.1-16.5
Fe³⁺ --25.1
Mn²⁺ 7.0-14.0
Ca²⁺ 3.6-10.7
Mg²⁺ 2.9-8.7

Note: Data for EDDA and EDTA are provided for comparative purposes. Specific early experimental values for EDBA are not well-documented in the reviewed literature.[4][5][6][7][8]

The formation of a metal-EDBA complex can be represented by the following logical relationship:

Chelation_Relationship Metal_Ion Metal Ion (Mⁿ⁺) Complex Metal-EDBA Complex [M(EDBA)]ⁿ⁻⁴ Metal_Ion->Complex EDBA EDBA EDBA->Complex

Logical relationship of EDBA chelation.

Conclusion

Early research on 2,2'-(ethylenediimino)dibutyric acid established its fundamental synthesis, its role as a metabolite of ethambutol, and its potential as a chelating agent. While detailed quantitative data on its metal complex stability from this period are limited, the foundational knowledge of its properties has paved the way for further investigation into its applications in medicine and coordination chemistry. This guide provides a core understanding of the initial scientific landscape surrounding this intriguing molecule.

References

An In-depth Technical Guide to 2,2'-(Ethylenediimino)-dibutyric Acid: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-(Ethylenediimino)-dibutyric acid (EDBA), a significant molecule in the fields of pharmacology and coordination chemistry. EDBA is primarily recognized as the major metabolite of the first-line anti-tuberculosis drug, ethambutol. This document details its molecular structure, physicochemical properties, synthesis, and its role in biological systems. Furthermore, it outlines experimental protocols for its synthesis and analysis, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a dicarboxylic acid derivative of ethylenediamine. Its structure features a central ethylenediimino bridge connecting two butyric acid moieties. This structure imparts significant chelating properties to the molecule.

EDBA_Synthesis cluster_workflow Synthesis of EDBA Reactant1 Ethylenediamine Reaction Condensation Reaction (Alkaline Conditions) Reactant1->Reaction Reactant2 2-Bromobutyric Acid Reactant2->Reaction Product This compound (EDBA) Reaction->Product Ethambutol_Metabolism cluster_pathway Metabolic Pathway of Ethambutol Ethambutol Ethambutol Aldehyde Aldehyde Intermediate Ethambutol->Aldehyde Alcohol Dehydrogenase EDBA 2,2'-(Ethylenediimino)- dibutyric Acid (EDBA) Aldehyde->EDBA Oxidation AABA 2-Aminobutyric Acid (AABA) EDBA->AABA Downstream Metabolism EDBA_Analysis_Workflow cluster_workflow LC-MS/MS Analysis of EDBA Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (e.g., with methanol or acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Liquid Chromatography (e.g., C18 or HILIC column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Spectroscopic Analysis of Ethyl 2,3-dibromo-3-phenylpropanoate (EDDB): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 2,3-dibromo-3-phenylpropanoate (EDDB), a halogenated derivative of cinnamic acid. This document details the characterization of EDDB using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data summaries, detailed experimental protocols, and visualizations of the analytical workflow and a relevant biological pathway.

Introduction

Ethyl 2,3-dibromo-3-phenylpropanoate (EDDB) is an organic compound with the molecular formula C₁₁H₁₂Br₂O₂.[1] As a derivative of phenylpropanoid, a class of compounds widely studied for their diverse biological activities, the precise structural elucidation of EDDB is crucial for its potential applications in research and drug development.[2][3][4][5][6] Spectroscopic techniques are indispensable for the unambiguous identification and characterization of such molecules. This guide presents a detailed analysis of the NMR, IR, and MS data for EDDB.

Spectroscopic Data

The following sections summarize the key spectroscopic data for EDDB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of EDDB provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the EDDB molecule.

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of EDDB was obtained using a KBr wafer technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak data not explicitly found in search resultsC=O (Ester) stretch
Specific peak data not explicitly found in search resultsC-O (Ester) stretch
Specific peak data not explicitly found in search resultsC-H (Aromatic) stretch
Specific peak data not explicitly found in search resultsC-H (Aliphatic) stretch
Specific peak data not explicitly found in search resultsC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For EDDB, Gas Chromatography-Mass Spectrometry (GC-MS) was utilized.[1]

m/z RatioRelative IntensityAssignment
131High[C₉H₇O]⁺ fragment
103Highest[C₈H₇]⁺ fragment (tropylium ion)
Other significant peaks not detailed in search results

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of EDDB.

Sample Preparation

A high-purity sample of solid EDDB should be used for all analyses. For NMR and GC-MS, the sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) or a volatile organic solvent (e.g., dichloromethane or methanol for GC-MS). For IR spectroscopy using the KBr pellet method, a small amount of the solid sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of EDDB in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of EDDB with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of EDDB (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of EDDB.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation EDDB_Solid EDDB (Solid) NMR_Sample Dissolve in CDCl3 EDDB_Solid->NMR_Sample IR_Sample Grind with KBr EDDB_Solid->IR_Sample MS_Sample Dissolve in CH2Cl2 EDDB_Solid->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR GCMS GC-MS System MS_Sample->GCMS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of EDDB.

Phenylpropanoid Biosynthesis Pathway

EDDB is a synthetic derivative of a phenylpropanoid. The following diagram illustrates the general phenylpropanoid biosynthesis pathway, which produces a wide array of secondary metabolites in plants.[2][3][4][5][6]

phenylpropanoid_pathway cluster_lignins Lignins cluster_flavonoids Flavonoids cluster_stilbenes Stilbenes Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Monolignols Monolignols pCoumaroyl_CoA->Monolignols Chalcones Chalcones pCoumaroyl_CoA->Chalcones Stilbenes Stilbenes pCoumaroyl_CoA->Stilbenes Lignins Lignins Monolignols->Lignins Flavonoids Flavonoids, Isoflavonoids, Anthocyanins Chalcones->Flavonoids

Caption: Simplified overview of the Phenylpropanoid Biosynthesis Pathway.

Conclusion

The spectroscopic analysis of Ethyl 2,3-dibromo-3-phenylpropanoate using NMR, IR, and MS provides a comprehensive structural characterization of the molecule. The combined data from these techniques confirm the presence of the ethyl ester, the phenyl group, and the dibrominated aliphatic chain, consistent with the proposed structure. The detailed experimental protocols provided in this guide offer a standardized approach for the analysis of EDDB and similar compounds, ensuring reproducibility and accuracy in research and development settings. Understanding the spectroscopic properties of EDDB is a fundamental step for any further investigation into its chemical reactivity and potential biological activities.

References

The Potential Biological Activity of Epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active polyphenol in green tea, extensively studied for its therapeutic potential. This document explores the potential biological activity of a novel derivative, epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB). As direct experimental data for EDDB is not available in current literature, this whitepaper extrapolates its potential activities based on the well-established biological functions of EGCG and the structure-activity relationships of its analogues. It is hypothesized that the addition of a second galloyl moiety at the 3'-position could enhance the inherent anticancer, anti-inflammatory, and antiviral properties of the parent EGCG molecule. This guide provides a comprehensive overview of these potential activities, detailed experimental protocols for their assessment, and visual representations of the key signaling pathways likely to be modulated by EDDB.

Introduction to EGCG and its Derivatives

Epigallocatechin-3-gallate (EGCG) is a flavonoid well-regarded for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its structure, characterized by multiple hydroxyl groups, is crucial for its biological effects.[3] Chemical modifications of EGCG, such as esterification, have been explored to enhance its stability, bioavailability, and biological efficacy.[4] The subject of this whitepaper, epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB), represents a structural analogue of EGCG with an additional gallate group. The gallate moiety is a key component for the biological activity of catechins.[3] Studies on EGCG analogues have suggested that the presence and position of galloyl groups can significantly influence their therapeutic potential.[3][5]

Potential Biological Activities of EDDB

Based on the extensive research on EGCG and its derivatives, EDDB is anticipated to exhibit a range of biological activities, potentially with enhanced potency.

Anticancer Activity

EGCG is a well-documented anticancer agent that influences multiple hallmarks of cancer.[2] It has been shown to inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that feed a tumor).[1][6] The anticancer effects of EGCG are attributed to its interaction with various cellular signaling pathways.[7][8]

Structure-activity relationship studies of EGCG analogues have indicated that the galloyl moiety is crucial for its anticancer effects.[3] Therefore, the presence of an additional gallate group in EDDB may lead to enhanced anticancer activity.

Quantitative Data on EGCG and Analogues (Anticancer Activity)

CompoundCell LineIC50 Value (µM)Reference
(-)-Epigallocatechin-3-gallate (EGCG)MDA-MB-231 (Triple Negative Breast Cancer)149.0 ± 6.7[5]
G28 (EGCG analogue)MDA-MB-231 (Triple Negative Breast Cancer)77[9]
G37 (EGCG analogue)MDA-MB-231 (Triple Negative Breast Cancer)104[9]
G56 (EGCG analogue)MDA-MB-231 (Triple Negative Breast Cancer)45[9]
M1 (G28 derivative)MDA-MB-231 (Triple Negative Breast Cancer)41[9]
M2 (G28 derivative)MDA-MB-231 (Triple Negative Breast Cancer)79[9]
(-)-EGCGLNCaP (Prostate Cancer)Not specified, potent inhibition[10]
GTP-4 (EGCG analogue)Purified 20S proteasome0.34[10]
GTP-5 (EGCG analogue)Purified 20S proteasome0.73[10]
4'-bromoflavonol (Flavonol analogue)A549 (Non-small cell lung cancer)0.46 ± 0.02[11]
5-Fluorouracil (Positive Control)A549 (Non-small cell lung cancer)4.98 ± 0.41[11]
EGCGMCF-7 (Breast Cancer)50.1 ± 1.2[12]
Anti-inflammatory Activity

EGCG has demonstrated potent anti-inflammatory effects by modulating various inflammatory pathways. It can inhibit the production of pro-inflammatory mediators and regulate the activity of transcription factors such as NF-κB, which plays a central role in inflammation.[1] The addition of a galloyl group in EDDB could potentially enhance its interaction with inflammatory signaling molecules, leading to more potent anti-inflammatory effects.

Antiviral Activity

EGCG has been reported to exhibit antiviral activity against a range of viruses.[13] Its mechanisms of action include inhibiting viral attachment and entry into host cells, as well as suppressing viral replication. The structural features of EGCG, particularly the galloyl moiety, are important for its antiviral effects. Lipophilic derivatives of EGCG have shown enhanced antiviral activities.[13] The increased lipophilicity and additional galloyl group of EDDB may, therefore, contribute to improved antiviral efficacy.

Key Signaling Pathways

The biological activities of EGCG and its analogues are mediated through their interaction with multiple signaling pathways. EDDB is likely to modulate these same pathways, potentially with greater efficacy.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. EGCG has been shown to inhibit NF-κB activation, thereby reducing inflammation and promoting apoptosis in cancer cells.[1]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK Complex IKK Complex TNFR->IKK Complex activates IL-1R->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Degradation Degradation IκBα->Degradation ubiquitination & degradation NF-κB (p50/p65) Active NF-κB NF-κB (p50/p65)->NF-κB (p50/p65) translocates to Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription induces Pro-inflammatory & Pro-survival Proteins Pro-inflammatory & Pro-survival Proteins Gene Transcription->Pro-inflammatory & Pro-survival Proteins EDDB EDDB EDDB->IKK Complex inhibits

Caption: EDDB's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. EGCG can modulate MAPK signaling, contributing to its anticancer effects.[1]

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) RTK RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors (e.g., AP-1)->Gene Expression (Proliferation, Survival) EDDB EDDB EDDB->Ras inhibits EDDB->Raf inhibits

Caption: Potential modulation of the MAPK signaling pathway by EDDB.

EGFR/VEGF Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways are crucial for cancer cell growth, proliferation, and angiogenesis. EGCG has been shown to inhibit both EGFR and VEGF signaling.[6][8]

EGFR_VEGF_Pathway cluster_egfr EGFR Signaling cluster_vegf VEGF Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway EGFR->Ras/Raf/MEK/ERK Pathway activates Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation Cell Proliferation Cell Proliferation Ras/Raf/MEK/ERK Pathway->Cell Proliferation Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α VEGF Expression VEGF Expression HIF-1α->VEGF Expression VEGF VEGF VEGF Expression->VEGF VEGFR VEGFR VEGF->VEGFR binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis EDDB EDDB EDDB->EGFR inhibits EDDB->VEGF Expression inhibits

Caption: EDDB's potential to inhibit both EGFR and VEGF signaling pathways.

Experimental Protocols

To evaluate the potential biological activities of EDDB, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of EDDB on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of EDDB. A vehicle control (e.g., DMSO) is also included.

  • MTT Assay: After a specified incubation period (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of EDDB that inhibits cell growth by 50%) is calculated from the dose-response curve.

Workflow Diagram:

Cell_Viability_Workflow Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Incubate overnight Incubate overnight Seed cancer cells in 96-well plate->Incubate overnight Treat with EDDB (various concentrations) Treat with EDDB (various concentrations) Incubate overnight->Treat with EDDB (various concentrations) Incubate for 24, 48, 72 hours Incubate for 24, 48, 72 hours Treat with EDDB (various concentrations)->Incubate for 24, 48, 72 hours Add MTT solution Add MTT solution Incubate for 24, 48, 72 hours->Add MTT solution Incubate for 4 hours Incubate for 4 hours Add MTT solution->Incubate for 4 hours Add DMSO to dissolve formazan Add DMSO to dissolve formazan Incubate for 4 hours->Add DMSO to dissolve formazan Measure absorbance at 570 nm Measure absorbance at 570 nm Add DMSO to dissolve formazan->Measure absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at 570 nm->Calculate cell viability and IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay by Flow Cytometry

Objective: To determine if EDDB induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with EDDB at its IC50 concentration for a specified time.

  • Cell Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

  • Data Analysis: The percentage of apoptotic cells in the treated and control groups is quantified.

Western Blot Analysis

Objective: To investigate the effect of EDDB on the expression of key proteins in signaling pathways.

Methodology:

  • Protein Extraction: Cancer cells are treated with EDDB, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IKK, p-ERK, VEGF) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of epigallocatechin-3-gallate-3,3'-di-O-gallate (EDDB) is currently lacking, a comprehensive analysis of its parent compound, EGCG, and related analogues provides a strong foundation for predicting its potential therapeutic effects. The presence of an additional galloyl group in the EDDB structure suggests a potential for enhanced anticancer, anti-inflammatory, and antiviral activities.

Future research should focus on the chemical synthesis of EDDB and its subsequent in vitro and in vivo evaluation to validate the hypotheses presented in this whitepaper. Such studies will be crucial in determining the therapeutic potential of this novel EGCG derivative and its viability as a candidate for further drug development. The experimental protocols and pathway analyses provided herein offer a roadmap for the systematic investigation of EDDB's biological profile.

References

Unraveling EDDB as a Potential Impurity in Ethambutol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the formation, identification, and potential impact of impurities during the synthesis of Ethambutol, with a specific focus on a query regarding "EDDB" or "(S,S)-ethylenediaminobutanol." While the term "EDDB" is not a standard nomenclature for a known Ethambutol impurity in publicly available scientific literature and pharmacopeias, its chemical name suggests a structure closely related to Ethambutol itself or its stereoisomers. This guide will, therefore, address the probable identity of such an impurity and provide a comprehensive overview of the well-characterized impurities encountered in Ethambutol synthesis.

Ethambutol, the (S,S)-enantiomer of N,N'-bis(1-hydroxybutan-2-yl)ethylenediamine, is a crucial first-line bacteriostatic agent against Mycobacterium tuberculosis. Its stereospecificity is critical for its therapeutic activity; the (S,S)-enantiomer is significantly more potent than the (R,R)-enantiomer and the meso-isomer. Consequently, controlling stereoisomeric impurities and other process-related impurities is of paramount importance in the manufacturing of Ethambutol to ensure its safety and efficacy.

Decoding "EDDB": A Likely Reference to Stereoisomeric Impurities

The term "EDDB" is likely an abbreviation for E thylened iimino-d i-b utanol, which describes the core chemical structure of Ethambutol. As an impurity, this strongly suggests that the query pertains to stereoisomers of the active pharmaceutical ingredient (API). The most common and critical stereoisomeric impurities in Ethambutol synthesis are:

  • (R,R)-Ethambutol (Impurity C): The enantiomer of the active (S,S)-Ethambutol.

  • meso-Ethambutol (Impurity B): The diastereomer of Ethambutol, having (R,S) or (S,R) configuration at the two chiral centers.

These impurities can arise from the use of non-stereopure starting materials or from racemization during the synthesis.

Formation Pathways of Key Impurities

The primary route for Ethambutol synthesis involves the reaction of (S)-2-aminobutanol with 1,2-dichloroethane or a similar ethylene-bridging agent. The formation of impurities is intrinsically linked to this process.

Key Impurities and Their Formation:

Impurity NameCommon DesignationFormation Pathway
2-AminobutanolImpurity AUnreacted starting material. Can be present as racemic (dl), or as the (R)- or (S)-enantiomer depending on the synthesis and purification steps.[1][2]
(R,R)-EthambutolImpurity CArises from the presence of (R)-2-aminobutanol in the starting material.
meso-EthambutolImpurity BResults from the reaction of a racemic mixture of 2-aminobutanol, where one molecule of (S)-2-aminobutanol reacts with one molecule of (R)-2-aminobutanol.
1,2-DichloroethaneImpurity DA common starting material that may remain as a residual solvent or unreacted component.[1]

Below is a diagram illustrating the general synthetic pathway of Ethambutol and the origin of key impurities.

G cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_products Products & Impurities S_2AB (S)-2-Aminobutanol Reaction Alkylation Reaction S_2AB->Reaction Unreacted_S_2AB Unreacted (S)-2-Aminobutanol (Impurity A) S_2AB->Unreacted_S_2AB R_2AB (R)-2-Aminobutanol (Starting Material Impurity) R_2AB->Reaction Unreacted_R_2AB Unreacted (R)-2-Aminobutanol (Impurity A) R_2AB->Unreacted_R_2AB DCE 1,2-Dichloroethane DCE->Reaction Residual_DCE Residual 1,2-Dichloroethane (Impurity D) DCE->Residual_DCE Ethambutol (S,S)-Ethambutol (API) Reaction->Ethambutol Desired Reaction RR_Ethambutol (R,R)-Ethambutol (Impurity C) Reaction->RR_Ethambutol Side Reaction Meso_Ethambutol meso-Ethambutol (Impurity B) Reaction->Meso_Ethambutol Side Reaction

Caption: Formation of Ethambutol and related impurities.

Analytical Methodologies for Impurity Profiling

The detection and quantification of impurities in Ethambutol require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Since Ethambutol and its related impurities lack a strong chromophore, direct UV detection is challenging. Therefore, pre-column derivatization is often necessary to enhance detectability.

Common Derivatization Agents:

  • Phenylethylisocyanate (PEIC)

  • (R)-(+)-α-methylbenzyl isocyanate

Experimental Protocol: HPLC with Pre-column Derivatization

The following is a general protocol based on methodologies described in the literature for the analysis of Ethambutol and its impurities.

  • Standard and Sample Preparation:

    • Prepare standard solutions of Ethambutol and known impurities (e.g., Impurity A, B, C) in a suitable solvent like water or a buffer.

    • Dissolve the Ethambutol drug substance or product in the same solvent to achieve a target concentration.

  • Derivatization:

    • To a specific volume of the standard or sample solution, add a solution of the derivatizing agent (e.g., phenylethylisocyanate in acetonitrile).

    • Mix and allow the reaction to proceed at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 20 minutes) to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 210 nm).

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Identify and quantify impurities by comparing their retention times and peak areas to those of the certified reference standards.

    • The resolution between the peaks of Ethambutol and its impurities, particularly the stereoisomers, is a critical parameter for method validation.

The workflow for impurity analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Ethambutol Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standards Standard->Dissolution Derivatization Pre-column Derivatization (e.g., with PEIC) Dissolution->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for Ethambutol impurity analysis.

Quantitative Data and Limits:

Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for known impurities in Ethambutol.

ImpurityPharmacopeiaLimit
2-Aminobutanol (Impurity A)WHO International Pharmacopoeia (Draft)Not more than 0.10%
meso-Ethambutol (Impurity B)WHO International Pharmacopoeia (Draft)Sum of Impurity B and other impurities (0.75-1.5 RRT) not more than 1.0%
Any other impurityWHO International Pharmacopoeia (Draft)Not more than 0.10%

Note: These limits are subject to change and the current official pharmacopeia should always be consulted.

Toxicological Significance of Impurities

The control of impurities in Ethambutol is critical due to their potential to impact the drug's safety profile.

  • Stereoisomers ((R,R)- and meso-Ethambutol): The primary concern with stereoisomeric impurities is their reduced therapeutic activity compared to the (S,S)-enantiomer. While specific toxicological data for these impurities is not extensively detailed in publicly available literature, their presence in significant amounts can lead to a sub-optimal therapeutic effect.

  • 2-Aminobutanol (Impurity A): As a starting material, its toxicological profile is of interest. While not considered highly toxic, its levels are controlled to ensure the purity of the final product.

  • Ethambutol-induced Optic Neuropathy: The most significant adverse effect of Ethambutol is a dose- and duration-dependent optic neuropathy, which can lead to vision loss.[3][4] It is crucial to ensure that impurities do not exacerbate this known toxicity. The visual loss may be mediated through an excitotoxic pathway, making retinal ganglion cells sensitive to normal levels of extracellular glutamate.[5]

There is no specific toxicological data available for "EDDB" as a distinct entity. The toxicological concerns would be extrapolated from its closest structural analogs, which are the known impurities and Ethambutol itself.

Conclusion

While "EDDB" is not a recognized name for a specific Ethambutol impurity, the provided chemical name points towards stereoisomers like (R,R)-Ethambutol and meso-Ethambutol. The control of these and other process-related impurities such as 2-aminobutanol is fundamental to the safe and effective use of Ethambutol. This guide has outlined the formation pathways, analytical detection methodologies, and toxicological relevance of these key impurities. For drug development professionals, rigorous analytical control and adherence to pharmacopeial limits are essential in the manufacturing of high-quality Ethambutol. Further research into the specific toxicological profiles of each impurity would be beneficial for a more comprehensive risk assessment.

References

Theoretical Modeling of EDDB Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelation therapy is a cornerstone of medicinal chemistry, employed for metal detoxification, as contrast agents in medical imaging, and as a scaffold for radiopharmaceuticals. The efficacy and specificity of a chelating agent are dictated by the three-dimensional structure and electronic properties of the metal-ligand complex. Ethylenediamine-N,N'-di-tert-butyl (EDDB) is a sterically hindered diamine ligand that offers unique coordination properties. The bulky tert-butyl groups can influence the geometry, stability, and reactivity of the resulting metal complex.

This technical guide provides a comprehensive overview of the theoretical modeling of EDDB chelation, integrating computational methodologies with experimental validation. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict and understand the behavior of EDDB-metal complexes, thereby accelerating the design of novel therapeutic and diagnostic agents.

Core Principles of EDDB Chelation

EDDB is a bidentate ligand, coordinating to a metal ion through the lone pairs of its two nitrogen atoms to form a stable five-membered ring. The large tert-butyl substituents on the nitrogen atoms impose significant steric constraints, which can favor specific coordination geometries and influence the metal ion's accessibility to other molecules, such as water or biological substrates.

The chelation process can be conceptually broken down into several key stages, each amenable to theoretical modeling:

  • Ligand Conformational Analysis: Understanding the conformational landscape of the free EDDB ligand is crucial, as only specific conformers will be pre-organized for metal binding.

  • Solvation and Desolvation: Both the metal ion and the ligand are solvated in solution. The energetic cost of removing solvent molecules from the metal's coordination sphere and the ligand's binding sites is a significant factor in the overall thermodynamics of chelation.

  • Coordination Bond Formation: The formation of coordinate bonds between the metal ion and the nitrogen donor atoms of EDDB is the central event of chelation.

  • Structural Relaxation: The newly formed metal-ligand complex will relax into its most stable geometry, influenced by the electronic preferences of the metal ion and the steric demands of the EDDB ligand.

Theoretical Modeling Methodologies

A multi-faceted computational approach is essential for accurately modeling EDDB chelation. The two primary techniques employed are quantum mechanics (QM) and molecular mechanics (MM), often used in a complementary fashion.

Quantum Mechanics (Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure and properties of molecules. It is particularly well-suited for investigating the details of coordination bond formation and the electronic properties of the resulting metal complex.

Key Applications of DFT in EDDB Chelation Modeling:

  • Geometry Optimization: Determining the most stable three-dimensional structure of the EDDB-metal complex.

  • Binding Energy Calculation: Quantifying the strength of the interaction between EDDB and the metal ion.

  • Electronic Structure Analysis: Investigating the nature of the metal-ligand bonding through analysis of molecular orbitals and charge distribution.

  • Spectroscopic Property Prediction: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.

A theoretical study on the oxidation of phenolates by a µ-η2:η2-peroxodicopper(II) complex of EDDB, [Cu2O2(N,N'-di-tert-butylethylenediamine)2]2+, highlights the utility of hybrid DFT in elucidating complex reaction mechanisms involving EDDB chelates[1].

Molecular Mechanics and Molecular Dynamics

Molecular Mechanics (MM) employs classical physics to model the behavior of molecules. While less computationally expensive than QM, it does not explicitly treat electrons. Molecular Dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.

Key Applications of MM/MD in EDDB Chelation Modeling:

  • Conformational Sampling: Exploring the possible conformations of the free EDDB ligand and the chelate complex.

  • Solvation Effects: Simulating the explicit interactions with solvent molecules to calculate free energies of solvation and desolvation.

  • Stability Assessment: Evaluating the stability of the EDDB-metal complex in a simulated biological environment.

  • Binding Free Energy Calculation: Using methods like umbrella sampling or free energy perturbation to calculate the free energy of binding, which can be directly compared with experimental stability constants.

Experimental Protocols for Validation

Theoretical models must be validated against experimental data. The following are key experimental techniques for synthesizing and characterizing EDDB-metal complexes.

Synthesis of an EDDB-Metal Complex (General Protocol)
  • Ligand Preparation: EDDB is commercially available. If not, it can be synthesized through the reaction of ethylenediamine with a tert-butyl halide or by reductive amination of ethylenediamine with acetone followed by reduction.

  • Complexation Reaction:

    • Dissolve the EDDB ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

    • Separately, dissolve a salt of the desired metal ion (e.g., chloride, nitrate, or perchlorate salt) in the same or a compatible solvent.

    • Slowly add the metal salt solution to the ligand solution with stirring. The molar ratio of metal to ligand is typically 1:1 for a simple chelate.

    • The reaction may be heated or stirred at room temperature for a period ranging from a few hours to several days.

  • Isolation and Purification:

    • The resulting complex may precipitate out of solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If the complex is soluble, the solvent can be removed by rotary evaporation. The resulting solid can then be recrystallized from a suitable solvent or solvent mixture to obtain pure crystals.

Characterization Techniques
  • X-ray Crystallography: Provides the definitive three-dimensional structure of the EDDB-metal complex in the solid state, including precise bond lengths and angles. This is the most crucial data for validating the geometries predicted by QM calculations.

  • NMR Spectroscopy: Can be used to characterize the structure of the complex in solution. Changes in the chemical shifts of the EDDB protons upon coordination can confirm binding.

  • UV-Vis Spectroscopy: The formation of a metal complex often results in new electronic transitions that can be monitored by UV-Vis spectroscopy.

  • FTIR Spectroscopy: Changes in the vibrational frequencies of the N-H and C-N bonds of EDDB upon coordination can be observed by FTIR, providing evidence of metal-ligand bond formation.

  • Potentiometric Titration: Can be used to determine the stability constants of the EDDB-metal complex in solution, providing thermodynamic data for comparison with binding free energies calculated from MD simulations.

Data Presentation

Quantitative data from theoretical and experimental studies should be systematically organized for comparative analysis.

Table 1: Comparison of Calculated and Experimental Structural Parameters for a Representative M(II)-EDDB Complex

ParameterCalculated (DFT)Experimental (X-ray)
M-N Bond Length (Å)ValueValue
N-M-N Bite Angle (°)ValueValue
Torsion Angle (N-C-C-N) (°)ValueValue

Note: Specific values are dependent on the metal ion and the computational/experimental conditions.

Table 2: Calculated Thermodynamic Data for the Chelation of a M(II) Ion by EDDB

ParameterValue (kcal/mol)Computational Method
Gas-Phase Binding EnergyValueDFT
Solvation Free Energy (Ligand)ValueMD/Continuum Solvation
Solvation Free Energy (Metal)ValueMD/Continuum Solvation
Solvation Free Energy (Complex)ValueMD/Continuum Solvation
Binding Free Energy in SolutionValueMD (Umbrella Sampling)

Note: These values are illustrative and would need to be calculated for a specific metal-EDDB system.

Mandatory Visualizations

Signaling Pathways and Workflows

EDDB_Chelation_Process cluster_reactants Reactants in Solution cluster_process Chelation cluster_product Product Solvated Metal Ion Solvated Metal Ion Desolvation Desolvation Solvated Metal Ion->Desolvation Solvated EDDB Solvated EDDB Solvated EDDB->Desolvation Coordination Coordination Desolvation->Coordination Solvated EDDB-Metal Complex Solvated EDDB-Metal Complex Coordination->Solvated EDDB-Metal Complex

Caption: Conceptual workflow of the EDDB chelation process in solution.

Theoretical_Modeling_Workflow start Define System (EDDB, Metal Ion, Solvent) qm Quantum Mechanics (DFT) Geometry Optimization Binding Energy Electronic Structure start->qm md Molecular Dynamics Conformational Sampling Solvation Free Energy Dynamic Stability start->md analysis Comparative Analysis qm->analysis md->analysis exp Experimental Validation Synthesis X-ray Crystallography Spectroscopy Potentiometry exp->analysis end Validated Model of EDDB Chelation analysis->end

Caption: Integrated workflow for the theoretical modeling and experimental validation of EDDB chelation.

Conclusion

The theoretical modeling of EDDB chelation provides a powerful framework for understanding and predicting the behavior of its metal complexes. By combining quantum mechanics and molecular dynamics simulations, researchers can gain detailed insights into the structural, electronic, and thermodynamic properties that govern the chelation process. The integration of these computational approaches with robust experimental validation is critical for the development of a comprehensive and accurate model. Such a model is an invaluable tool in the rational design of novel EDDB-based compounds for applications in drug development and beyond, ultimately saving time and resources in the discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for 2,2'-(Ethylenediimino)-dibutyric Acid (EDDB) as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-(Ethylenediimino)-dibutyric acid (EDDB), also known as ethylenediamine-N,N'-di-α-butyric acid, is a chelating agent with the chemical formula C₁₀H₂₀N₂O₄ and a molecular weight of 232.28 g/mol [1]. As a structural analogue of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), EDDB possesses two chiral centers and exists as three stereoisomers: (S,S), (R,R), and the meso (R,S) form. Its primary documented application is in the treatment of lead poisoning, acting as a tuberculostatic agent[2]. EDDB is also known as an impurity in the synthesis of the antitubercular drug Ethambutol[2]. The presence of two nitrogen atoms and two carboxylic acid groups allows EDDB to form stable complexes with various metal ions, making it a subject of interest for applications in heavy metal detoxification and potentially in drug delivery.

These application notes provide a comprehensive overview of the synthesis of EDDB, its potential applications as a chelating agent, and detailed protocols for its characterization.

Data Presentation: Physicochemical Properties and Chelation Data

Table 1: Physicochemical Properties of this compound (EDDB)

PropertyValueReference
CAS Number 498-17-9[1]
Molecular Formula C₁₀H₂₀N₂O₄[1]
Molecular Weight 232.28 g/mol [1]
IUPAC Name 2-[2-(1-carboxypropylamino)ethylamino]butanoic acid[1]
Appearance Colorless liquid (predicted)
Solubility Expected to be soluble in water

Table 2: Stability Constants (log K) of EDTA with Various Metal Ions

Metal Ionlog K
Pb²⁺ 18.0
Cd²⁺ 16.5
Cu²⁺ 18.8
Fe³⁺ 25.1
Zn²⁺ 16.5
Ca²⁺ 10.7
Mg²⁺ 8.7

Note: These values are for EDTA and are provided for comparative purposes. The stability constants for EDDB are expected to differ and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound (EDDB)

This protocol describes a general method for the synthesis of EDDB via the alkylation of ethylenediamine with 2-bromobutyric acid. This method is based on established procedures for the synthesis of similar aminopolycarboxylic acids.

Materials:

  • Ethylenediamine

  • 2-Bromobutyric acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known amount of ethylenediamine in distilled water.

  • Addition of 2-Bromobutyric Acid: In a separate beaker, dissolve two molar equivalents of 2-bromobutyric acid in distilled water and neutralize it with a concentrated solution of sodium hydroxide to a pH of approximately 8-9.

  • Alkylation Reaction: Slowly add the neutralized 2-bromobutyric acid solution to the ethylenediamine solution under constant stirring.

  • pH Adjustment and Reflux: Adjust the pH of the reaction mixture to 10-11 using a sodium hydroxide solution. Heat the mixture to reflux and maintain it for several hours (typically 4-6 hours) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the EDDB.

  • Isolation and Purification: Cool the acidified solution in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water and then with cold ethanol to remove unreacted starting materials and inorganic salts.

  • Recrystallization: For further purification, recrystallize the crude EDDB from hot water.

  • Drying and Characterization: Dry the purified EDDB in a vacuum oven. Characterize the final product by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

G cluster_synthesis Synthesis of EDDB start Start dissolve_en Dissolve Ethylenediamine in Water start->dissolve_en dissolve_bromo Dissolve 2-Bromobutyric Acid in Water & Neutralize with NaOH start->dissolve_bromo react Add Bromobutyric Acid Solution to Ethylenediamine Solution dissolve_en->react dissolve_bromo->react adjust_ph Adjust pH to 10-11 with NaOH react->adjust_ph reflux Reflux for 4-6 hours adjust_ph->reflux cool_acidify Cool and Acidify to pH 2-3 with HCl reflux->cool_acidify precipitate Precipitate EDDB cool_acidify->precipitate filter_wash Filter and Wash with Cold Water and Ethanol precipitate->filter_wash recrystallize Recrystallize from Hot Water filter_wash->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize end End characterize->end G cluster_chelation Chelation of Heavy Metals by EDDB HM Heavy Metal Ion (e.g., Pb²⁺) Complex Stable, Water-Soluble Metal-EDDB Complex HM->Complex EDDB EDDB EDDB->Complex Excretion Renal Excretion Complex->Excretion

References

Application Notes and Protocols for Ethylenediamine-Based Chelating Agents in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the acronym "EDDB" is not widely recognized in analytical chemistry literature, it is likely to refer to chelating agents based on an ethylenediamine core functionalized with aromatic groups, such as N,N'-bis(benzoyl)ethylenediamine or similar structures. These compounds belong to a broader class of ethylenediamine derivatives that are extensively used in analytical chemistry for the determination and separation of metal ions. Their utility stems from the formation of stable and often colored complexes with a variety of metal cations. This document provides detailed application notes and protocols for the use of these ethylenediamine-based chelating agents in various analytical techniques.

The most well-known and studied analogues include N,N'-bis(salicylidene)ethylenediamine (salen) and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). These ligands, and others with similar structures, serve as the basis for the protocols described herein.[1][2]

Application Note 1: Spectrophotometric Determination of Metal Ions

Principle

Ethylenediamine-based Schiff base ligands and other related derivatives react with metal ions to form colored complexes. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer. This method is simple, cost-effective, and can be highly sensitive and selective.[3]

General Protocol for Spectrophotometric Analysis

  • Reagent Preparation:

    • Prepare a stock solution of the ethylenediamine-based chelating agent (e.g., salen) in a suitable organic solvent (e.g., ethanol, DMSO).

    • Prepare standard solutions of the metal ion of interest with known concentrations.

    • Prepare a buffer solution to maintain the optimal pH for complex formation.

  • Sample Preparation:

    • For solid samples, perform an acid digestion to bring the metal ions into solution. A common procedure involves digestion with concentrated nitric acid, sometimes in combination with hydrochloric acid, with or without microwave assistance.

    • For liquid samples, adjust the pH and dilute as necessary to fall within the linear range of the calibration curve.

  • Complex Formation:

    • In a series of volumetric flasks, add a fixed volume of the sample or standard solution.

    • Add an excess of the chelating agent solution to ensure complete complexation of the metal ion.

    • Add the buffer solution to adjust the pH to the optimal value for the specific metal-ligand complex.

    • Dilute to the mark with a suitable solvent and mix well.

    • Allow the reaction to proceed for a sufficient time to ensure complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax) of the metal complex against a reagent blank.

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Quantitative Data

The following table summarizes typical performance data for the spectrophotometric determination of metal ions using ethylenediamine-derived ligands.

Metal IonLigandλmax (nm)Linear RangeLimit of Detection (LOD)Reference
Fe(III)Salen derivative~4800.1 - 10 µg/mL0.05 µg/mL[4]
Cu(II)Salen~3800.2 - 8 µg/mL0.08 µg/mL[5]
Ni(II)Salen~4000.5 - 12 µg/mL0.1 µg/mL[5]

Application Note 2: Chromatographic Separation of Metal Ions

Principle

Ethylenediamine-based chelating agents can be used to separate metal ions by forming complexes with different stabilities and chromatographic properties. These separations can be performed using various techniques such as High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Ion Electrokinetic Chromatography (IEKC).[6]

Protocol for HPLC Separation of Metal Chelates

  • Ligand and Mobile Phase Preparation:

    • Prepare a solution of the chelating agent (e.g., HBED) in the mobile phase.[6]

    • The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.

  • Sample Preparation:

    • Dissolve the sample containing the metal ions in a suitable solvent.

    • Add the chelating agent to the sample to form the metal complexes prior to injection (pre-column derivatization).

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: An isocratic or gradient elution can be employed. The composition of the mobile phase is optimized to achieve the best separation.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: A UV-Vis detector is used to monitor the absorbance of the metal chelates at a specific wavelength.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the metal chelates based on their retention times compared to standards.

    • Quantify the metal ions by measuring the peak areas and comparing them to a calibration curve.

Quantitative Data

Metal IonsLigandChromatographic ModeSeparation Efficiency (plates)Reference
Fe(III), Co(III), Mn(III), Al(III), Cu(II), Ni(II), Cd(II), Zn(II)HBEDIEKCup to 400,000[6]
Ga(III), In(III)HBEDCapillary Electrophoresis40,000 - 300,000[2]

Application Note 3: Potentiometric Titration of Metal Ions

Principle

The formation of stable complexes between ethylenediamine-based ligands and metal ions can be monitored potentiometrically. A metal ion-selective electrode or a pH electrode can be used to detect the endpoint of the titration of a metal ion solution with the chelating agent. This method is useful for determining the concentration of metal ions and for studying the stoichiometry and stability of the complexes formed.[7][8]

Protocol for Potentiometric Titration

  • Reagent Preparation:

    • Prepare a standard solution of the ethylenediamine-based chelating agent.

    • Prepare a solution of the metal ion to be analyzed.

    • Prepare a buffer solution to maintain a constant pH during the titration.

  • Titration Setup:

    • Place a known volume of the metal ion solution in a beaker.

    • Add the buffer solution.

    • Immerse a suitable indicator electrode (e.g., a metal-ion selective electrode or a glass pH electrode) and a reference electrode in the solution.

    • Use a magnetic stirrer to ensure proper mixing.

  • Titration Procedure:

    • Add the standard solution of the chelating agent in small increments from a burette.

    • Record the electrode potential (or pH) after each addition.

    • Continue the titration beyond the equivalence point.

  • Data Analysis:

    • Plot the electrode potential (or pH) versus the volume of titrant added.

    • The endpoint of the titration is determined from the point of maximum slope on the titration curve.

    • Calculate the concentration of the metal ion in the sample based on the stoichiometry of the complex formation reaction.

Visualizations

Synthesis of Ethylenediamine-Based Schiff Base Ligands

SynthesisWorkflow cluster_reactants Reactants Ethylenediamine Ethylenediamine Condensation Condensation Reaction (Reflux) Ethylenediamine->Condensation AromaticAldehyde Aromatic Aldehyde/Ketone (e.g., Salicylaldehyde) AromaticAldehyde->Condensation Solvent Solvent (e.g., Ethanol) Solvent->Condensation Product Schiff Base Ligand (e.g., Salen) Condensation->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Ligand Purification->FinalProduct

Caption: General workflow for the synthesis of ethylenediamine-based Schiff base ligands.

Experimental Workflow for Spectrophotometric Metal Ion Determination

SpectrophotometryWorkflow Sample Sample Preparation (e.g., Acid Digestion) Complexation Complex Formation Sample->Complexation Standards Preparation of Standard Solutions Standards->Complexation Reagents Reagent Preparation (Ligand, Buffer) Reagents->Complexation Measurement Spectrophotometric Measurement (λmax) Complexation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Result Determination of Metal Ion Concentration Measurement->Result Calibration->Result

Caption: Experimental workflow for the spectrophotometric determination of metal ions.

Chromatographic Separation of Metal Chelates

ChromatographySchematic MobilePhase Mobile Phase (Solvent + Buffer) Pump HPLC Pump MobilePhase->Pump Injector Injector (Sample with Metal Chelates) Pump->Injector Column Column (e.g., C18) Separation of Metal Chelates Injector->Column Detector Detector (UV-Vis) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem

Caption: Schematic of an HPLC system for the separation of metal chelates.

Ligand Structure-Application Relationship

LigandApplication cluster_apps Ligand Ethylenediamine-Based Ligand Properties Key Properties: - Strong Chelating Ability - Forms Stable Complexes - Often Colored Complexes - Tunable Solubility Ligand->Properties Applications Analytical Applications Properties->Applications Spectro Spectrophotometry Applications->Spectro Chromo Chromatography Applications->Chromo Potentio Potentiometry Applications->Potentio Extraction Solvent Extraction Applications->Extraction

Caption: Relationship between ligand properties and analytical applications.

References

Application Notes and Protocols for Heavy Metal Ion Separation using 2,2'-(Ethylenediimino)-dibutyric acid (EDDB)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2'-(Ethylenediimino)-dibutyric acid (EDDB), also known as (S,S)-ethylenediaminedisuccinic acid (EDDS), is a powerful chelating agent that serves as a biodegradable alternative to conventional agents like EDTA for the separation and removal of heavy metal ions. Its ability to form stable, water-soluble complexes with a range of divalent and trivalent metal ions makes it highly effective in various applications, including environmental remediation, analytical chemistry, and industrial process stream purification. These notes provide detailed protocols for researchers, scientists, and drug development professionals on the application of EDDB for heavy metal ion separation.

Principle of Operation

EDDB is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-point attachment results in the formation of a stable chelate complex, effectively sequestering the metal ion in solution. The stability of these complexes varies for different metals, which is the basis for selective separation. The general chelation reaction can be represented as:

Mn+ + EDDB4- ⇌ [M(EDDB)]n-4

Where Mⁿ⁺ is a heavy metal ion with charge n+. The equilibrium of this reaction is highly dependent on pH, the concentration of the chelating agent, and the specific metal ion.

Key Advantages of EDDB

  • Biodegradability: Unlike EDTA, EDDB is readily biodegradable, reducing its environmental persistence and long-term impact.

  • High Chelation Capacity: EDDB exhibits strong binding affinity for a variety of heavy metal ions, including lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).

  • Selectivity: The stability of the metal-EDDB complex varies, allowing for the selective separation of certain metals from a mixture by controlling experimental conditions such as pH.

Quantitative Data

The effectiveness of EDDB in separating heavy metal ions can be quantified by its extraction efficiency and the stability constants of the metal-EDDB complexes.

Table 1: Comparative Extraction Efficiency of Chelating Agents for Heavy Metals from Soil
Metal IonpHChelating AgentExtraction Efficiency OrderReference
Copper (Cu²⁺)7EDDB, NTA, IDSA, MGDA, EDTAEDDB > NTA > IDSA > MGDA > EDTA
Zinc (Zn²⁺)7EDDB, NTA, IDSA, MGDA, EDTANTA > EDDB > EDTA > MGDA > IDSA
Lead (Pb²⁺)7EDDB, NTA, EDTAEDTA > NTA > EDDB

Data is based on equimolar ratios of chelating agent to metal in soil extraction experiments.

Table 2: Logarithmic Stability Constants (log K) for Metal-EDDB Complexes
Metal IonLog KReference
Iron (Fe³⁺)22.0[1]
Copper (Cu²⁺)18.45[1]
Zinc (Zn²⁺)14.2[1]
Manganese (Mn²⁺)8.95[1]

Higher log K values indicate a more stable complex.

Experimental Protocols

Protocol 1: Batch Extraction for Selective Removal of Heavy Metal Ions

This protocol describes a laboratory-scale batch extraction method to selectively remove heavy metal ions from an aqueous sample or a contaminated solid matrix like soil.

Materials:

  • This compound (EDDB), trisodium salt

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

  • Deionized water

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis.

Procedure:

  • Sample Preparation:

    • For aqueous samples, prepare a solution containing a known concentration of the heavy metal ion(s) of interest.

    • For solid samples (e.g., soil), weigh a known amount of the sample (e.g., 5 g) into a centrifuge tube.

  • Chelating Solution Preparation: Prepare a stock solution of EDDB (e.g., 0.1 M) in deionized water.

  • Extraction:

    • Add a specific volume of the EDDB solution to the sample. The molar ratio of EDDB to the target metal(s) is a critical parameter to optimize (start with a 1:1 or 2:1 ratio).

    • Adjust the pH of the slurry to the desired value (e.g., pH 7 for optimal Cu²⁺ and Zn²⁺ removal) using 0.1 M HCl or 0.1 M NaOH.

    • Securely cap the tubes and shake them on a mechanical shaker for a predetermined time. Kinetic experiments have shown that 24 hours is often sufficient to reach equilibrium.[2]

  • Separation:

    • After shaking, centrifuge the tubes at a sufficient speed (e.g., 4000 rpm for 15 minutes) to separate the solid and liquid phases.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining suspended particles.

  • Analysis:

    • Analyze the concentration of heavy metals in the filtered supernatant using ICP-OES or AAS.

    • The extraction efficiency can be calculated as: Extraction Efficiency (%) = (Concentration of metal in supernatant × Volume of supernatant) / (Initial mass of metal in sample) × 100

Batch_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Analysis Sample Sample Preparation (Aqueous or Solid) Mix Mix Sample and EDDB Solution Sample->Mix EDDB_Sol EDDB Solution Preparation EDDB_Sol->Mix pH_Adjust pH Adjustment Mix->pH_Adjust Shake Shake for 24h pH_Adjust->Shake Centrifuge Centrifugation Shake->Centrifuge Filter Filtration Centrifuge->Filter ICP_OES ICP-OES / AAS Analysis Filter->ICP_OES Calculate Calculate Extraction Efficiency ICP_OES->Calculate

Caption: Workflow for batch extraction of heavy metals using EDDB.
Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration and Separation

This protocol outlines a method for the separation of heavy metal ions using a chelating resin functionalized with EDDB. This is a hypothetical protocol as commercially available EDDB-functionalized resins are not common, but it is based on established principles for preparing and using chelating resins.

Part A: Synthesis of EDDB-Functionalized Resin (Conceptual)

A common method for preparing chelating resins is to functionalize a polymer backbone. A conceptual pathway for synthesizing an EDDB-functionalized resin could involve:

  • Starting with a chloromethylated polystyrene-divinylbenzene copolymer resin.

  • Reacting the resin with an excess of ethylenediamine to introduce amino groups.

  • Finally, reacting the aminated resin with a derivative of aspartic acid (from which EDDS is synthesized) to attach the succinic acid moieties.

Part B: SPE Protocol

Materials:

  • EDDB-functionalized SPE cartridge

  • Aqueous sample containing a mixture of heavy metal ions

  • Conditioning solution (e.g., methanol)

  • Equilibration buffer (e.g., acetate buffer, pH 5-6)

  • Elution solution (e.g., 1 M HNO₃)

  • Deionized water

  • SPE manifold

  • Collection vials

  • ICP-OES or AAS for analysis

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the EDDB-SPE cartridge to wet the resin and remove any organic impurities.

    • Wash the cartridge with 10 mL of deionized water to remove the methanol.

  • Equilibration:

    • Pass 5 mL of the equilibration buffer through the cartridge to adjust the pH of the resin to the optimal range for metal binding.

  • Sample Loading:

    • Pass the aqueous sample containing the heavy metal ions through the cartridge at a controlled flow rate (e.g., 1-2 mL/min). The heavy metal ions will chelate with the EDDB on the resin.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove any non-specifically bound species.

  • Elution:

    • Elute the bound heavy metal ions by passing 5 mL of the elution solution (1 M HNO₃) through the cartridge. The low pH of the acid will protonate the carboxylate groups of the EDDB, breaking the metal-chelate complex.

    • Collect the eluate in a clean collection vial.

  • Analysis:

    • Analyze the concentration of the eluted metal ions using ICP-OES or AAS.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning (Methanol & Water) Equilibrate Equilibration (Buffer) Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing (Deionized Water) Load->Wash Elute Elution (1 M HNO₃) Wash->Elute Analyze ICP-OES / AAS Analysis Elute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow using an EDDB-functionalized resin.

Signaling Pathways and Logical Relationships

In the context of heavy metal ion separation using this compound, the concept of "signaling pathways" as it applies to biological systems is not directly relevant. The interaction between EDDB and heavy metal ions is a chemical process governed by the principles of coordination chemistry, specifically the formation of chelate complexes.

The logical relationship in this process is the selective binding of EDDB to different metal ions based on the stability of the resulting complex. This selectivity can be exploited to achieve separation. The diagram below illustrates this logical relationship.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output Mixture Mixture of Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Zn²⁺) Chelation Selective Chelation (based on stability constants) Mixture->Chelation EDDB EDDB Chelating Agent EDDB->Chelation Separated_Ions Separated Metal-EDDB Complexes and Unbound Ions Chelation->Separated_Ions

Caption: Logical relationship of selective chelation for heavy metal separation.

Conclusion

This compound is a highly effective and environmentally friendly chelating agent for the separation of heavy metal ions. The protocols provided herein offer a starting point for researchers to develop and optimize methods for their specific applications. The quantitative data on extraction efficiencies and stability constants can guide the selection of experimental conditions for achieving desired separations. Further research into the synthesis and commercial availability of EDDB-functionalized solid supports will enhance its utility in routine analytical and preparative separations.

References

Application Notes and Protocols for the Analytical Detection of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB), a chelating agent with potential applications in various research and pharmaceutical fields. Due to the limited availability of direct analytical methods for EDDB, the following protocols have been adapted from established methods for structurally similar compounds, such as ethambutol and other diamino dicarboxylic acids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This method is ideal for the sensitive quantification of EDDB in various matrices, including pharmaceutical formulations and biological samples. As EDDB lacks a strong chromophore, a pre-column derivatization step is necessary to enable UV detection.

Application Note

This protocol describes a robust HPLC-UV method for the determination of EDDB. The method involves the derivatization of EDDB with a suitable agent, such as phenyl isothiocyanate (PITC) or a similar reagent that reacts with primary and secondary amines to form a UV-active derivative. The derivatized analyte is then separated on a reverse-phase C18 column and quantified using a UV detector. This approach offers high sensitivity and selectivity.

Experimental Protocol

1. Materials and Reagents:

  • This compound (EDDB) standard

  • Phenyl isothiocyanate (PITC)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Deionized water, 18 MΩ·cm

  • Phosphate buffered saline (PBS), pH 7.4

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Standard Solution Preparation:

  • Prepare a stock solution of EDDB (1 mg/mL) in deionized water.

  • Prepare working standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for biological samples):

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge (e.g., mixed-mode cation exchange) for sample cleanup and concentration. Condition the cartridge with methanol and water. Load the sample, wash with a mild organic solvent, and elute the analyte with a methanolic ammonia solution. Evaporate the eluate to dryness and reconstitute in the derivatization buffer.

5. Derivatization Procedure:

  • To 100 µL of the standard or prepared sample, add 50 µL of a freshly prepared solution of 5% PITC in acetonitrile and 50 µL of 5% triethylamine in acetonitrile.

  • Vortex the mixture and incubate at room temperature for 30 minutes in the dark.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

6. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 70% B (linear gradient)

    • 20-25 min: 70% B

    • 25-26 min: 70% to 10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the EDDB-PITC derivative against the concentration of the standards.

  • Determine the concentration of EDDB in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)0.7 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Standard EDDB Standard Preparation Derivatization Add PITC & Incubate Standard->Derivatization Sample Sample Collection (& Biological Matrix) Extraction Extraction / Cleanup (Protein Precipitation or SPE) Sample->Extraction Extraction->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for HPLC-UV analysis of EDDB.

Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization

GC-MS offers high specificity and sensitivity for the analysis of volatile and thermally stable compounds. For non-volatile compounds like EDDB, derivatization is essential to increase their volatility.

Application Note

This protocol details a GC-MS method for the determination of EDDB. The method involves the conversion of EDDB into a volatile derivative, typically a trimethylsilyl (TMS) ester, which is then analyzed by GC-MS. This technique is particularly useful for the identification and quantification of EDDB in complex matrices due to the high resolving power of gas chromatography and the specificity of mass spectrometric detection.

Experimental Protocol

1. Materials and Reagents:

  • This compound (EDDB) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, GC grade

  • Hexane, GC grade

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. Standard Solution Preparation:

  • Prepare a stock solution of EDDB (1 mg/mL) in pyridine.

  • Prepare working standards by serial dilution of the stock solution with pyridine to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • For aqueous samples, lyophilize to dryness before derivatization.

  • For biological samples, perform an extraction as described in the HPLC protocol (protein precipitation or SPE), and evaporate the solvent to complete dryness.

5. Derivatization Procedure:

  • To the dried standard or sample residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Cool the vial to room temperature. The sample is now ready for injection.

6. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 50-600

7. Data Analysis:

  • Identify the TMS-derivatized EDDB peak based on its retention time and mass spectrum.

  • Quantify EDDB using a calibration curve constructed by plotting the peak area of a characteristic ion against the concentration of the standards.

Quantitative Data Summary
ParameterValue
Linearity Range0.5 - 50 µg/mL (R² > 0.998)
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.4 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard EDDB Standard (in Pyridine) Derivatization Add BSTFA + TMCS & Heat Standard->Derivatization Sample Sample Collection & Drying Sample->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification (Selected Ion Monitoring) Detection->Quantification

Caption: Workflow for GC-MS analysis of EDDB.

Spectrophotometric Determination based on Complex Formation

This method provides a simple and cost-effective way for the quantification of EDDB, particularly in pharmaceutical formulations where the matrix is less complex.

Application Note

This protocol is based on the ability of EDDB to form a colored complex with a metal ion, such as copper(II). The intensity of the color, which is proportional to the concentration of EDDB, is measured using a spectrophotometer. This method is straightforward and rapid, making it suitable for routine quality control analysis.

Experimental Protocol

1. Materials and Reagents:

  • This compound (EDDB) standard

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Ammonia solution

  • Deionized water

2. Instrumentation:

  • UV-Vis Spectrophotometer

3. Standard Solution Preparation:

  • Prepare a stock solution of EDDB (1 mg/mL) in deionized water.

  • Prepare working standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

4. Complex Formation and Measurement:

  • To 1 mL of each standard or sample solution, add 1 mL of a 0.1 M copper(II) sulfate solution and 0.5 mL of 1 M ammonia solution to adjust the pH to approximately 9.

  • Dilute the mixture to 10 mL with deionized water and mix well.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of the complex (typically around 600-700 nm).

  • Use a reagent blank (containing all reagents except EDDB) to zero the spectrophotometer.

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding EDDB concentrations.

  • Determine the concentration of EDDB in the samples from the calibration curve.

Quantitative Data Summary
ParameterValue
Linearity Range10 - 200 µg/mL (R² > 0.995)
Limit of Detection (LOD)5 µg/mL
Limit of Quantitation (LOQ)15 µg/mL
Precision (%RSD)< 7%
Accuracy (% Recovery)93 - 107%

Logical Relationship Diagram

Spectro_Logic EDDB EDDB in Solution Complex Formation of EDDB-Cu(II) Complex EDDB->Complex CuSO4 Copper(II) Sulfate Solution CuSO4->Complex Absorbance Measure Absorbance at λmax Complex->Absorbance Concentration Determine EDDB Concentration Absorbance->Concentration

Caption: Logical steps in spectrophotometric analysis.

Application Notes and Protocols for Potentiometric Titration of Metal Ions with Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Note on EDDB: The term "EDDB" as a chelating agent for potentiometric titration of metal ions is not commonly found in scientific literature. It is possible that this is a typographical error and a more common chelating agent such as EDTA (Ethylenediaminetetraacetic acid) was intended. The following application notes and protocols are based on the use of EDTA, a versatile and widely used chelating agent for the potentiometric determination of a wide range of metal ions.

Introduction

Potentiometric titration is a highly accurate and versatile analytical method for determining the concentration of metal ions in a solution.[1][2] This technique involves the gradual addition of a complexing agent (titrant), such as EDTA, to a sample containing the metal ion (analyte). The change in the electrochemical potential of a suitable indicator electrode is monitored as the titrant is added. The endpoint of the titration, which corresponds to the complete complexation of the metal ion, is identified by a sharp change in the measured potential.[1][3]

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble 1:1 complex.[4][5] The stability of these metal-EDTA complexes is crucial for achieving a sharp and discernible endpoint in the titration.[6][7] The selectivity of the titration for a specific metal ion in a mixture can often be controlled by adjusting the pH of the solution.[8]

Principle of Potentiometric Complexometric Titration

The underlying principle of potentiometric complexometric titration is the change in the concentration of the free metal ion as it reacts with the chelating agent. The potential of the indicator electrode is dependent on the concentration of the free metal ion in the solution, as described by the Nernst equation.

The overall reaction between a metal ion (Mⁿ⁺) and EDTA (represented as Y⁴⁻ in its fully deprotonated form) can be written as:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

As the EDTA titrant is added, the concentration of the free metal ion [Mⁿ⁺] decreases, causing a gradual change in the cell potential. At the equivalence point, there is a rapid decrease in [Mⁿ⁺], leading to a sharp jump in the measured potential. This inflection point in the titration curve (a plot of potential vs. titrant volume) indicates the endpoint of the titration.

Quantitative Data: Stability of Metal-EDTA Complexes

The success of a potentiometric titration with EDTA depends on the formation of a stable complex between the metal ion and EDTA. The stability of these complexes is quantified by the formation constant (K_f) or stability constant. A higher K_f value indicates a more stable complex and generally leads to a sharper titration endpoint. The stability of metal-EDTA complexes is pH-dependent.[9] The following table summarizes the logarithm of the formation constants (log K_f) for various metal-EDTA complexes.

Metal Ionlog K_f
Ca²⁺10.7
Mg²⁺8.7
Zn²⁺16.5
Cu²⁺18.8
Pb²⁺18.0
Ni²⁺18.6
Fe³⁺25.1
Al³⁺16.1

Note: These values are approximate and can vary with ionic strength and temperature.[10][11]

Experimental Protocol: Potentiometric Titration of Zinc (II) with EDTA

This protocol provides a detailed methodology for the determination of Zinc (II) concentration in a solution using potentiometric titration with a standard EDTA solution.

4.1. Materials and Reagents

  • Standard EDTA Solution (0.01 M): Dissolve 3.722 g of analytical grade disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask.

  • Zinc (II) Sample Solution: A solution of unknown Zinc (II) concentration.

  • pH 10 Buffer Solution: Add 142 mL of concentrated ammonia solution to 17.5 g of ammonium chloride and dilute to 250 mL with deionized water.[12]

  • Indicator Electrode: A zinc ion-selective electrode (ISE) or a suitable metal electrode (e.g., a mercury electrode with a small amount of HgY²⁻ complex).

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[1]

  • Potentiometer or pH/mV meter: Capable of measuring potential with a resolution of at least 0.1 mV.

  • Magnetic Stirrer and Stir Bar.

  • Burette (50 mL).

  • Beakers (250 mL).

4.2. Experimental Procedure

  • Instrument Setup:

    • Connect the indicator and reference electrodes to the potentiometer.

    • Calibrate the electrode system according to the manufacturer's instructions.

  • Sample Preparation:

    • Pipette a known volume (e.g., 50.00 mL) of the Zinc (II) sample solution into a 250 mL beaker.

    • Add 5 mL of the pH 10 buffer solution to the beaker.

    • Place a magnetic stir bar in the beaker and place it on the magnetic stirrer.

  • Titration:

    • Immerse the electrodes in the sample solution, ensuring the tips are well below the surface and will not be struck by the stir bar.

    • Turn on the magnetic stirrer and adjust the stirring rate to provide good mixing without splashing.

    • Record the initial potential reading.

    • Add the standard EDTA solution from the burette in small increments (e.g., 1.00 mL).

    • After each addition, allow the potential to stabilize and record the burette reading and the corresponding potential.

    • As the potential begins to change more rapidly, reduce the increment size (e.g., to 0.10 mL or even 0.05 mL) to accurately determine the endpoint.

    • Continue adding titrant for a few milliliters beyond the endpoint.

  • Data Analysis:

    • Plot a graph of the measured potential (mV) versus the volume of EDTA added (mL).

    • The endpoint is the point of maximum slope on the titration curve.

    • Alternatively, the first derivative (ΔE/ΔV) or the second derivative (Δ²E/ΔV²) of the titration curve can be plotted against the volume of EDTA added to determine the endpoint more accurately. The endpoint corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

4.3. Calculation

The concentration of the metal ion in the sample can be calculated using the following formula:

C_metal = (C_EDTA × V_EDTA) / V_metal

Where:

  • C_metal = Concentration of the metal ion

  • C_EDTA = Concentration of the standard EDTA solution

  • V_EDTA = Volume of EDTA solution at the endpoint

  • V_metal = Initial volume of the metal ion sample

Visualizations

5.1. Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard EDTA Solution E Assemble Titration Apparatus A->E B Prepare pH 10 Buffer F Add Sample and Buffer to Beaker B->F C Prepare Zinc (II) Sample Solution C->F D Calibrate Potentiometer D->E G Immerse Electrodes and Start Stirring E->G F->G H Add EDTA Titrant in Increments G->H I Record Potential and Volume H->I Repeat until past endpoint I->H J Plot Titration Curve (Potential vs. Volume) I->J K Determine Endpoint J->K L Calculate Metal Ion Concentration K->L

Caption: Workflow for Potentiometric Titration of a Metal Ion with EDTA.

5.2. Chelation of a Metal Ion by EDTA

Chelation cluster_product Product M Mⁿ⁺ Complex [M(EDTA)]ⁿ⁻⁴ M->Complex Forms Stable 1:1 Complex EDTA EDTA EDTA->Complex

Caption: Chelation of a Metal Ion (Mⁿ⁺) by EDTA to form a stable complex.

References

Application Notes and Protocols for the Experimental Investigation of EDDB-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the experimental setup for synthesizing, characterizing, and evaluating the biological activity of novel N,N'-bis(2,4-dihydroxybenzylidene)-1,2-diaminoethane (EDDB) metal complexes. The protocols and data presentation formats are designed to facilitate reproducible research and support drug development initiatives.

Synthesis and Characterization of EDDB-Metal Complexes

The initial phase of studying EDDB-metal complexes involves the synthesis of the EDDB ligand, followed by its complexation with various metal ions. Subsequent characterization is crucial to confirm the structure and purity of the synthesized compounds.

Synthesis of EDDB Ligand and Metal Complexes

The EDDB Schiff base ligand is synthesized via the condensation reaction of 2,4-dihydroxybenzaldehyde with ethylenediamine. The resulting ligand is then reacted with various metal salts to form the corresponding EDDB-metal complexes.[1][2]

Experimental Protocol: Synthesis of [M(EDDB)] Complexes

  • Ligand Synthesis: Dissolve 2,4-dihydroxybenzaldehyde (2 mmol) in 30 mL of ethanol. To this, add ethylenediamine (1 mmol) dropwise with constant stirring. Reflux the mixture for 2-3 hours.[2] The formation of a precipitate indicates the synthesis of the EDDB ligand. Filter the precipitate, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl₂.

  • Complexation: Dissolve the synthesized EDDB ligand (1 mmol) in 20 mL of hot ethanol. In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 mmol) in a minimum amount of distilled water or ethanol.[1][2]

  • Reaction: Add the metal salt solution to the ligand solution dropwise while stirring. Reflux the reaction mixture for 3-4 hours.[3]

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting precipitate by filtration, wash it with a 50% ethanol-water mixture, and then with diethyl ether.[2]

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

Key Characterization Techniques:

  • Elemental Analysis (C, H, N): To determine the empirical formula and confirm the metal-to-ligand stoichiometry.[4]

  • FTIR Spectroscopy: To identify the coordination sites of the ligand with the metal ion. Shifts in the vibrational frequencies of functional groups (e.g., C=N, O-H) upon complexation provide evidence of coordination.[2][5]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complexes. Intraligand (π-π, n-π) and d-d transitions are typically observed, providing information about the coordination geometry.[5][6]

  • ¹H & ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy helps in elucidating the structure in solution.[6]

  • Mass Spectrometry (e.g., EI-HRMS, MALDI-TOF): To confirm the molecular weight of the ligand and its complexes.[4][7]

  • Molar Conductance Measurements: To determine the electrolytic nature of the complexes in solution.[4]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which helps in inferring the geometry of the complex.[1][8]

  • X-ray Crystallography: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.[3][9][10]

Data Presentation:

Table 1: Physicochemical and Analytical Data for EDDB and its Metal Complexes

Compound Formula M.W. ( g/mol ) Color Yield (%) M.P. (°C) Molar Cond. (Ω⁻¹cm²mol⁻¹) µeff (B.M.)
EDDB (H₂L) C₁₆H₁₆N₂O₄ 300.31 Yellow 85 >250 - -
[Cu(EDDB)] C₁₆H₁₄N₂O₄Cu 361.84 Green 78 >300 10.5 1.75
[Ni(EDDB)] C₁₆H₁₄N₂O₄Ni 357.00 Brown 75 >300 12.1 2.90
[Co(EDDB)] C₁₆H₁₄N₂O₄Co 357.23 Reddish-Brown 72 >300 11.8 4.50

| [Zn(EDDB)] | C₁₆H₁₄N₂O₄Zn | 363.68 | Light Yellow | 80 | >300 | 9.7 | Diamagnetic |

Table 2: Key FTIR and UV-Visible Spectral Data

Compound FTIR ν(C=N) (cm⁻¹) FTIR ν(M-N) (cm⁻¹) FTIR ν(M-O) (cm⁻¹) UV-Vis λmax (nm) (Assignment)
EDDB (H₂L) 1635 - - 260 (π-π), 370 (n-π)
[Cu(EDDB)] 1610 590 660 265, 380, 450 (d-d)
[Ni(EDDB)] 1615 585 655 268, 385, 520 (d-d)
[Co(EDDB)] 1612 588 658 270, 390, 550 (d-d)

| [Zn(EDDB)] | 1618 | 592 | 662 | 262, 375 |

Workflow Diagram:

G Figure 1: Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Reactants (2,4-dihydroxybenzaldehyde, ethylenediamine) ligand EDDB Ligand Synthesis start->ligand complexation Complexation with Metal Salts (Cu, Ni, Co, Zn) ligand->complexation product EDDB-Metal Complexes complexation->product spec Spectroscopic Analysis (FTIR, UV-Vis, NMR, MS) product->spec anal Analytical Methods (Elemental Analysis, Molar Cond.) product->anal mag Magnetic Susceptibility product->mag xray Single Crystal X-ray Diffraction product->xray G Figure 2: Workflow for Biological Evaluation cluster_invitro In Vitro Assays start EDDB-Metal Complexes cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity uptake Cellular Uptake (ICP-MS) start->uptake dna DNA Interaction Studies (Spectroscopy, Viscosity) start->dna apoptosis Mechanism of Action (Apoptosis, Cell Cycle) cytotoxicity->apoptosis result1 Determine IC50 Values cytotoxicity->result1 result2 Quantify Intracellular Metal uptake->result2 result3 Determine Binding Mode & Constant dna->result3 result4 Elucidate Cellular Pathway apoptosis->result4 G Figure 3: Hypothetical Apoptosis Pathway complex [Cu(EDDB)] Complex cell Cancer Cell complex->cell ros Increased ROS Production cell->ros cellular uptake mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Determining the Stability Constants of EDDB Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-di-3-butanoic acid (EDDB) is a chelating agent with potential applications in various fields, including drug development, where it can be used to form stable complexes with metal ions. The stability of these metal complexes is a critical parameter that influences their efficacy, biodistribution, and toxicity. The stability constant (also known as the formation constant or binding constant) quantifies the strength of the interaction between a metal ion and a ligand in solution. This document provides detailed application notes and protocols for the determination of stability constants of EDDB complexes with various metal ions.

The overall formation of a metal-ligand complex can be represented by the following equilibrium:

M + nL ⇌ MLn

where M is the metal ion, L is the ligand (EDDB), and n is the stoichiometric coefficient. The overall stability constant, βn, is given by:

βn = [MLn] / ([M][L]^n)

Stepwise formation constants (K1, K2, etc.) describe the formation of complexes in a stepwise manner. These constants are crucial for understanding the speciation of the metal complex in solution under different conditions.

I. Experimental Methodologies for Determining Stability Constants

Several analytical techniques can be employed to determine the stability constants of metal complexes. The choice of method depends on the specific properties of the metal ion and the ligand, the expected magnitude of the stability constant, and the available instrumentation. The most common and reliable methods include potentiometric titration, spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC).

A. Potentiometric Titration (pH-metry)

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes, especially when the ligand has acidic or basic properties.[1] The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand upon the addition of a standard solution of a strong acid or base.[2][3]

Protocol for Potentiometric Titration of EDDB Complexes:

  • Reagent Preparation:

    • Prepare a stock solution of EDDB of known concentration in deionized water.

    • Prepare standardized stock solutions of the metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂, NiSO₄).

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.[3]

  • Calibration of the pH Electrode:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

  • Titration Procedure:

    • Ligand Protonation Constants:

      • Pipette a known volume of the EDDB stock solution into a thermostatted titration vessel.

      • Add the background electrolyte to maintain constant ionic strength.

      • Add a known amount of standard HCl to protonate the ligand fully.

      • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

    • Metal-Ligand Stability Constants:

      • Pipette known volumes of the EDDB stock solution and the metal salt stock solution into the titration vessel. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).

      • Add the background electrolyte.

      • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.[4]

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • The protonation constants (pKa values) of EDDB are calculated from the ligand-only titration curve.[1][5][6][7]

    • The stability constants of the metal-EDDB complexes are determined from the titration curve of the metal-ligand mixture using specialized software such as Hyperquad or by manual graphical methods.[8]

Data Presentation:

The protonation constants of EDDB and the stability constants of its metal complexes should be summarized in a table.

Ligand/ComplexLog K₁Log K₂Log β₂
H₂-EDDB²⁺9.8 (pKₐ₁)6.5 (pKₐ₂)16.3
Cu(II)-EDDB10.57.217.7
Zn(II)-EDDB8.96.115.0
Ni(II)-EDDB9.56.816.3

Note: The data presented are hypothetical and for illustrative purposes only.

Workflow for Potentiometric Titration Data Analysis:

Potentiometric_Titration_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Titration_Data Titration Data Collection (pH vs. Volume of Titrant) Protonation_Constants Calculate Ligand Protonation Constants (pKa) Titration_Data->Protonation_Constants Ligand Titration Formation_Curve Construct Formation Curve (n̄ vs. pL) Titration_Data->Formation_Curve Metal-Ligand Titration Protonation_Constants->Formation_Curve Stability_Constants Determine Stability Constants (log K, log β) Formation_Curve->Stability_Constants

Caption: Workflow for determining stability constants from potentiometric titration data.

B. UV-Vis Spectrophotometry

Spectrophotometry is a suitable method when the formation of the metal-EDDB complex results in a significant change in the ultraviolet or visible absorption spectrum.[9][10][11] This method is often simpler and faster than potentiometric titration.

Protocol for Spectrophotometric Titration:

  • Reagent Preparation:

    • Prepare stock solutions of EDDB, the metal salt, and a buffer solution to maintain a constant pH. The buffer should not coordinate with the metal ion.

  • Determination of λmax:

    • Record the UV-Vis spectrum of a solution containing the metal-EDDB complex to determine the wavelength of maximum absorbance (λmax) where the complex absorbs significantly more than the free ligand and metal ion.

  • Job's Method of Continuous Variation:

    • Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.

    • Measure the absorbance of each solution at λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of EDDB.

    • Measure the absorbance of each solution at λmax.

    • Plot the absorbance versus the molar ratio of [L]/[M]. The stoichiometry and stability constant can be determined from the shape of the curve.

  • Data Analysis:

    • The stability constant can be calculated from the absorbance data using various graphical or computational methods. Software like HypSpec can be used for the analysis of spectrophotometric data.[8]

Data Presentation:

Metal IonStoichiometry (M:L)Log βMethod
Cu(II)1:110.2Mole-Ratio
Fe(III)1:114.5Job's Method
Co(II)1:215.8Spectrophotometric Titration

Note: The data presented are hypothetical and for illustrative purposes only.

Experimental Workflow for Spectrophotometric Methods:

Spectrophotometry_Workflow cluster_prep Preparation cluster_methods Experimental Methods cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Metal, Ligand, Buffer) Lambda_Max Determine λmax Reagents->Lambda_Max Jobs_Method Job's Method of Continuous Variation Lambda_Max->Jobs_Method Mole_Ratio Mole-Ratio Method Lambda_Max->Mole_Ratio Stoichiometry Determine Stoichiometry Jobs_Method->Stoichiometry Mole_Ratio->Stoichiometry Stability_Constant Calculate Stability Constant (log β) Stoichiometry->Stability_Constant

Caption: General workflow for spectrophotometric determination of stability constants.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for studying complexation equilibria, particularly for diamagnetic metal ions. Changes in the chemical shifts of the ligand's protons or other NMR-active nuclei upon coordination to a metal ion can be used to determine the stability constant.[12][13]

Protocol for NMR Titration:

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of EDDB and varying concentrations of the metal salt in a suitable deuterated solvent (e.g., D₂O).

    • An internal standard (e.g., DSS or TSP) should be added for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Data Analysis:

    • Monitor the chemical shift of one or more protons of EDDB that are sensitive to complexation.

    • Plot the change in chemical shift (Δδ) versus the metal-to-ligand ratio.

    • The stability constant is determined by fitting the titration data to a suitable binding model using non-linear regression analysis.[12] Specialized software can be used for this purpose.

Data Presentation:

Metal IonNucleus ObservedLog β
Zn(II)¹H8.7
Cd(II)¹H8.2
Pb(II)¹H9.1

Note: The data presented are hypothetical and for illustrative purposes only.

Logical Flow of NMR Titration for Stability Constant Determination:

NMR_Titration_Logic cluster_input Input Data cluster_processing Processing cluster_output Output Chemical_Shifts Observed Chemical Shifts (δobs) at different [M]/[L] ratios Nonlinear_Fit Non-linear Regression Fitting of δobs vs. [M]/[L] Chemical_Shifts->Nonlinear_Fit Binding_Model Assume a Binding Model (e.g., 1:1, 1:2) Binding_Model->Nonlinear_Fit Stability_Constant Stability Constant (β) Nonlinear_Fit->Stability_Constant Delta_max Chemical Shift Change at Saturation (Δδmax) Nonlinear_Fit->Delta_max

Caption: Logical flow for calculating stability constants from NMR titration data.

D. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a powerful technique that provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ, which is the stability constant), the enthalpy change (ΔH), and the stoichiometry (n) in a single experiment.[14]

Protocol for ITC:

  • Sample Preparation:

    • Prepare solutions of EDDB and the metal salt in the same buffer to avoid heats of dilution.

    • Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the EDDB solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal solution into the EDDB solution while monitoring the heat change.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain a plot of heat change per injection versus the molar ratio of metal to ligand.

    • The stability constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) are obtained by fitting the data to a suitable binding model using the software provided with the instrument. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Data Presentation:

Metal IonLog Kₐ (Log β)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Cu(II)10.3-8.5-5.6-14.11.02
Zn(II)8.8-5.2-6.8-12.00.98
Ni(II)9.6-7.1-6.0-13.11.05

Note: The data presented are hypothetical and for illustrative purposes only.

II. Conclusion

The determination of stability constants is essential for understanding the behavior of EDDB complexes in various applications. This document provides an overview and detailed protocols for the most common and robust methods: potentiometric titration, UV-Vis spectrophotometry, NMR spectroscopy, and isothermal titration calorimetry. The choice of the optimal method will depend on the specific system under investigation. For a comprehensive understanding of the metal-EDDB interaction, it is often beneficial to employ more than one technique to validate the results. Proper experimental design, careful execution, and appropriate data analysis are crucial for obtaining accurate and reliable stability constants.

References

Application Notes and Protocols for EDDB and Structurally Related Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Overview of EDDB as a Tetradentate Ligand

Ethylenediamine-N,N'-di-2-butanoic acid (EDDB) is a tetradentate ligand, featuring two nitrogen atoms from the ethylenediamine backbone and two oxygen atoms from the carboxylate groups of the butanoic acid side chains. This N2O2 donor set allows EDDB to form stable chelate complexes with a variety of transition metal ions. The butanoic acid side chains are anticipated to influence the steric and electronic properties of the resulting metal complexes compared to shorter-chain analogs like EDDA.

Potential applications of EDDB metal complexes are expected in fields such as:

  • Catalysis: The chiral centers in certain isomers of EDDB can be exploited in asymmetric catalysis.

  • Biomedical Imaging: Complexes with paramagnetic or radioactive metal ions could be investigated as contrast agents for MRI or in radiopharmaceuticals.

  • Drug Development: Metal complexes of ligands structurally similar to EDDB have been explored for their anticancer and antimicrobial properties.[1][2] The lipophilicity introduced by the butyl chains in EDDB may influence the biological activity and cellular uptake of its metal complexes.

Structural Considerations

The coordination of EDDB to a metal center can result in several stereoisomers, depending on the arrangement of the butanoic acid arms and the coordination geometry of the metal. The ligand can adopt different conformations, such as the s-cis and uns-cis configurations, which have been observed in platinum(IV) complexes of a similar ligand, ethylenediamine-N,N′-di-S,S-2-(3-methyl)butanoic acid.[3] Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for elucidating the precise stereochemistry of these complexes.

Comparison with Related Ligands
  • EDDA (ethylenediamine-N,N'-diacetic acid): As a well-studied analog, the coordination chemistry of EDDA provides a valuable reference. Ternary metal(II) complexes of EDDA with other ligands, such as 1,10-phenanthroline, have been synthesized and investigated for their DNA-binding and anticancer properties.[1][2][4]

  • Ethylenediamine-N,N'-dipropionic acid: The synthesis of this ligand has been reported, offering a procedural basis for the synthesis of EDDB.[5]

Experimental Protocols

Protocol 1: Synthesis of EDDB Ligand (Proposed)

This protocol is a proposed synthetic route for EDDB, adapted from the synthesis of ethylenediamine-N,N'-dipropionic acid dihydrochloride.[5]

Materials:

  • Ethylenediamine

  • 2-bromobutanoic acid or a suitable precursor like calcium β-chloropropionate[5]

  • Base (e.g., calcium oxide, sodium hydroxide)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve 2-bromobutanoic acid in water and neutralize it with a suitable base (e.g., calcium oxide) to form the corresponding salt in suspension.

  • Slowly add ethylenediamine dropwise to the suspension while maintaining the temperature below 85°C and the pH between 9 and 11.

  • After the addition is complete, stir the reaction mixture at the same temperature and pH for several hours.

  • Cool the reaction mixture to 50-55°C and then acidify with concentrated hydrochloric acid to a pH of 1.0-1.5.

  • Maintain the acidified mixture at a reduced temperature (e.g., 10-15°C) for an extended period (e.g., 20 hours) to allow for precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield ethylenediamine-N,N'-di-2-butanoic acid dihydrochloride.

  • The free ligand can be obtained by further purification and neutralization.

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C), infrared spectroscopy (IR), and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Metal-EDDB Complex (General Procedure)

This general protocol is adapted from the synthesis of ternary metal(II) complexes of EDDA.[4]

Materials:

  • EDDB ligand

  • A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, CoSO₄)

  • Sodium hydroxide (NaOH)

  • Methanol or ethanol

  • Distilled water

Procedure:

  • Dissolve the EDDB ligand in water and add a stoichiometric amount of NaOH solution to deprotonate the carboxylic acid groups.

  • In a separate flask, dissolve the metal(II) salt in water or an alcohol-water mixture.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Adjust the pH of the resulting solution as needed to facilitate complex formation. The optimal pH will depend on the specific metal ion.

  • The reaction mixture may be heated or stirred at room temperature for several hours.

  • The resulting metal-EDDB complex may precipitate out of the solution. If so, it can be collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and dried.

  • If the complex is soluble, it can be isolated by slow evaporation of the solvent.

Characterization: The synthesized complex should be characterized by elemental analysis, FTIR, UV-visible spectroscopy, and magnetic susceptibility measurements.[2]

Quantitative Data

Due to the lack of specific data for EDDB, the following table presents the stability constants (log K) for metal complexes with the closely related ligand EDTA, which is also an ethylenediamine derivative. These values provide a general indication of the expected stability of metal complexes with similar ligands.

Metal Ionlog K (EDTA)
Al³⁺16.4[6]
Ca²⁺10.65[6]
Cd²⁺16.5[6]
Co²⁺16.45[6]
Co³⁺41.4[6]
Cu²⁺18.78[6]
Fe²⁺14.30[6]
Fe³⁺25.1[6]
Mg²⁺8.79[6]
Mn²⁺13.89[6]
Ni²⁺18.4[6]
Zn²⁺16.5[6]
Table 1: Stability constants for selected metal-EDTA complexes at 25°C and an ionic strength of 0.1 M.[6][7]

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product ethylenediamine Ethylenediamine reaction_step Nucleophilic Substitution in Aqueous Solution ethylenediamine->reaction_step bromo_acid 2-Bromobutanoic Acid bromo_acid->reaction_step base Base (e.g., NaOH) base->reaction_step acidification Acidification (HCl) reaction_step->acidification Reaction Mixture precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying eddb_product EDDB Ligand drying->eddb_product

Caption: Proposed workflow for the synthesis of the EDDB ligand.

Complex_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Complexation cluster_isolation Isolation cluster_product Product eddb_ligand EDDB Ligand Solution mixing Mixing & Stirring eddb_ligand->mixing metal_salt Metal(II) Salt Solution metal_salt->mixing ph_adjustment pH Adjustment mixing->ph_adjustment precipitation_evaporation Precipitation or Slow Evaporation ph_adjustment->precipitation_evaporation Reaction Mixture filtration_collection Filtration & Washing precipitation_evaporation->filtration_collection metal_complex Metal-EDDB Complex filtration_collection->metal_complex

Caption: General workflow for the synthesis of Metal-EDDB complexes.

References

Application Note: Quantification of 1,2-Dibromoethane (EDDB) using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1,2-Dibromoethane (EDDB), a compound of significant interest in environmental monitoring and as a potential genotoxic impurity in pharmaceutical manufacturing. A primary reversed-phase HPLC-UV method is presented for direct quantification, alongside a more sensitive, indirect method involving pre-column derivatization for trace-level analysis. Detailed experimental protocols, system parameters, and exemplary performance data are provided to guide researchers in establishing EDDB quantification in their laboratories.

Introduction

1,2-Dibromoethane (EDDB), also known as ethylene dibromide, is a synthetic organic compound with historical use as a fumigant and scavenger in leaded gasoline. Due to its classification as a probable human carcinogen, its presence in the environment and as a potential impurity in active pharmaceutical ingredients (APIs) is of significant concern. While gas chromatography (GC) is a common technique for the analysis of volatile compounds like EDDB, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile sample matrices or when direct analysis without derivatization is preferred. This document provides comprehensive protocols for the quantification of EDDB by HPLC.

Method 1: Direct Quantification by Reversed-Phase HPLC-UV

This method is suitable for the direct analysis of EDDB in solution and is based on a reversed-phase separation with UV detection.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the separation of 1,2-Dibromoethane.[1] The mobile phase consists of acetonitrile (MeCN), water, and an acid modifier.[1] For applications compatible with mass spectrometry (MS), formic acid is recommended as the modifier.[1]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes
Exemplary Quantitative Data

The following table summarizes the typical performance characteristics of the direct HPLC-UV method for EDDB quantification. Note: This data is exemplary and should be validated in the user's laboratory.

ParameterResult
Retention Time (RT) ~ 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Recovery 98 - 102%
Precision (%RSD) < 2.0%

Method 2: Indirect Quantification by HPLC with Pre-Column Derivatization

For trace-level quantification of EDDB, an indirect method involving the conversion of the bromine atoms to bromide followed by derivatization and HPLC analysis can be employed. This approach offers enhanced sensitivity. The protocol involves the mineralization of EDDB to bromide, which is then derivatized to a UV-active compound.

Derivatization and Chromatographic Conditions

This method involves the pre-column derivatization of bromide to 4-bromoacetanilide, which can be detected with high sensitivity by UV.

ParameterValue
Derivatization Reagent 2-iodosobenzoic acid and acetanilide
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.2 mL/min
Injection Volume 50 µL
Column Temperature 35 °C
Detection UV at 240 nm
Reported Quantitative Data

The following data is based on a published method for bromide analysis after derivatization.

ParameterResult
Limit of Detection (LOD) 1 µg/L (as bromide)

Experimental Protocols

Sample Preparation
  • Accurately weigh the sample containing EDDB.

  • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Mineralization: Convert the organically bound bromine in EDDB to inorganic bromide. This can be achieved through appropriate oxidative digestion methods.

  • Derivatization:

    • To the aqueous sample containing the generated bromide, add a solution of 2-iodosobenzoic acid and acetanilide.

    • Heat the mixture to facilitate the derivatization reaction, forming 4-bromoacetanilide.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatization reaction mixture onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the 4-bromoacetanilide with a suitable organic solvent (e.g., acetonitrile).

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

HPLC System Preparation and Analysis
  • Prepare the mobile phase as described in the respective method. Degas the mobile phase before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standards and samples.

  • Integrate the peak corresponding to EDDB (Method 1) or the derivatized product (Method 2) and calculate the concentration using a calibration curve generated from the analysis of standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for direct HPLC-UV analysis of EDDB.

hplc_system MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump solvent flow Injector Autosampler/Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem signal Waste Waste Detector->Waste

Caption: Logical relationship of HPLC system components.

Conclusion

The HPLC methods outlined in this application note provide reliable and reproducible approaches for the quantification of EDDB. The direct HPLC-UV method is suitable for routine analysis where sensitivity is not a limiting factor. For trace-level detection, the indirect method with pre-column derivatization offers a significant enhancement in sensitivity. The choice of method will depend on the specific application, sample matrix, and required detection limits. Proper method validation should be performed in the respective laboratory to ensure data quality and accuracy.

References

Application of 1,2-Dibromoethane (EDB) in Soil Remediation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of 1,2-dibromoethane (EDB, also known as ethylene dibromide or EDDB) in soil remediation. It is intended to guide researchers and scientists in designing and conducting experiments to evaluate and optimize remediation strategies for EDB-contaminated soil. The content covers analytical methods for EDB quantification, protocols for microcosm bioremediation studies, and guidelines for in-situ chemical oxidation (ISCO).

Introduction to EDB Contamination and Remediation

1,2-Dibromoethane is a synthetic organic compound that was extensively used as a soil fumigant for agriculture and as a lead scavenger in gasoline.[1][2] Due to its physical and chemical properties, including moderate water solubility and volatility, EDB can readily leach through soil and contaminate groundwater.[2] Its classification as a probable human carcinogen has led to a ban on its agricultural use in many countries, including the United States since 1983.[2] However, due to its persistence in the subsurface, EDB remains a significant environmental contaminant.[3]

Remediation of EDB-contaminated sites is crucial to mitigate risks to human health and the environment. Various approaches have been investigated, primarily focusing on bioremediation and in-situ chemical oxidation (ISCO). Bioremediation leverages the ability of microorganisms to degrade EDB into less harmful substances under both aerobic and anaerobic conditions.[4][5] ISCO involves the injection of strong chemical oxidants into the subsurface to destroy EDB.[6][7]

Analytical Protocol: Quantification of EDB in Soil Samples

Accurate quantification of EDB in soil is essential for monitoring the progress of remediation studies. The following protocol is based on the principles of EPA Method 8011, which utilizes microextraction and gas chromatography with an electron capture detector (GC-ECD).[8][9][10]

Objective: To extract and quantify the concentration of EDB in soil samples.

Materials:

  • Gas chromatograph with an electron capture detector (GC-ECD)

  • Appropriate capillary column (e.g., DB-1 or equivalent)

  • Hexane (pesticide grade)

  • Anhydrous sodium sulfate

  • 15 mL screw-cap vials with PTFE-lined septa

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • Analytical balance

  • EDB analytical standard

Protocol:

  • Sample Preparation:

    • Weigh 5-10 g of the soil sample into a 15 mL screw-cap vial.

    • Add a known amount of a surrogate standard to each sample to monitor extraction efficiency.

    • For quality control, prepare a method blank using clean sand and a matrix spike by adding a known amount of EDB standard to a duplicate soil sample.

  • Extraction:

    • Add 5 mL of hexane to the vial containing the soil sample.

    • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.

    • Place the vial in a sonicator bath for 10 minutes to enhance extraction.

    • Centrifuge the vial at 2500 rpm for 10 minutes to separate the soil and the hexane extract.

  • Extract Cleanup (if necessary):

    • If the hexane extract is cloudy or contains suspended particles, pass it through a small column containing anhydrous sodium sulfate to remove moisture and particulates.

  • Analysis:

    • Carefully transfer the hexane extract to a 2 mL autosampler vial.

    • Inject 1-2 µL of the extract into the GC-ECD.

    • The GC oven temperature program should be optimized to achieve good separation of EDB from other potential contaminants. A typical program starts at 40°C and ramps to 200°C.

    • Identify and quantify EDB based on the retention time and peak area compared to the calibration curve prepared from the analytical standard.

  • Data Calculation:

    • Calculate the concentration of EDB in the soil sample using the following formula: EDB Concentration (µg/kg) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (µg/L) * (Volume of Extract (L) / Weight of Soil (kg))

    • Correct the final concentration based on the recovery of the surrogate standard.

Bioremediation of EDB: Microcosm Study Protocol

Microcosm studies are essential for evaluating the potential for bioremediation of EDB-contaminated soil under controlled laboratory conditions. This protocol outlines the setup and monitoring of aerobic and anaerobic microcosms.

Objective: To assess the biodegradation potential of EDB in a specific soil under different electron acceptor conditions and with potential biostimulation or bioaugmentation.

Materials:

  • EDB-contaminated soil

  • Sterile serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Mineral medium (specific composition depends on the study, but typically includes sources of nitrogen, phosphorus, and trace metals)

  • Amendments for biostimulation (e.g., methane, ethane, lactate, yeast extract)[11][12]

  • Microbial culture for bioaugmentation (if applicable)

  • Syringes and needles

  • Incubator

Protocol:

  • Microcosm Setup:

    • In an anaerobic glove box (for anaerobic microcosms), add a pre-weighed amount of soil (e.g., 20-50 g) to each serum bottle.

    • Add a specific volume of mineral medium to achieve a soil-to-liquid ratio that reflects site conditions (e.g., a slurry or unsaturated conditions).

    • Spike the microcosms with a known concentration of EDB dissolved in a minimal amount of a water-miscible solvent.

    • For biostimulation experiments, add the respective amendments. For example, for cometabolism studies, add methane or ethane to the headspace.[13]

    • For bioaugmentation studies, inoculate with the specific microbial culture.

    • Prepare control microcosms:

      • Abiotic control: Sterilized soil (e.g., by autoclaving or gamma irradiation) to account for non-biological degradation.

      • No-amendment control: To assess natural attenuation.

  • Incubation:

    • Seal the serum bottles with stoppers and aluminum crimps.

    • For aerobic microcosms, ensure the headspace contains sufficient oxygen. For anaerobic microcosms, purge the headspace with an inert gas (e.g., nitrogen or an N2/CO2 mixture).

    • Incubate the microcosms in the dark at a temperature relevant to the contaminated site (e.g., 12°C or 25°C).[11][13]

  • Monitoring:

    • Periodically, sacrifice replicate microcosms from each treatment group for analysis.

    • Analyze the concentration of EDB in the soil and/or aqueous phase using the analytical protocol described in Section 2.

    • Monitor other relevant parameters such as pH, dissolved oxygen (in aerobic microcosms), redox potential (in anaerobic microcosms), and concentrations of potential degradation byproducts (e.g., bromide ions).

    • In biostimulation studies, monitor the concentration of the added substrate (e.g., methane).

  • Data Analysis:

    • Plot the concentration of EDB over time for each treatment.

    • Calculate the degradation rate and half-life of EDB under each condition.

    • Compare the degradation in the active microcosms to the controls to confirm biological activity.

In-Situ Chemical Oxidation (ISCO) of EDB: Application Notes

ISCO is a more aggressive remediation technology that can be effective for treating source zones with high concentrations of EDB.[14] The most common oxidants used for ISCO are permanganate, persulfate, hydrogen peroxide (often with an iron catalyst, known as Fenton's reagent), and ozone.[6][7]

Objective: To chemically degrade EDB in soil to non-toxic end products.

Key Considerations for ISCO Application:

  • Site Characterization: A thorough understanding of the site's geology, hydrogeology, and geochemistry is crucial for a successful ISCO application.[1] This includes identifying the soil type, permeability, and the natural oxidant demand of the soil, which can consume a significant portion of the injected oxidant.

  • Oxidant Selection: The choice of oxidant depends on the specific contaminants, soil properties, and site conditions. For instance, permanganate is relatively stable and can migrate further in the subsurface, while Fenton's reagent produces highly reactive hydroxyl radicals but has a shorter lifespan.[14]

  • Delivery Method: The oxidant can be delivered into the subsurface through injection wells, direct push technology, or soil mixing. The delivery strategy should be designed to ensure adequate contact between the oxidant and the EDB-contaminated soil.[6]

  • Safety Precautions: Chemical oxidants are hazardous materials and require careful handling and storage.[1] The reactions can also generate heat and gas, which need to be managed.

General Protocol Outline for a Pilot-Scale ISCO Test:

  • Pre-Treatment Characterization:

    • Collect soil and groundwater samples from the target treatment area to establish baseline EDB concentrations and other relevant geochemical parameters.

    • Conduct laboratory bench-scale tests to determine the optimal oxidant and dosage for the site-specific soil.

  • Oxidant Injection:

    • Inject the selected oxidant solution into the subsurface through a network of injection points.

    • Monitor injection pressures and volumes to ensure proper distribution.

  • Post-Treatment Monitoring:

    • Collect soil and groundwater samples from monitoring wells within and around the treatment zone at regular intervals after the injection.

    • Analyze the samples for EDB, oxidant concentrations, and potential byproducts.

    • Monitor for changes in geochemical parameters such as pH, redox potential, and temperature.

  • Performance Evaluation:

    • Evaluate the reduction in EDB concentrations over time to assess the effectiveness of the ISCO treatment.

    • Based on the pilot test results, the design for a full-scale application can be optimized.

Data Presentation

Quantitative data from remediation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Comparative Performance of EDB Remediation Technologies

Remediation TechnologyTreatment ConditionsInitial EDB Concentration (µg/kg)Final EDB Concentration (µg/kg)Removal Efficiency (%)Half-life (days)Reference
Bioremediation
Natural Attenuation (Anaerobic)12°C, no amendments15847365[13]
Cometabolism (Aerobic)12°C, Methane amended15<0.5>9637[13]
Biostimulation (Anaerobic)25°C, Lactate amended100<1>9910[11]
In-Situ Chemical Oxidation
PermanganateField pilot test5,00025095N/AFictional
Fenton's ReagentLab-scale soil slurry10,0005099.5<1Fictional

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in EDB remediation.

EDB_Biodegradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway A 1,2-Dibromoethane (EDB) B 2-Bromoethanol A->B Monooxygenase C 2-Bromoacetaldehyde B->C Alcohol Dehydrogenase D 2-Bromoacetic acid C->D Aldehyde Dehydrogenase E Glycolic Acid D->E Dehalogenase F CO2 + H2O E->F G 1,2-Dibromoethane (EDB) H Ethene G->H Dihaloelimination I 2Br- H->I

Caption: Proposed aerobic and anaerobic biodegradation pathways of 1,2-dibromoethane (EDB).

Microcosm_Workflow A Soil & Groundwater Collection B Microcosm Setup (Aerobic/Anaerobic) A->B C EDB Spiking & Amendment Addition B->C D Incubation (Controlled Temperature) C->D E Periodic Sampling (Soil/Water) D->E F EDB Extraction (Hexane) E->F G GC-ECD Analysis F->G H Data Analysis (Degradation Kinetics) G->H

Caption: Experimental workflow for a laboratory microcosm bioremediation study of EDB.

ISCO_Workflow A Site Characterization (Geology, Hydrogeology, Contamination) B Bench-Scale Treatability Study (Oxidant & Dose Selection) A->B C Pilot-Scale Injection Design (Well Placement, Injection Parameters) B->C D Oxidant Injection C->D E Post-Injection Monitoring (EDB, Geochemistry) D->E F Performance Assessment (Remediation Efficiency) E->F G Full-Scale Design & Implementation F->G

Caption: Logical workflow for an in-situ chemical oxidation (ISCO) remediation project for EDB.

References

Application Notes and Protocols for the Synthesis and Crystallization of EDDB-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the synthesis and crystallization of metal complexes with the ligand N,N'-dibenzylethylenediamine, a plausible interpretation of the user-provided acronym "EDDB". It is important to note that "EDDB" is also an acronym for "Electron Density of Delocalized Bonds," a computational method used to analyze aromaticity and electron delocalization in molecules, including metal complexes. This protocol focuses on the practical synthesis and crystallization of the metal complexes. General methods for crystal growth are detailed, including slow evaporation, slow cooling, and vapor diffusion. These protocols are intended for researchers in chemistry, materials science, and drug development.

Introduction

The crystallization of metal complexes is a critical step in the determination of their three-dimensional structure through X-ray diffraction. The resulting structural information is invaluable for understanding the coordination chemistry, reactivity, and potential applications of these compounds in fields such as catalysis, materials science, and medicinal chemistry. This protocol details the synthesis of the ligand N,N'-dibenzylethylenediamine and its subsequent complexation with various metal ions, followed by methods for obtaining single crystals suitable for structural analysis.

Ligand Synthesis: N,N'-dibenzylethylenediamine

This protocol describes the synthesis of N,N'-dibenzylethylenediamine via reductive amination of ethylenediamine with benzaldehyde.

Materials
  • Ethylenediamine

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Protocol
  • Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in methanol.

  • Aldehyde Addition: Cool the solution in an ice bath and add benzaldehyde (2.2 eq) dropwise while stirring. A Schiff base intermediate will form.

  • Reduction: Slowly add sodium borohydride (2.5 eq) to the reaction mixture in small portions. The reaction is exothermic and will bubble.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the bubbling ceases.

  • Basification: Make the solution basic by adding 2 M NaOH until the pH is approximately 10-12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation
ReagentMolar Ratio
Ethylenediamine1.0
Benzaldehyde2.2
Sodium borohydride2.5

Table 1: Molar ratios of reagents for the synthesis of N,N'-dibenzylethylenediamine.

Synthesis of EDDB-Metal Complexes

This section provides a general protocol for the synthesis of metal complexes with the N,N'-dibenzylethylenediamine (EDDB) ligand. The specific metal salt and solvent will vary depending on the desired complex.

Materials
  • N,N'-dibenzylethylenediamine (EDDB) ligand

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Protocol
  • Ligand Solution: Dissolve the EDDB ligand (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq) in the same or a miscible solvent. Gentle heating may be required to fully dissolve the salt.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring. A color change or precipitation of the complex may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours).

  • Isolation: The resulting metal complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent.

  • Washing and Drying: Wash the isolated complex with a small amount of cold solvent and dry it under vacuum.

Protocols for Growing Crystals of EDDB-Metal Complexes

Obtaining high-quality single crystals is often a trial-and-error process. It is advisable to try several methods and conditions in parallel.[1] The goal is to achieve a state of supersaturation from which the crystal can slowly grow.[2]

Slow Evaporation

This is the simplest crystallization method.[2]

  • Prepare a nearly saturated solution of the EDDB-metal complex in a suitable solvent or solvent mixture.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or test tube.

  • Cover the container with a cap that allows for slow evaporation (e.g., a cap with a small hole, or parafilm with a few needle pricks).

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.

  • Prepare a saturated solution of the EDDB-metal complex in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filter the hot solution to remove any impurities.

  • Transfer the solution to a clean container and cover it.

  • Place the container in an insulated vessel (e.g., a Dewar flask filled with hot water) to allow for slow cooling to room temperature.

  • Alternatively, a saturated solution at room temperature can be placed in a refrigerator or freezer for slow cooling.

Vapor Diffusion

This technique involves the slow diffusion of an "anti-solvent" (a solvent in which the complex is insoluble) into a solution of the complex.

  • Dissolve the EDDB-metal complex in a "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a larger volume of an "anti-solvent" to the outer container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and allow the anti-solvent vapor to slowly diffuse into the solution of the complex. This will gradually decrease the solubility of the complex and promote crystallization.

Liquid-Liquid Diffusion

This method involves layering a solution of the complex with a less dense, miscible anti-solvent.

  • Prepare a solution of the EDDB-metal complex in a "good" solvent.

  • Carefully layer a less dense "anti-solvent" on top of the complex solution in a narrow tube or vial.

  • Over time, the solvents will slowly mix at the interface, inducing crystallization.

Data Presentation
Crystallization MethodKey Parameters
Slow EvaporationSolvent, Temperature, Evaporation Rate
Slow CoolingSolvent, Initial Temperature, Cooling Rate
Vapor Diffusion"Good" Solvent, "Anti-solvent", Temperature
Liquid-Liquid Diffusion"Good" Solvent, "Anti-solvent", Density difference

Table 2: Key parameters for different crystallization methods.

Visualizations

Experimental Workflow for Ligand and Complex Synthesis

Ligand_Complex_Synthesis cluster_ligand Ligand Synthesis (EDDB) cluster_complex Complex Synthesis A Dissolve Ethylenediamine in Methanol B Add Benzaldehyde A->B C Add NaBH4 (Reduction) B->C D Quench with HCl C->D E Basify with NaOH D->E F Extract with CH2Cl2 E->F G Dry and Evaporate F->G H Purify Ligand G->H I Dissolve EDDB Ligand in Solvent H->I EDDB Ligand K Mix Solutions I->K J Dissolve Metal Salt in Solvent J->K L Stir/Heat K->L M Isolate Complex L->M

Caption: Workflow for the synthesis of the EDDB ligand and its metal complex.

Workflow for Crystal Growth

Crystal_Growth_Workflow cluster_methods Crystallization Methods Start Synthesized EDDB-Metal Complex Prep Prepare a nearly saturated solution Start->Prep SE Slow Evaporation Prep->SE SC Slow Cooling Prep->SC VD Vapor Diffusion Prep->VD LLD Liquid-Liquid Diffusion Prep->LLD Result Single Crystals SE->Result NoCrystals No Crystals / Poor Quality SE->NoCrystals SC->Result SC->NoCrystals VD->Result VD->NoCrystals LLD->Result LLD->NoCrystals Optimize Optimize Conditions (Solvent, Temp, Conc.) NoCrystals->Optimize Iterate Optimize->Prep

Caption: General workflow for the crystallization of EDDB-metal complexes.

Note on "EDDB" in Computational Chemistry

The acronym "EDDB" also stands for "Electron Density of Delocalized Bonds." This is a method used in computational chemistry to quantify the aromaticity of a molecule by analyzing the delocalization of electrons. This technique can be applied to metal complexes to understand the electronic structure and bonding within the molecule.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Sodium borohydride is a reactive reducing agent and should be handled with care. It reacts with water and acids to produce flammable hydrogen gas.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application of EDDB in Electrochemistry: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific, recognized application of a compound abbreviated as "EDDB" within the field of electrochemistry.

Efforts to identify a compound or application corresponding to the acronym "EDDB" in the context of electrochemistry did not yield relevant results. The search included variations of the term and exploration of related chemical families. It is possible that "EDDB" may be a non-standard abbreviation, a proprietary compound not yet disclosed in public literature, or a typographical error.

Several related terms were investigated, including:

  • N,N'-Diethylethylenediamine and N,N-Diethylethylenediamine: While these compounds are commercially available, no significant electrochemical applications were found in the reviewed literature.

  • Electron Density of Delocalized Bonds (EDDB): This is a theoretical concept used in computational chemistry to quantify aromaticity and is not a chemical compound used in electrochemical experiments.[1]

  • RedDB: A computational database of electroactive molecules for aqueous redox flow batteries.[2][3][4] This database contains information on various organic compounds but is not itself a chemical used in electrochemistry.

Without a clear identification of the "EDDB" compound and its role in electrochemistry, it is not possible to provide the detailed application notes, experimental protocols, quantitative data, or visualizations as requested.

We recommend that researchers, scientists, and drug development professionals seeking information on this topic verify the full chemical name and spelling of the compound of interest. If "EDDB" is a novel or internal compound, its electrochemical properties and applications would need to be established through primary research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of EDDB, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect Molar Ratio of Reactants: An improper ratio of ethylenediamine to α-bromobutyric acid can lead to incomplete reaction or the formation of undesired side products.[1]- Optimize Molar Ratio: The most widely recognized method for synthesizing EDDB is through the condensation reaction of ethylenediamine with α-bromobutyric acid under alkaline conditions. A 1:2 molar ratio of ethylenediamine to α-bromobutyric acid is crucial to ensure the complete substitution on both nitrogen atoms of the ethylenediamine molecule, thereby preventing the formation of oligomeric side products.[1]
Suboptimal Reaction Temperature: The reaction rate may be too slow at low temperatures, while high temperatures could promote side reactions or decomposition.- Adjust Temperature: While a specific optimal temperature is not consistently reported, most N-alkylation reactions benefit from heating. Start with moderate heating (e.g., 50-80 °C) and monitor the reaction progress by techniques like TLC or LC-MS. Adjust the temperature as needed to find the optimal balance between reaction rate and purity.
Inappropriate Solvent: The solubility of reactants and the reaction kinetics are highly dependent on the solvent system.- Select an Appropriate Solvent: The reaction is typically conducted in a 70% ethanol solvent system, which aids in the solubility of the reactants while minimizing undesirable side reactions.[1] Other polar protic solvents like methanol or isopropanol could also be considered.
Ineffective Base: The choice and amount of base are critical for deprotonating the amine and neutralizing the HBr byproduct.- Choose a Suitable Base: Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used. The base should be in sufficient excess to drive the reaction to completion. The solubility of the base in the chosen solvent should also be considered.
Formation of Multiple Products (Impure Product) Over-alkylation: The product, EDDB, is a secondary amine and can react further with α-bromobutyric acid to form tertiary amines or even quaternary ammonium salts. This is a common issue in the alkylation of amines.- Control Stoichiometry: Use a precise 1:2 molar ratio of ethylenediamine to α-bromobutyric acid.[1] Using a slight excess of ethylenediamine can sometimes help to minimize over-alkylation of the desired product. - Slow Addition of Alkylating Agent: Add the α-bromobutyric acid solution dropwise to the solution of ethylenediamine and base. This helps to maintain a low concentration of the alkylating agent, disfavoring further reaction with the product.
Formation of Mono-alkylated Product: Incomplete reaction can result in the presence of N-(1-carboxypropyl)ethylenediamine.- Increase Reaction Time and/or Temperature: Monitor the reaction for the disappearance of the mono-alkylated intermediate. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Oligomerization: Side reactions between ethylenediamine and the product can lead to the formation of polymeric byproducts.[1]- Maintain a 1:2 Molar Ratio: Adhering to the 1:2 molar ratio of ethylenediamine to α-bromobutyric acid is the primary way to prevent the formation of oligomeric side products.[1]
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction mixture. - pH Adjustment for Precipitation: EDDB is an amino acid and its solubility is pH-dependent. After the reaction is complete, carefully adjust the pH of the solution. The isoelectric point of EDDB is where it will have its minimum solubility, facilitating precipitation. This can be achieved by adding an acid (e.g., HCl) to the alkaline reaction mixture. - Crystallization: Recrystallization from a suitable solvent system can be an effective purification method. Common solvents for recrystallizing amino acids include water-ethanol or water-acetone mixtures.
Product is an oil or does not crystallize easily. - Solvent Selection for Crystallization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is necessary to induce crystallization. - Purification by Chromatography: If crystallization is unsuccessful, column chromatography can be used to separate the desired product from impurities. The choice of stationary and mobile phases will depend on the polarity of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely recognized method is the condensation reaction of ethylenediamine with α-bromobutyric acid under alkaline conditions.[1] This is a nucleophilic substitution reaction where the amino groups of ethylenediamine attack the carbon atom bonded to the bromine in α-bromobutyric acid.

Q2: What are the critical parameters to control for maximizing the yield of EDDB?

A2: The key parameters to optimize are:

  • Molar Ratio of Reactants: A 1:2 molar ratio of ethylenediamine to α-bromobutyric acid is crucial to favor the formation of the desired N,N'-disubstituted product and prevent the formation of oligomeric side products.[1]

  • Solvent: A 70% ethanol solution is typically used to ensure the solubility of the reactants and minimize side reactions.[1]

  • pH/Base: An alkaline environment is necessary to deprotonate the ethylenediamine, making it a more potent nucleophile, and to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.

  • Temperature: The reaction temperature affects the rate of reaction. It should be high enough to proceed at a reasonable rate but not so high as to cause decomposition or excessive side reactions.

Q3: What are the likely side products in this synthesis?

A3: The primary side products can include:

  • Mono-alkylation product: N-(1-carboxypropyl)ethylenediamine, resulting from the reaction of only one amino group of ethylenediamine.

  • Over-alkylation products: Further reaction of the EDDB product with α-bromobutyric acid can lead to the formation of tertiary amines.

  • Oligomeric byproducts: These can form if the molar ratios are not carefully controlled.[1]

Q4: How can I purify the synthesized EDDB?

A4: Purification can typically be achieved through:

  • Precipitation by pH adjustment: Since EDDB is an amino acid, its solubility is lowest at its isoelectric point. Adjusting the pH of the reaction mixture can cause the product to precipitate out.

  • Recrystallization: This is a common technique for purifying solid organic compounds. A suitable solvent or solvent mixture should be chosen where the EDDB has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: This technique can be used to separate EDDB from impurities with different polarities.

Experimental Protocols

While a specific, universally optimized protocol can vary, the following provides a general methodology for the synthesis of this compound.

Synthesis of this compound

This protocol is based on the condensation reaction between ethylenediamine and α-bromobutyric acid.

Materials:

  • Ethylenediamine

  • α-Bromobutyric acid

  • Sodium Carbonate (Na₂CO₃) or another suitable base

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl) for pH adjustment

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, pH meter, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (a slight molar excess relative to α-bromobutyric acid) in a 70% ethanol-water solution.

  • Addition of Ethylenediamine: Add ethylenediamine (1 molar equivalent) to the basic solution and stir until it is fully dissolved.

  • Addition of α-Bromobutyric Acid: In a separate beaker, dissolve α-bromobutyric acid (2 molar equivalents) in a small amount of 70% ethanol. Add this solution dropwise to the stirred ethylenediamine solution at room temperature over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain this temperature for several hours (e.g., 4-8 hours). Monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Slowly add hydrochloric acid to the filtrate to adjust the pH to the isoelectric point of EDDB, which will cause the product to precipitate. The exact pH will need to be determined experimentally but is typically in the weakly acidic to neutral range for amino acids.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as a mixture of water and ethanol.

Visualizations

Experimental Workflow for EDDB Synthesis

EDDB_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve Base in 70% Ethanol prep2 Add Ethylenediamine prep1->prep2 react1 Dropwise Addition of α-Bromobutyric Acid prep2->react1 prep3 Prepare α-Bromobutyric Acid Solution prep3->react1 react2 Heat to Reflux (Monitor Progress) react1->react2 workup1 Cool and Filter Inorganic Salts react2->workup1 workup2 Adjust pH to Isoelectric Point workup1->workup2 workup3 Precipitate and Isolate Crude Product workup2->workup3 purify1 Recrystallization (e.g., Water/Ethanol) workup3->purify1 purify2 Dry Pure EDDB purify1->purify2

Caption: A flowchart illustrating the key steps in the synthesis and purification of EDDB.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Yield q1 Check Molar Ratio of Ethylenediamine:α-Bromobutyric Acid start->q1 a1_correct Ratio is 1:2 q1->a1_correct Yes a1_incorrect Adjust to 1:2 Ratio q1->a1_incorrect No q2 Review Reaction Temperature a1_correct->q2 end Re-run Experiment a1_incorrect->end a2_ok Temperature is within optimal range q2->a2_ok Optimal a2_low Increase Temperature q2->a2_low Too Low a2_high Decrease Temperature q2->a2_high Too High q3 Evaluate Solvent System a2_ok->q3 a2_low->end a2_high->end a3_correct Using 70% Ethanol q3->a3_correct Yes a3_incorrect Switch to 70% Ethanol q3->a3_incorrect No q4 Assess Base and pH a3_correct->q4 a3_incorrect->end a4_ok Sufficient Base Used q4->a4_ok Yes a4_insufficient Increase Amount of Base q4->a4_insufficient No a4_ok->end a4_insufficient->end

Caption: A decision tree to troubleshoot low yield issues in EDDB synthesis.

References

Technical Support Center: Optimizing pH for Metal Chelation with EDDS

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "EDDB" in the topic query is likely a typographical error. This guide focuses on EDDS ([S,S]-ethylenediaminedisuccinic acid), a readily biodegradable chelating agent, and provides comparisons to the widely used EDTA (ethylenediaminetetraacetic acid).

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing pH for successful metal chelation experiments using EDDS.

Frequently Asked Questions (FAQs)

Q1: Why is pH critical for metal chelation with EDDS?

The pH of the solution is a master variable that dictates the effectiveness of metal chelation for two primary reasons:

  • Chelator Protonation: EDDS is a polyprotic acid with four carboxyl groups and two amino groups that can be protonated or deprotonated depending on the pH. For chelation to occur, these groups must be deprotonated to make their lone pairs of electrons available to coordinate with a metal ion. At low pH, an excess of hydrogen ions (H⁺) will protonate these sites, causing them to be unable to bind to the metal ion.

  • Metal Hydroxide Formation: At high pH, most metal ions will react with hydroxide ions (OH⁻) to form insoluble metal hydroxide precipitates. Once the metal has precipitated, it is no longer available in the solution to be chelated by EDDS.

Therefore, an optimal pH window exists where the EDDS is sufficiently deprotonated and the metal ion remains soluble.

Q2: What are the pKa values for EDDS and EDTA?

The pKa values indicate the pH at which a specific functional group is 50% protonated and 50% deprotonated. Understanding these values is key to predicting the chelating strength at a given pH.

Chelating AgentpKₐ₁pKₐ₂pKₐ₃pKₐ₄pKₐ₅pKₐ₆
EDDS 2.43.96.89.8--
EDTA 01.52.02.666.1610.24
Data sourced from multiple chemical databases.[1][2]

For EDDS, chelation becomes significantly more effective as the pH rises above its pKa values, particularly pKa₃ (6.8) and pKa₄ (9.8), as this ensures the key nitrogen and carboxyl groups are deprotonated.

Q3: How does the optimal pH for EDDS chelation vary for different metals?

The optimal pH range depends on the specific metal due to differences in the stability of the metal-EDDS complex and the pH at which the metal begins to precipitate as a hydroxide. For instance, Fe³⁺ is prone to hydrolysis at a much lower pH than Ca²⁺. Therefore, the effective pH range for chelating Fe³⁺ is more acidic compared to that for Ca²⁺.

Q4: Is EDDS a good substitute for EDTA in my experiments?

EDDS is an excellent biodegradable alternative to EDTA for many applications.[3][4] However, their chelation efficiencies and optimal pH ranges can differ. EDTA often forms more stable complexes with a wider range of metals and across broader pH ranges.[4] The key advantage of EDDS is its significantly better biodegradability, which is a critical factor in environmental and pharmaceutical applications.[3][4] The choice between EDDS and EDTA should be based on experimental needs, the specific metal of interest, the required pH range, and environmental considerations.

Troubleshooting Guide

Problem 1: Low or no chelation observed at acidic pH (e.g., pH < 4).

  • Question: Why is my chelation efficiency poor in a highly acidic solution?

  • Answer: At low pH, the concentration of H⁺ ions is high. These protons compete with the metal ions to bind to the carboxylate and amine groups of the EDDS molecule. This protonation of EDDS reduces its ability to chelate the target metal ion.

  • Solution: Gradually increase the pH of your solution. For most divalent and trivalent metals, moving to a pH between 4 and 7 will significantly increase EDDS chelation efficiency.

Problem 2: A precipitate forms when I increase the pH to alkaline conditions (e.g., pH > 9).

  • Question: I tried to increase the pH to deprotonate the EDDS, but a precipitate formed and my chelation efficiency dropped. What happened?

  • Answer: You have likely exceeded the pH at which your target metal ion is soluble. At high pH, metal ions react with hydroxide ions (OH⁻) to form insoluble metal hydroxides (e.g., Fe(OH)₃, Cu(OH)₂). This precipitation removes the metal from the solution, making it unavailable for chelation.

  • Solution: Lower the pH to a range where the metal is soluble but the EDDS is still an effective chelator. It is also critical to add the EDDS to the solution before raising the pH, as the pre-formed metal-EDDS complex can often prevent the metal from precipitating even at a higher pH.

Problem 3: The chelation of my target metal is being interfered with by other metals.

  • Question: My sample contains multiple metal ions (e.g., Ca²⁺ and Fe³⁺), and the chelation of my target ion (Fe³⁺) is inefficient. Why?

  • Answer: EDDS, like other chelators, has different affinities (stability constants) for different metals. If a competing metal ion is present in high concentrations, it can occupy the EDDS binding sites. However, you can leverage pH to selectively chelate the desired metal. For example, Fe³⁺ can be effectively chelated by EDDS at a lower pH (e.g., pH 4-6) where the affinity of EDDS for Ca²⁺ is much lower.

  • Solution: Adjust the pH of the solution to a range where the stability of the target metal-EDDS complex is high, while the stability of the interfering metal-EDDS complex is low. Consult stability constant data for guidance.

Data Presentation: Optimal pH Ranges for Metal Chelation

The following tables summarize the effective pH ranges for achieving high chelation efficiency (>80%) for various metal ions with EDDS and EDTA.

Table 1: Effective pH Ranges for EDDS

Metal IonEffective pH Range for >80% ChelationNotes
Fe³⁺ 3 - 9Very stable complex formed across a wide range.[5]
Cu²⁺ 4 - 10Strong affinity; less prone to hydroxide precipitation.
Zn²⁺ 6 - 10Chelation is most effective in neutral to alkaline conditions.
Pb²⁺ 6 - 11Effective chelation in neutral to alkaline conditions.
Mn²⁺ 7 - 10Requires neutral to alkaline pH for efficient chelation.
Cd²⁺ 7 - 11Similar to Zinc, requires neutral to alkaline conditions.

Table 2: Effective pH Ranges for EDTA

Metal IonEffective pH Range for >80% ChelationNotes
Fe³⁺ 2 - 10Forms a very stable complex over a very broad pH range.
Cu²⁺ 3 - 11Strong chelation across a wide pH spectrum.
Zn²⁺ 4 - 11Effective over a broader range compared to EDDS.
Pb²⁺ 4 - 11Forms a stable complex in both acidic and alkaline solutions.
Mn²⁺ 6 - 10Similar range to EDDS, requires near-neutral pH.
Ca²⁺ > 8Requires alkaline conditions for stable chelation.
Mg²⁺ > 10Requires strongly alkaline conditions for stable chelation.

Note: These ranges are approximate and can be influenced by the concentration of the metal and chelator, and the presence of other ions in the solution.

Experimental Protocols

Protocol: Determination of Optimal pH for Metal-EDDS Chelation

This protocol outlines a general method to determine the optimal pH for the chelation of a specific metal ion by EDDS using UV-Vis spectrophotometry. This method assumes the metal-EDDS complex has a different absorption spectrum than the free metal ion.

1. Materials and Reagents:

  • Stock solution of the metal salt (e.g., 10 mM FeCl₃).
  • Stock solution of EDDS (e.g., 10 mM).
  • Buffer solutions covering a range of pH values (e.g., pH 2 to 11).
  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments.
  • UV-Vis spectrophotometer and cuvettes.
  • Calibrated pH meter.

2. Preparation of Samples: a. Create a series of test tubes or vials. b. To each tube, add a fixed volume of the metal stock solution and the EDDS stock solution (a 1:1 molar ratio is a good starting point). c. Add a specific buffer to each tube to create a pH series (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11). d. Use the pH meter to confirm and, if necessary, adjust the pH of each solution with dilute HCl or NaOH. e. Bring all samples to the same final volume with deionized water. f. Prepare two control samples: one with only the metal ion at a neutral pH and one with only EDDS at a neutral pH.

3. Spectrophotometric Analysis: a. Allow the solutions to equilibrate for a set period (e.g., 30 minutes). b. Scan the UV-Vis spectrum (e.g., 200-800 nm) for each control to identify the wavelength of maximum absorbance (λₘₐₓ) for the free metal and the metal-EDDS complex. The complex's λₘₐₓ will likely be different from the free metal's. c. Set the spectrophotometer to the λₘₐₓ of the metal-EDDS complex. d. Measure the absorbance of each sample in the pH series.

4. Data Analysis: a. Plot the absorbance at the complex's λₘₐₓ as a function of pH. b. The pH value that corresponds to the highest absorbance is the optimal pH for chelation under those conditions. The absorbance is directly proportional to the concentration of the formed complex.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Prepare Metal and EDDS Stock Solutions tubes Create a series of tubes with fixed Metal and EDDS concentrations start->tubes buffers Add buffers to create a pH gradient (e.g., pH 2-11) tubes->buffers adjust Fine-tune pH with HCl/NaOH using a pH meter buffers->adjust volume Adjust to final volume with DI water adjust->volume equilibrate Allow samples to equilibrate volume->equilibrate scan Scan UV-Vis spectra of controls to find λmax of complex equilibrate->scan measure Measure absorbance of each sample at λmax scan->measure plot Plot Absorbance vs. pH measure->plot optimum Identify pH with maximum absorbance as the optimum pH plot->optimum

Caption: Experimental workflow for determining the optimal pH for metal chelation.

ph_effect_pathway cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) cluster_optimal Optimal pH Window low_ph High [H⁺] protonation EDDS Protonation (LHn) low_ph->protonation competes with metal low_chelation Poor Chelation protonation->low_chelation high_ph High [OH⁻] precipitation Metal Hydroxide Precipitate (M(OH)n) high_ph->precipitation removes free metal high_chelation Poor Chelation precipitation->high_chelation optimal_ph Balanced pH deprotonation Deprotonated EDDS (Lⁿ⁻) optimal_ph->deprotonation soluble_metal Soluble Metal (Mⁿ⁺) optimal_ph->soluble_metal good_chelation Successful Chelation (ML) deprotonation->good_chelation soluble_metal->good_chelation

References

Technical Support Center: Overcoming Interference in the Analysis of EDDB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDB), the primary metabolite of methadone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interferences encountered during EDDB analysis.

Frequently Asked Questions (FAQs)

Q1: What is EDDB and why is its analysis important?

A1: EDDB, or 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, is the main and inactive metabolite of methadone, a synthetic opioid used in pain management and for the treatment of opioid addiction. Monitoring EDDB levels in biological matrices, primarily urine, is crucial for assessing patient compliance with methadone treatment. Its presence confirms that the patient has ingested and metabolized methadone, which helps to rule out sample adulteration where methadone might be directly added to the urine specimen.[1][2][3]

Q2: What are the most common analytical techniques for EDDB quantification?

A2: The most prevalent and reliable methods for the quantitative analysis of EDDB are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer high sensitivity and selectivity, allowing for accurate measurement of EDDB in complex biological samples like urine and blood. Immunoassays are also used for initial screening, but they are more susceptible to cross-reactivity and should be confirmed with a more specific method like LC-MS/MS.[4][5]

Q3: What are the primary sources of interference in EDDB analysis?

A3: The main challenges in EDDB analysis arise from:

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins in urine or plasma) can interfere with the ionization of EDDB in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[6][7][8]

  • Cross-Reactivity (Immunoassays): Other drugs or their metabolites may have a similar structure to EDDB, causing them to bind to the antibodies used in immunoassays and generate false-positive results.[1][2][3]

  • Isomeric and Isobaric Interference (Mass Spectrometry): Compounds with the same mass-to-charge ratio (isobars) or the same chemical formula but different structures (isomers) as EDDB can co-elute and interfere with its detection and quantification.[9]

  • Degradation Products: EDDB may degrade over time or under certain storage conditions, and these degradation products could potentially interfere with the analysis.[10][11]

  • Co-eluting Compounds: Other substances in the sample that are not chromatographically separated from EDDB can compete for ionization and affect the accuracy of the measurement.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during EDDB analysis.

Issue 1: Inaccurate or irreproducible results in LC-MS/MS analysis.

Possible Cause: Matrix Effects (Ion Suppression or Enhancement)

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-extraction Spike: Prepare two sets of samples. In the first set, spike a known concentration of EDDB into the extracted blank matrix. In the second set, spike the same concentration into the mobile phase or a clean solvent. A significant difference in the signal intensity between the two sets indicates the presence of matrix effects.

    • Infusion Experiment: Continuously infuse a standard solution of EDDB into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of potential interfering compounds confirms matrix effects.

  • Mitigation Strategies:

    • Sample Dilution: Diluting the urine or plasma sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.[6][7] A 1:10 or 1:20 dilution is often a good starting point.

    • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of EDDB (e.g., EDDB-d3) is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.

    • Improved Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the interfering matrix components before analysis.

    • Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate EDDB from the co-eluting matrix components that are causing the interference.

Issue 2: Positive EDDB result from an immunoassay screen, but negative or significantly lower concentration on LC-MS/MS confirmation.

Possible Cause: Cross-Reactivity in the Immunoassay

Troubleshooting Steps:

  • Review Patient Medication: Check the patient's medication history for any drugs known to cross-react with methadone or EDDB immunoassays. Common culprits can include certain over-the-counter medications or other prescription drugs.[1][2][3]

  • Consult Assay Manufacturer's Documentation: Review the package insert or technical data sheet for the specific immunoassay kit used to identify the list of known cross-reactants.

  • Confirmation is Key: Always confirm presumptive positive immunoassay results with a more specific and sensitive method like LC-MS/MS. The confirmatory test will provide a definitive identification and quantification of EDDB.

Issue 3: Unexpected peaks or inaccurate quantification in LC-MS/MS, even with an internal standard.

Possible Cause: Isomeric or Isobaric Interference

Troubleshooting Steps:

  • Chromatographic Resolution: The most effective way to address isobaric and isomeric interference is through chromatographic separation. Optimize the LC method to achieve baseline separation of EDDB from any potential interferents. This may involve:

    • Trying different column chemistries (e.g., C18, biphenyl).[12]

    • Adjusting the mobile phase composition and gradient profile.

    • Optimizing the column temperature.

  • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, using a high-resolution mass spectrometer can help differentiate between EDDB and isobaric interferents based on their exact mass.

  • Multiple Reaction Monitoring (MRM) Transitions: For tandem mass spectrometry, use at least two different MRM transitions for EDDB. The ratio of the two transitions should be consistent between standards and samples. A significant change in the ratio in a sample may indicate the presence of an interference.

Issue 4: Decreasing EDDB concentrations in stored samples.

Possible Cause: Analyte Degradation

Troubleshooting Steps:

  • Review Storage Conditions: Ensure that samples are stored under appropriate conditions (e.g., frozen at -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Stability-Indicating Method: Develop and validate a stability-indicating assay method. This involves subjecting EDDB standards to forced degradation conditions (e.g., acid, base, oxidation, light, heat) to generate potential degradation products.[10][13][14] The analytical method should then be able to separate EDDB from these degradation products.

  • Monitor for Degradation Products: During sample analysis, monitor for the presence of known or potential degradation products. If significant degradation is observed, the sample integrity may be compromised.

Experimental Protocols

Protocol 1: Sample Preparation for EDDB Analysis in Urine by LC-MS/MS (Dilute-and-Shoot)

Objective: To prepare urine samples for the quantification of EDDB using a simple and rapid dilution method.

Materials:

  • Urine sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., EDDB-d3 in methanol)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of the urine sample.

  • Add 50 µL of the internal standard solution.

  • Add 900 µL of a 50:50 (v/v) methanol/water solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement in the analysis of EDDB in a given matrix.

Materials:

  • Blank urine matrix (from multiple sources if possible)

  • EDDB standard solution

  • Internal Standard solution (EDDB-d3)

  • LC-MS/MS system

  • Mobile phase

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike EDDB and IS into the mobile phase at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-extraction Spike): Extract blank urine using the established sample preparation protocol. Spike EDDB and IS into the final extracted sample at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike EDDB and IS into the blank urine before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation of Results:

  • A Matrix Effect value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

  • Recovery should ideally be between 85% and 115%.

Quantitative Data Summary

ParameterTypical RangeMethodReference
Linearity 10 - 5000 ng/mLLC-MS/MS
Lower Limit of Quantification (LLOQ) 10 ng/mLLC-MS/MS
Intra-day Precision (%CV) < 15%LC-MS/MS
Inter-day Precision (%CV) < 15%LC-MS/MS
Accuracy (% Bias) ± 15%LC-MS/MS
Recovery > 85%SPE-LC-MS/MS
Matrix Effect 80 - 120% (with IS)LC-MS/MS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add Internal Standard (EDDB-d3) urine_sample->add_is dilution Dilution with Methanol/Water add_is->dilution vortex Vortex dilution->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for EDDB analysis in urine.

troubleshooting_logic start Inaccurate EDDB Results is_lcms LC-MS/MS? start->is_lcms is_immunoassay Immunoassay? start->is_immunoassay matrix_effects Check Matrix Effects is_lcms->matrix_effects Yes cross_reactivity Check Cross-Reactivity is_immunoassay->cross_reactivity Yes isobaric_interference Check for Isobaric/ Isomeric Interference matrix_effects->isobaric_interference degradation Check for Degradation isobaric_interference->degradation confirm_lcms Confirm with LC-MS/MS cross_reactivity->confirm_lcms

Caption: Troubleshooting logic for inaccurate EDDB results.

mitigation_strategies cluster_links interference Interference in EDDB Analysis Matrix Effects Cross-Reactivity Isobaric/Isomeric Interference Degradation mitigation Mitigation Strategies Sample Dilution Internal Standard (SIL-IS) Improved Sample Prep (SPE/LLE) Chromatographic Optimization Confirmatory Analysis (LC-MS/MS) Stability-Indicating Method interference:s->mitigation:f0 interference:s->mitigation:f1 interference:s->mitigation:f2 interference:s->mitigation:f3 interference:s->mitigation:f4 interference:s->mitigation:f5

Caption: Interference sources and mitigation strategies.

References

Technical Support Center: Purification of Crude 2,2'-(Ethylenediimino)-dibutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2'-(Ethylenediimino)-dibutyric acid (EDBA). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude EDBA can include unreacted starting materials such as ethylenediamine and 2-bromobutyric acid, side-products from the synthesis, and residual solvents. Since EDBA is also a known metabolite of ethambutol, crude samples from biological sources may contain other metabolic byproducts.[1][2]

Q2: Which purification techniques are most suitable for EDBA?

The most common and effective purification techniques for amino acids like EDBA are recrystallization and ion-exchange chromatography.[2][3] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I assess the purity of my EDBA sample?

The purity of EDBA can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, which can separate EDBA from its impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can also be used to confirm the structure and identify any remaining impurities.

Purification Protocols and Troubleshooting

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For zwitterionic compounds like EDBA, the choice of solvent is critical.

Experimental Protocol: Mixed-Solvent Recrystallization of EDBA

  • Solvent Selection: Identify a "good" solvent in which EDBA is soluble at elevated temperatures and a "poor" solvent in which it is insoluble or sparingly soluble even at high temperatures. Common solvent pairs for amino acids include water-ethanol, water-acetone, or methanol-ether.[4][5][6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude EDBA in the minimum amount of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Recrystallization

Issue Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much "good" solvent was used.- Boil off some of the solvent to concentrate the solution. - Add more of the "poor" solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure EDBA.
Oiling out (formation of a liquid layer instead of crystals). The boiling point of the solvent is higher than the melting point of the solute, or the compound is precipitating too quickly from a supersaturated solution.- Reheat the solution and add more of the "good" solvent. - Try a different solvent system with a lower boiling point.
Low recovery of purified product. Too much "good" solvent was used, leading to significant loss of product in the mother liquor. The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent for dissolution. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. - Wash the crystals with ice-cold solvent.
Product is still impure after recrystallization. The cooling process was too rapid, trapping impurities within the crystals. The chosen solvent system is not effective at separating the specific impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Try a different pair of solvents for the recrystallization.

Data Presentation: Example Recrystallization of Crude EDBA

Parameter Crude EDBA Purified EDBA (Run 1) Purified EDBA (Run 2)
Starting Mass (g) 10.010.010.0
Solvent System N/AWater/EthanolWater/Acetone
Final Mass (g) N/A7.56.8
Yield (%) N/A75%68%
Purity (by HPLC, %) 85%98.5%99.1%
Melting Point (°C) 265-268271-273272-274

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge.[3] Since EDBA is an amino acid, it can exist as a cation, anion, or zwitterion depending on the pH. This property makes it an ideal candidate for purification by ion-exchange chromatography.

Experimental Protocol: Ion-Exchange Chromatography of EDBA

  • Resin Selection: Choose an appropriate ion-exchange resin. For separating a basic amino acid like EDBA from neutral and acidic impurities, a cation-exchange resin (with a negative charge) is suitable.[1][7]

  • Column Packing and Equilibration: Pack a chromatography column with the selected resin and equilibrate it with a buffer at a pH where EDBA has a net positive charge (pH below its isoelectric point).

  • Sample Loading: Dissolve the crude EDBA in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound EDBA by changing the pH or increasing the ionic strength of the buffer. This can be done in a stepwise or gradient fashion.

    • pH Gradient: Gradually increase the pH of the elution buffer. As the pH approaches and surpasses the isoelectric point of EDBA, its net positive charge will decrease, and it will detach from the resin.

    • Salt Gradient: Increase the concentration of a salt (e.g., NaCl) in the elution buffer. The salt ions will compete with the bound EDBA for the charged sites on the resin, causing the EDBA to elute.

  • Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence of EDBA using a suitable method like HPLC or a ninhydrin test.

  • Desalting: Combine the pure fractions and remove the buffer salts, for example, by dialysis or using a desalting column.

  • Product Isolation: Isolate the pure EDBA from the solution, typically by lyophilization (freeze-drying).

Troubleshooting Guide: Ion-Exchange Chromatography

Issue Possible Cause Solution
EDBA does not bind to the column. The pH of the equilibration buffer is incorrect, resulting in EDBA having no net charge or a net negative charge. The ionic strength of the sample is too high.- Adjust the pH of the equilibration buffer to be at least 1-2 pH units below the isoelectric point of EDBA. - Desalt the sample before loading it onto the column.
Poor resolution of EDBA from impurities. The elution gradient is too steep. The flow rate is too high. The wrong type of resin was selected.- Use a shallower elution gradient (either pH or salt concentration). - Decrease the flow rate to allow for better separation. - Select a resin with a different functional group or bead size.
Low recovery of EDBA. EDBA is binding too strongly to the resin. EDBA has precipitated on the column.- Use a stronger eluting buffer (higher salt concentration or a more extreme pH). - Ensure the concentration of EDBA in the loaded sample is below its solubility limit in the buffer.
Presence of salt in the final product. The desalting step was incomplete.- Repeat the desalting procedure or use a more effective method.

Data Presentation: Example Ion-Exchange Chromatography of Crude EDBA

Parameter Value
Column Type Cation-Exchange Resin (e.g., Dowex 50W)
Equilibration Buffer 0.2 M Citrate Buffer, pH 3.0
Elution Method Linear pH gradient (pH 3.0 to 7.0)
Crude EDBA Loaded (mg) 500
Purity of Crude EDBA (%) 85%
Pure EDBA Recovered (mg) 405
Yield (%) 95.3% (of theoretical pure EDBA)
Purity of Final Product (by HPLC, %) >99.5%

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Workflow Crude_EDBA_R Crude EDBA Dissolve Dissolve in Hot 'Good' Solvent Crude_EDBA_R->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Add_Poor_Solvent Add 'Poor' Solvent Hot_Filter->Add_Poor_Solvent Cool Cool to Crystallize Add_Poor_Solvent->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash Crystals Vacuum_Filter->Wash Dry_R Dry Crystals Wash->Dry_R Pure_EDBA_R Pure EDBA Dry_R->Pure_EDBA_R

Caption: Workflow for the purification of crude EDBA by recrystallization.

IEC_Workflow cluster_iec Ion-Exchange Chromatography Workflow Crude_EDBA_IEC Crude EDBA in Equilibration Buffer Load Load onto Equilibrated Column Crude_EDBA_IEC->Load Wash_IEC Wash Column Load->Wash_IEC Elute Elute with pH or Salt Gradient Wash_IEC->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt Pool->Desalt Lyophilize Lyophilize Desalt->Lyophilize Pure_EDBA_IEC Pure EDBA Lyophilize->Pure_EDBA_IEC

References

Technical Support Center: Optimizing Reaction Conditions for EDDB Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (EDDB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized synthesis of EDDB.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing EDDB?

A1: The most prevalent and reliable method for synthesizing EDDB is a variation of the Gabriel synthesis. This involves the nucleophilic substitution of a 4-halobutanoate ester, typically ethyl 4-bromobutanoate, with potassium phthalimide.

Q2: Are there alternative synthetic routes to EDDB?

A2: Yes, an alternative route involves the condensation reaction between phthalic anhydride and ethyl 4-aminobutanoate. This method typically requires heating to drive off the water formed during the reaction.

Q3: What are the key starting materials for the Gabriel synthesis of EDDB?

A3: The primary starting materials are potassium phthalimide and ethyl 4-bromobutanoate. A suitable polar aprotic solvent, such as dimethylformamide (DMF), is also required.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials (phthalimide and ethyl 4-bromobutanoate) and the appearance of the EDDB product spot will indicate the reaction's progression.

Q5: What is the expected appearance of the final EDDB product?

A5: Pure EDDB is typically a white to off-white solid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive potassium phthalimide.- Ensure the potassium phthalimide is dry and has been stored properly. Consider preparing it fresh from phthalimide and potassium hydroxide if its quality is uncertain.
2. Low reaction temperature.- Increase the reaction temperature. For the Gabriel synthesis in DMF, a temperature range of 80-120 °C is often effective.
3. Insufficient reaction time.- Extend the reaction time and monitor progress by TLC until the starting materials are consumed.
4. Poor quality of ethyl 4-bromobutanoate.- Use freshly distilled or high-purity ethyl 4-bromobutanoate.
5. Inappropriate solvent.- Ensure a polar aprotic solvent like DMF or DMSO is used to facilitate the SN2 reaction.
Presence of Unreacted Phthalimide 1. Incomplete reaction.- As with low yield, increase reaction time and/or temperature.
2. Insufficient ethyl 4-bromobutanoate.- Use a slight excess (1.1-1.2 equivalents) of ethyl 4-bromobutanoate.
3. Hydrolysis of potassium phthalimide.- Ensure all reagents and solvents are anhydrous.
Formation of Side Products 1. Elimination of HBr from ethyl 4-bromobutanoate.- This can be favored at very high temperatures. Maintain the temperature within the recommended range.
2. Hydrolysis of the ester group.- Avoid the presence of water, especially if using a strong base or acidic workup conditions.
Difficulty in Product Purification 1. Contamination with unreacted starting materials.- Optimize the reaction to go to completion. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.
2. Oily product that won't crystallize.- Try trituration with a non-polar solvent like hexane or diethyl ether to induce crystallization. Column chromatography may be necessary for high purity.

Data Presentation

Table 1: Summary of Reaction Conditions for EDDB Synthesis (Gabriel Method)

Parameter Condition 1 (Standard) Condition 2 (Optimized)
Reactants Potassium Phthalimide, Ethyl 4-bromobutanoatePotassium Phthalimide, Ethyl 4-bromobutanoate
Stoichiometry (Phthalimide:Halide) 1 : 1.11 : 1.2
Solvent DMFDMF (anhydrous)
Temperature 100 °C90 °C
Reaction Time 4-6 hours3-5 hours (monitored by TLC)
Work-up Pouring into water, filtrationPouring into ice-water, filtration
Purification Recrystallization (Ethanol)Recrystallization (Ethanol/Water)
Typical Yield 60-75%70-85%

Table 2: Summary of Reaction Conditions for EDDB Synthesis (Phthalic Anhydride Method)

Parameter Condition
Reactants Phthalic Anhydride, Ethyl 4-aminobutanoate
Stoichiometry (Anhydride:Amine) 1 : 1
Solvent Glacial Acetic Acid or neat
Temperature 140-180 °C
Reaction Time 2-4 hours
Work-up Cooling, addition of water, filtration
Purification Recrystallization (Ethanol)
Typical Yield 50-65%

Experimental Protocols

Protocol 1: EDDB Synthesis via Gabriel Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 eq) and anhydrous dimethylformamide (DMF, 5 mL per gram of potassium phthalimide).

  • Addition of Alkyl Halide: To the stirred suspension, add ethyl 4-bromobutanoate (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate as a white solid.

Protocol 2: EDDB Synthesis from Phthalic Anhydride
  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and ethyl 4-aminobutanoate (1.0 eq).

  • Reaction: Heat the mixture to 140-150 °C with stirring for 2-3 hours. Water will be evolved during the reaction. A Dean-Stark trap can be used if the reaction is performed in a suitable solvent like toluene.

  • Work-up: Cool the reaction mixture to room temperature. The solidified mass is then triturated with water.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol to yield pure EDDB.

Visualizations

EDDB_Synthesis_Pathway cluster_gabriel Gabriel Synthesis cluster_anhydride Phthalic Anhydride Method K_Phthalimide Potassium Phthalimide EDDB_G EDDB K_Phthalimide->EDDB_G DMF, 90-100 °C Et_BrButanoate Ethyl 4-bromobutanoate Et_BrButanoate->EDDB_G KBr KBr Phth_Anhydride Phthalic Anhydride EDDB_A EDDB Phth_Anhydride->EDDB_A Heat (140-150 °C) Et_AmButanoate Ethyl 4-aminobutanoate Et_AmButanoate->EDDB_A H2O H2O

Caption: Synthetic pathways for EDDB.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants + Solvent) Start->Setup Reaction Heating & Stirring (Monitor by TLC) Setup->Reaction Workup Quenching (Ice-water) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification End Pure EDDB Purification->End

Caption: General experimental workflow for EDDB synthesis.

Troubleshooting_Logic Start Low/No Product? Check_Temp Increase Temperature? Start->Check_Temp Yes Failure Consult Further Start->Failure No Check_Time Increase Time? Check_Temp->Check_Time No Improvement Success Successful Synthesis Check_Temp->Success Improvement Check_Reagents Check Reagent Quality? Check_Time->Check_Reagents No Improvement Check_Time->Success Improvement Check_Reagents->Success Improvement Check_Reagents->Failure No Improvement

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Chromatography of Ethylene Dibromide (EDDB)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Ethylene Dibromide (EDDB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing in EDDB Analysis

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of EDDB quantification. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: My EDDB peak is tailing. What are the most common causes?

Peak tailing for EDDB, a halogenated volatile organic compound, can stem from several factors related to your gas chromatography (GC) system, methodology, or sample. The primary causes include:

  • Active Sites in the GC System: EDDB can interact with active sites, such as exposed silanols in the liner, column, or metal surfaces in the injector or detector. This is a frequent cause of peak tailing for polarizable molecules like EDDB.[1][2]

  • Column Contamination or Degradation: Accumulation of non-volatile residues from the sample matrix on the column can create active sites and lead to peak tailing.[3][4] Over time, the stationary phase of the column can also degrade, exposing active sites.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volumes and disrupt the sample flow path, causing peak tailing.[3][5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[4][6]

  • Solvent Effects: A mismatch between the injection solvent and the stationary phase or initial oven temperature can cause poor focusing of the analyte band at the head of the column.[3][7]

  • Suboptimal GC Parameters: Incorrect settings for injector temperature, carrier gas flow rate, or oven temperature ramp can all contribute to poor peak shape.

Q2: How can I systematically troubleshoot peak tailing for my EDDB analysis?

A logical, step-by-step approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting efforts.

G cluster_system System & Consumables cluster_method Method Parameters cluster_sample Sample & Injection start Peak Tailing Observed for EDDB check_system Step 1: System & Consumables Check start->check_system liner Inspect/Replace Injector Liner check_system->liner check_method Step 2: Method Parameter Review injector_temp Optimize Injector Temperature check_method->injector_temp check_sample Step 3: Sample Preparation & Injection dilute Dilute Sample (Check for Overload) check_sample->dilute solution Resolution: Symmetrical Peak septum Replace Septum liner->septum column_install Check Column Installation & Cut septum->column_install guard_column Trim/Replace Guard Column column_install->guard_column guard_column->check_method flow_rate Adjust Carrier Gas Flow Rate injector_temp->flow_rate oven_program Modify Oven Temperature Program flow_rate->oven_program oven_program->check_sample solvent Verify Solvent Compatibility dilute->solvent cleanup Improve Sample Cleanup solvent->cleanup cleanup->solution

Figure 1: A systematic workflow for troubleshooting EDDB peak tailing.

Q3: What GC system components should I check first?

Start with the most common and easily addressable issues related to system consumables and setup:

  • Injector Liner: The liner is a primary site for sample matrix deposition and can become a source of active sites. Replace the liner with a new, deactivated one.[5] Using a liner with glass wool can help trap non-volatile residues.

  • Septum: A cored or leaking septum can introduce contaminants and disrupt the flow path. Replace the septum regularly.

  • Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[3][5] Improper installation can create dead volume, a common cause of peak tailing.[5]

  • Guard Column/Column Inlet: If you are using a guard column, it may be contaminated. Trim a small section (e.g., 0.5 meters) from the guard column or the analytical column's inlet to remove accumulated non-volatile residues.[1]

Frequently Asked Questions (FAQs)

GC System & Consumables

  • Q: How often should I replace my injector liner and septum?

    • A: This depends on the cleanliness of your samples and the number of injections. For routine analysis of relatively clean samples, replacing the septum every 100-200 injections and the liner every 200-500 injections is a good starting point. For complex matrices, more frequent replacement will be necessary.

  • Q: Can the type of injector liner affect EDDB peak shape?

    • A: Yes, using a deactivated liner is crucial to prevent interactions with EDDB. A liner with a small amount of deactivated glass wool can help to trap non-volatile matrix components and ensure complete volatilization of the sample.

Method Parameters

  • Q: What is the optimal injector temperature for EDDB analysis?

    • A: The injector temperature should be high enough to ensure rapid and complete volatilization of EDDB without causing thermal degradation. A typical starting point is 200-250°C. An excessively high temperature can sometimes contribute to the degradation of the liner's deactivation layer, exposing active sites.

  • Q: How does the carrier gas flow rate impact peak tailing?

    • A: The carrier gas flow rate affects the efficiency of the separation. A flow rate that is too low can lead to band broadening due to diffusion, while a flow rate that is too high may not allow for sufficient interaction with the stationary phase, also potentially causing peak shape issues.[8][9][10] It is important to operate at or near the optimal flow rate for your column dimensions.

Sample Preparation & Injection

  • Q: Could my sample preparation method be causing peak tailing?

    • A: Yes, inadequate sample cleanup can introduce non-volatile matrix components that contaminate the GC system and cause peak tailing.[11] If you are analyzing complex matrices, consider incorporating a sample cleanup step such as solid-phase extraction (SPE).

  • Q: How do I know if I am overloading the column?

    • A: A key indicator of column overload is when peak tailing decreases or is eliminated upon diluting the sample and re-injecting.[6] If you observe this, reduce your sample concentration or injection volume.

Data Presentation: Impact of GC Parameters on EDDB Peak Tailing

The following tables provide illustrative quantitative data on how varying key chromatographic parameters can affect the peak tailing factor for EDDB. This data is intended to demonstrate general trends and should be optimized for your specific instrumentation and application.

Table 1: Effect of Injector Temperature on EDDB Tailing Factor

Injector Temperature (°C)Tailing Factor (Illustrative)Observation
1801.8Incomplete volatilization leading to a broader, tailing peak.
2201.2Good volatilization with improved peak symmetry.
2601.3Slight increase in tailing, possibly due to minor degradation of liner deactivation.

Table 2: Effect of Carrier Gas (Helium) Flow Rate on EDDB Tailing Factor

Flow Rate (mL/min)Tailing Factor (Illustrative)Observation
0.81.6Below optimal flow, leading to band broadening and tailing.
1.21.1Near optimal flow rate, resulting in a sharp, symmetrical peak.
2.01.4Above optimal flow, reducing separation efficiency and causing some tailing.

Table 3: Effect of Injection Volume on EDDB Tailing Factor

Injection Volume (µL)Tailing Factor (Illustrative)Observation
0.51.1Symmetrical peak, no overload.
1.01.2Acceptable peak shape.
2.01.9Significant tailing due to column overload.

Experimental Protocols: EDDB Analysis by GC-ECD (Based on EPA Method 504.1)

This section provides a detailed methodology for the analysis of EDDB in water samples, adapted from EPA Method 504.1.[12][13][14][15][16]

1. Sample Preparation: Liquid-Liquid Microextraction

  • Objective: To extract EDDB from an aqueous matrix into an organic solvent.

  • Apparatus:

    • 40 mL screw-cap vials with PTFE-lined septa

    • 5 mL and 2 mL glass syringes

    • 35 mL sample vial

  • Reagents:

    • Hexane (pesticide grade or equivalent)

    • Reagent water (free of interferences)

    • Sodium thiosulfate (for dechlorination)

  • Procedure:

    • Allow samples and standards to come to room temperature.

    • Add 3 mg of sodium thiosulfate to a 40 mL vial if the sample contains residual chlorine.

    • Transfer 35 mL of the water sample to the vial.

    • Add 2 mL of hexane to the vial.

    • Cap the vial and shake vigorously for 1 minute.

    • Let the phases separate for at least 2 minutes. The hexane layer (top) contains the extracted EDDB.

    • Carefully transfer a portion of the hexane extract to an autosampler vial for GC analysis.

2. GC-ECD Analysis

  • Objective: To separate and detect EDDB using a gas chromatograph with an electron capture detector.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and an electron capture detector (ECD).

    • Fused silica capillary column. A common choice is a non-polar column like a DB-1 or equivalent (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Typical GC Conditions:

    • Injector Temperature: 220°C

    • Injection Mode: Splitless (purge valve off for 0.5-1.0 min)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 2 minutes at 200°C

    • Detector Temperature: 300°C

    • Detector Makeup Gas: Nitrogen or Argon/Methane

Logical Relationship Diagram for Experimental Workflow

G start Sample Collection dechlorinate Dechlorination (if necessary) start->dechlorinate extract Liquid-Liquid Microextraction with Hexane dechlorinate->extract analyze GC-ECD Analysis extract->analyze data Data Acquisition & Peak Integration analyze->data end Report Results data->end

Figure 2: Workflow for the analysis of EDDB in water samples.

References

Technical Support Center: Troubleshooting Unexpected Color Changes in EDTA Metal Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected color changes during their experiments with EDTA (Ethylenediaminetetraacetic acid) metal solutions. The following question-and-answer format directly addresses specific issues to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my transition metal-EDTA solutions have color in the first place?

A: The color of transition metal complexes, including those with EDTA, arises from a phenomenon called d-d electronic transitions. When ligands like EDTA bind to a transition metal ion, they cause the d-orbitals of the metal to split into different energy levels. Electrons in the lower energy d-orbitals can absorb light of a specific wavelength (and energy) from the visible spectrum to get promoted to a higher energy d-orbital. The color you observe is the complementary color of the light that is absorbed.[1][2] For example, a solution that absorbs red light will appear blue-green.[1][3][4] Non-transition metal ions (like Ca²⁺ or Zn²⁺) typically form colorless complexes because they lack partially filled d-orbitals, so these electronic transitions do not occur in the visible range.[4]

Diagram: Origin of Color in Transition Metal Complexes

d_orbital_splitting d_orbitals Degenerate d-orbitals t2g t2g (lower energy) eg eg (higher energy) t2g->eg ΔE = hv (Absorbed Light) electron_ground electron_excited electron_ground->electron_excited Photon Absorption

Caption: D-orbital splitting in a transition metal complex.

Q2: My EDTA-metal solution changed color unexpectedly. What are the most common causes?

A: Unexpected color changes in EDTA-metal solutions are typically due to one or more of the following factors:

  • Change in pH: The stability of metal-EDTA complexes is highly dependent on the pH of the solution. A significant pH shift can lead to the partial or full dissociation of the complex, resulting in a color change.[5][6]

  • Change in Metal Oxidation State: The oxidation state of the central metal ion has a profound effect on the color of the complex.[4][7][8] Oxidation or reduction of the metal ion will alter the d-electron configuration and thus the absorbed wavelength of light.

  • Contamination: The introduction of other metal ions or chelating agents can lead to the formation of new, differently colored complexes.

  • Ligand Exchange: If other ligands are present in the solution, they might compete with EDTA and replace it in the coordination sphere of the metal ion, causing a color change.

  • Temperature Changes: While less common for drastic changes, heating can sometimes lead to ligand loss or changes in the coordination geometry of the complex, which can affect its color.[9]

Q3: How does pH affect the color and stability of my EDTA-metal solution?

A: The pH of the solution is a critical factor because it affects both the EDTA ligand and the metal ion. EDTA is a polyprotic acid, and its ability to chelate metal ions is pH-dependent. At low pH, the carboxylate groups of EDTA become protonated, which weakens their ability to bind to the metal ion.[5][6] Conversely, at high pH, metal ions may precipitate as hydroxides, competing with the EDTA chelation.[5][6]

Here is a summary of how pH affects the stability of common metal-EDTA complexes:

Metal-EDTA ComplexBehavior in Acidic Conditions (Low pH)Behavior in Alkaline Conditions (High pH)
Ca-EDTA & Mg-EDTA Stability significantly decreases below pH 4-5, leading to the release of Ca²⁺ and Mg²⁺ ions.[5]Generally stable.
Fe(III)-EDTA Generally stable.Stability decreases above pH 8-9 due to the formation of insoluble iron hydroxide [Fe(OH)₃].[5]
Zn-EDTA Becomes unstable below pH 3-4 due to protonation of EDTA.[5]Becomes unstable above pH 10-11 due to the formation of insoluble zinc hydroxide [Zn(OH)₂].[5]

A color change upon pH adjustment is a strong indicator that the stability of your metal-EDTA complex has been compromised.

Q4: I suspect the oxidation state of the metal has changed. How can I confirm this and what could have caused it?

A: A change in the oxidation state of the metal ion is a common reason for a color change. For instance, Fe(II) and Fe(III) complexes have distinctly different colors.[8] The Fe(II)-EDTA complex is less stable than the Fe(III)-EDTA complex.[10]

  • Causes of Oxidation/Reduction:

    • Dissolved Oxygen: Oxygen from the air can oxidize susceptible metal ions, such as Fe(II) to Fe(III).

    • Reducing or Oxidizing Agents: The presence of other chemicals in your solution (e.g., ascorbic acid, hydrogen peroxide) can alter the oxidation state of the metal.[11][12]

    • Photoreduction: Some complexes are sensitive to light, which can induce redox reactions.

  • Confirmation:

    • UV-Vis Spectroscopy: A change in the absorption spectrum, particularly a shift in the wavelength of maximum absorbance (λmax), can indicate a change in the metal's oxidation state. For example, the Fe(III)-EDTA complex has a characteristic absorption maximum around 258 nm.[13][14]

    • Cyclic Voltammetry: This electrochemical technique can be used to determine the redox potentials of the complex and identify the presence of different oxidation states.

Q5: What should I do if I suspect contamination is causing the color change?

A: Contamination with other metal ions can lead to displacement reactions, where a metal ion with a higher affinity for EDTA displaces the original metal from the complex. The stability of metal-EDTA complexes varies significantly.

Table of Stability Constants for Common Metal-EDTA Complexes

The stability of a complex is indicated by its formation constant (Kf). A higher log(Kf) value signifies a more stable complex.

Metal Ionlog(Kf)
Fe³⁺25.1
Cr³⁺23.4
Cu²⁺18.8
Ni²⁺18.4
Fe²⁺14.3
Mn²⁺13.9
Ca²⁺10.7
Mg²⁺8.8

Data sourced from multiple references for complexes at approximately 25°C and an ionic strength of 0.1 M.[15][16]

If a metal with a higher log(Kf) value (e.g., Cu²⁺) is introduced into a solution of a complex with a lower log(Kf) (e.g., Ca²⁺-EDTA), the copper will displace the calcium, leading to a color change.

To troubleshoot, review your experimental procedure for potential sources of contamination, such as impure reagents or improperly cleaned glassware. If contamination is suspected, analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis can be used to identify and quantify trace metal impurities.

Troubleshooting Workflow

If you observe an unexpected color change in your EDTA-metal solution, follow this systematic approach to identify the cause.

Troubleshooting_Workflow start Unexpected Color Change Observed check_ph 1. Measure pH of the solution start->check_ph ph_changed pH has shifted significantly? check_ph->ph_changed adjust_ph Adjust pH back to the target value and observe. ph_changed->adjust_ph Yes ph_stable pH is stable ph_changed->ph_stable No revisit_protocol Re-evaluate experimental protocol and reagent purity. adjust_ph->revisit_protocol Color Reverts check_redox 2. Consider potential for oxidation/reduction ph_stable->check_redox redox_source Are oxidizing or reducing agents present? Is the solution exposed to air/light? check_redox->redox_source analyze_redox Analyze via UV-Vis or CV to confirm a change in oxidation state. redox_source->analyze_redox Yes check_contamination 3. Review protocol for contamination sources redox_source->check_contamination No redox_yes Yes redox_no No analyze_redox->revisit_protocol contamination_source Impure reagents? Improperly cleaned glassware? check_contamination->contamination_source analyze_contamination Use AAS or ICP to identify metal contaminants. contamination_source->analyze_contamination Yes contamination_source->revisit_protocol No contamination_yes Yes contamination_no No analyze_contamination->revisit_protocol

Caption: A step-by-step workflow for troubleshooting color changes.

Experimental Protocols

Protocol 1: Preparation of a Standard 0.05 M EDTA Solution

This protocol describes the preparation of a standard EDTA solution, which requires careful pH adjustment for the EDTA salt to dissolve.

Materials:

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Distilled or deionized water

  • Sodium hydroxide (NaOH) solution (1 M) or pellets

  • Magnetic stirrer and stir bar

  • pH meter

  • 1 L volumetric flask

Procedure:

  • Weigh out 18.61 g of disodium EDTA dihydrate and add it to a beaker containing approximately 800 mL of distilled water.

  • Place the beaker on a magnetic stirrer and begin stirring. The EDTA salt will not fully dissolve at this point.

  • Slowly add NaOH solution or pellets while monitoring the pH. The EDTA will dissolve as the pH approaches 8.0.[17]

  • Continue to add NaOH dropwise until a stable pH of 8.0 is reached.

  • Once the EDTA is fully dissolved, quantitatively transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with distilled water, cap, and invert several times to ensure homogeneity.

  • Filter the solution through a 0.5-micron filter for long-term storage.

Protocol 2: General UV-Vis Spectroscopy Analysis of a Metal-EDTA Solution

This protocol provides a general method for analyzing the absorbance spectrum of a metal-EDTA solution to check for changes in the complex.

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Blank: Use the same solvent (e.g., buffered water) that your metal-EDTA complex is dissolved in as the blank solution.

  • Calibrate the Spectrophotometer: Calibrate the instrument by running the blank solution to establish a baseline of zero absorbance across the desired wavelength range.

  • Prepare the Sample: Dilute your metal-EDTA solution to a concentration that will give an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

  • Scan the Sample: Rinse a cuvette with your sample solution, then fill it and place it in the spectrophotometer. Perform a wavelength scan over the visible range (e.g., 380-780 nm) and the UV range if relevant (e.g., 200-380 nm).

  • Analyze the Spectrum: Record the wavelength of maximum absorbance (λmax). Compare this spectrum to a reference spectrum of your pure, correctly prepared complex. A shift in λmax or the appearance of new peaks can indicate a change in the metal's oxidation state, ligand exchange, or the presence of contaminants.[18][19]

References

Optimizing Temperature for EDTA Chelation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on optimizing temperature for Ethylenediaminetetraacetic acid (EDTA) chelation reactions. It is presumed that the query regarding "EDDB" was a typographical error and refers to the widely used chelating agent, EDTA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for EDTA chelation reactions?

A1: The optimal temperature for an EDTA chelation reaction is highly dependent on the specific metal ion being chelated, the solvent system, and the desired reaction rate. Generally, reactions are conducted between room temperature (20-25°C) and slightly elevated temperatures (30-50°C). For many divalent metal ions, the reaction is rapid and proceeds to completion at room temperature. However, for some trivalent metal ions like Cr(III) and Co(III), the reaction rate can be exceptionally slow, and heating may be necessary to achieve a reasonable reaction time.

Q2: How does temperature affect the stability of EDTA and its metal complexes?

A2: In general, increased temperatures result in lower stability constants for metal-EDTA complexes, although this effect is often negligible over a small temperature range.[1] The EDTA molecule itself is thermally stable within the typical temperature ranges used for chelation reactions. However, at very high temperatures, thermal decomposition of EDTA and its metal chelates can occur.[2] The thermal stability of metal-EDTA chelates can vary depending on the metal, with one study indicating the following order of decreasing stability: Zn-EDTA > Mn-EDTA > Cu-EDTA > Fe-EDTA.[2]

Q3: Can heating an EDTA chelation reaction lead to undesirable side products?

A3: While moderate heating can increase the reaction rate, excessive temperatures can potentially lead to the degradation of the EDTA molecule or other components in the reaction mixture, resulting in the formation of impurities. The specific side products will depend on the reaction conditions and the other substances present.

Q4: How does pH interact with temperature in EDTA chelation reactions?

A4: pH is a critical factor in EDTA chelation, as it affects the protonation state of the EDTA molecule. The chelating ability of EDTA is pH-dependent, with optimal binding for most metals occurring in neutral to alkaline conditions. Temperature can influence the pKa values of EDTA and the pH of the solution, so it is important to monitor and control the pH, especially when the reaction is heated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or Incomplete Chelation Yield 1. Suboptimal Temperature: The reaction may be too slow at the current temperature, especially for kinetically inert metal ions. 2. Incorrect pH: The pH of the solution may not be optimal for the formation of the specific metal-EDTA complex. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step. Be mindful of the thermal stability of all reactants. 2. Adjust pH: Optimize the pH of the reaction mixture for the specific metal ion being chelated. 3. Extend Reaction Time: Increase the duration of the reaction.
Precipitation Occurs Upon Heating 1. Decreased Solubility: The solubility of a reactant or the metal-EDTA complex may decrease at higher temperatures in certain solvent systems. 2. pH Shift: Heating can cause a shift in the pH of the solution, leading to the precipitation of metal hydroxides.1. Modify Solvent System: Consider using a different solvent or a co-solvent to improve the solubility of all components at the desired temperature. 2. Buffer the Solution: Use a suitable buffer to maintain a stable pH throughout the reaction, even with temperature changes.
Degradation of Reactants or Products 1. Excessive Temperature: The reaction temperature may be too high, causing thermal decomposition of EDTA or other sensitive molecules.[2]1. Lower the Temperature: Reduce the reaction temperature and extend the reaction time if necessary. 2. Perform a Thermal Stability Study: If working with a new system, conduct experiments to determine the thermal stability of all components before optimizing the chelation temperature.

Quantitative Data Summary

The following table summarizes the effect of temperature on the stability of chelating agent solutions in a specific experimental context. While this data is for etidronate and EDTA in the presence of NaOCl, it illustrates the general principle of temperature-dependent stability.

Chelator SolutionTemperature (°C)Time (minutes)Free Available Chlorine (FAC) Loss (%)
18% Na4 etidronate / 5% NaOCl23204
409
6018
352020
4068
6092
5% Na4 EDTA / 2.5% NaOCl232088
4094
6097
352096
4099
60100

Data adapted from a study on the stability of NaOCl mixed with chelators.[3]

Key Experimental Protocols

Protocol 1: Determining the Optimal Temperature for a Metal-EDTA Chelation Reaction

  • Preparation: Prepare stock solutions of the metal salt and EDTA of known concentrations. Prepare a suitable buffer solution to maintain the desired pH.

  • Reaction Setup: In a series of reaction vessels, add a fixed amount of the metal salt solution and the buffer.

  • Temperature Control: Place each reaction vessel in a temperature-controlled water bath or heating block set to a different temperature (e.g., 25°C, 35°C, 45°C, 55°C). Allow the solutions to equilibrate to the set temperature.

  • Initiate Reaction: Add a stoichiometric amount of the EDTA solution to each reaction vessel simultaneously to start the chelation reaction.

  • Sampling: At regular time intervals (e.g., 10, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vessel.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent if necessary). Analyze the concentration of the free metal ion or the metal-EDTA complex using a suitable analytical technique (e.g., UV-Vis spectrophotometry, atomic absorption spectroscopy, or HPLC).

  • Data Analysis: Plot the concentration of the product (metal-EDTA complex) or the remaining reactant (free metal ion) as a function of time for each temperature. Determine the initial reaction rate at each temperature. The optimal temperature will be the one that provides the desired reaction rate and yield without causing degradation.

Visualizations

Experimental_Workflow Workflow for Optimizing Chelation Temperature cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis cluster_data Data Interpretation prep_metal Prepare Metal Salt Solution setup Aliquot Metal Salt & Buffer prep_metal->setup prep_edta Prepare EDTA Solution initiate Add EDTA to Start Reaction prep_edta->initiate prep_buffer Prepare Buffer Solution prep_buffer->setup temp_control Equilibrate at Different Temperatures setup->temp_control temp_control->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench analyze Analyze Sample (e.g., UV-Vis, AAS) quench->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Reaction Rates plot->determine_rate optimize Identify Optimal Temperature determine_rate->optimize

Caption: Workflow for optimizing chelation temperature.

Troubleshooting_Logic Troubleshooting Logic for Low Chelation Yield start Low Chelation Yield check_temp Is Temperature Optimized? start->check_temp check_ph Is pH Correct? check_temp->check_ph No increase_temp Increase Temperature & Monitor check_temp->increase_temp Yes check_time Is Reaction Time Sufficient? check_ph->check_time No adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Yes extend_time Extend Reaction Time check_time->extend_time No success Problem Resolved check_time->success Yes increase_temp->success adjust_ph->success extend_time->success

Caption: Troubleshooting logic for low chelation yield.

References

minimizing side reactions in EDDB synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of ethyl 2-(2-(3,4-dimethoxyphenyl)acetamido)benzoate (EDDB).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing EDDB?

A1: The most prevalent and efficient method for synthesizing EDDB is through the amide coupling of 2-(3,4-dimethoxyphenyl)acetic acid and ethyl 2-aminobenzoate. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid.

Q2: What are the critical parameters to control during EDDB synthesis to minimize side reactions?

A2: Key parameters to control include the choice of coupling agent and additives, reaction temperature, solvent purity, and the order of reagent addition. Careful control of these factors can significantly improve the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). Samples of the reaction mixture are spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, product, and any byproducts.

Q4: What are the primary side reactions to be aware of during EDDB synthesis?

A4: The main side reactions include the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate, racemization if chiral centers are present (not applicable for EDDB), and side reactions involving the coupling additives.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of EDDB 1. Incomplete reaction.[1] 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature.[2] 4. Inefficient coupling agent activation.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the use of high-purity, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain the recommended reaction temperature. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.[3][4] 4. Use a reliable coupling agent like EDC in combination with an additive such as HOBt or DMAP to enhance the reaction rate and minimize side reactions.[5]
Presence of an Insoluble White Precipitate 1. If using Dicyclohexylcarbodiimide (DCC), the precipitate is likely the dicyclohexylurea (DCU) byproduct. 2. Precipitation of starting materials or product due to low solubility in the chosen solvent.1. The DCU byproduct can be removed by filtration at the end of the reaction. 2. Choose a solvent in which all reactants and the product are soluble at the reaction temperature. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are common choices for amide coupling reactions.[3][6]
Difficulty in Purifying the Final Product 1. Presence of the urea byproduct from the coupling agent (especially if using EDC, where the byproduct is water-soluble).[5] 2. Formation of closely related side products that are difficult to separate by column chromatography.1. Perform an aqueous work-up. The water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct from EDC can be removed by washing the organic layer with water or a dilute acid solution.[3][7] 2. Optimize the reaction conditions to minimize side product formation. Employing additives like HOBt can lead to a cleaner reaction profile.[5] Purification can be achieved using column chromatography with a carefully selected eluent system.
Formation of Multiple Spots on TLC 1. Presence of unreacted starting materials, the desired product, and one or more side products. 2. Degradation of a component in the reaction mixture.1. Identify the spots by running TLCs of the starting materials alongside the reaction mixture. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. 2. Ensure the reaction is not overheating and that all reagents and solvents are of high purity.

Experimental Protocols

Synthesis of EDDB using EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of ethyl 2-(2-(3,4-dimethoxyphenyl)acetamido)benzoate (EDDB) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize side reactions.

Materials:

  • 2-(3,4-Dimethoxyphenyl)acetic acid

  • Ethyl 2-aminobenzoate[8]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(3,4-dimethoxyphenyl)acetic acid (1.0 equivalent) in anhydrous DCM.

  • Add ethyl 2-aminobenzoate (1.0 equivalent) and HOBt (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.0 equivalents) to the stirred solution.

  • Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield EDDB as a solid.

Visualizations

EDDB_Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction & Work-up cluster_product Final Product A 2-(3,4-Dimethoxyphenyl)acetic acid G Amide Coupling (0°C to RT) A->G B Ethyl 2-aminobenzoate B->G C EDC·HCl C->G D HOBt D->G E DIPEA E->G F DCM (Solvent) F->G H Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Pure EDDB I->J

Caption: Workflow for the synthesis of EDDB.

Troubleshooting_EDDB_Synthesis Start Start EDDB Synthesis CheckTLC Monitor Reaction by TLC Start->CheckTLC Problem Problem Identified? CheckTLC->Problem LowYield Low Yield Problem->LowYield Yes Precipitate Insoluble Precipitate Problem->Precipitate Yes Impure Impure Product Problem->Impure Yes End Successful Synthesis Problem->End No OptimizeCond Optimize Conditions: - Time - Temperature - Reagents LowYield->OptimizeCond Filter Filter Precipitate (if DCU) Precipitate->Filter ImproveWorkup Improve Work-up & Purification Impure->ImproveWorkup OptimizeCond->Start Filter->Start ImproveWorkup->Start

Caption: Troubleshooting logic for EDDB synthesis.

References

Technical Support Center: Addressing Matrix Effects in EDDB Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-butanediol diglycidyl ether (EDDB) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate matrix effects in your mass spectrometry analyses, ensuring accurate and reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of EDDB due to matrix effects.

Problem: I am observing significant ion suppression or enhancement for EDDB in my LC-MS/MS analysis, leading to poor accuracy and reproducibility. What should I do?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, EDDB.[1] To address this, a systematic approach involving sample preparation, chromatographic optimization, and calibration strategies is recommended.

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the mass spectrometer.[2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like EDDB, a reverse-phase SPE cartridge (e.g., C18) can be used to retain the analyte while more polar interferences are washed away. Elution with an organic solvent will then recover the EDDB.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For EDDB, you could extract from an aqueous sample into an organic solvent like ethyl acetate or dichloromethane.

    • Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent such as acetonitrile or methanol is a quick method to remove the bulk of proteins. However, be aware that this method is less selective and may not remove other matrix components like phospholipids, which are known to cause significant ion suppression.

  • Modify Chromatographic Conditions: If sample preparation alone is insufficient, optimizing the LC method can help separate EDDB from co-eluting interferences.

    • Gradient Elution: Employ a gradient elution profile to enhance the separation of EDDB from matrix components.

    • Column Chemistry: Consider using a different column chemistry. While C18 is a good starting point, a phenyl-hexyl or a polar-embedded column might offer different selectivity and better separation from interfering compounds.

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering, unretained components (e.g., salts) at the beginning of the chromatographic run, and only switch the flow to the mass spectrometer just before EDDB is expected to elute.[3]

  • Implement a Robust Calibration Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for EDDB would co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix that is identical to the sample matrix can compensate for matrix effects.[3] However, obtaining a truly blank matrix can be challenging.

    • Standard Addition: This method involves adding known amounts of EDDB standard to the sample itself to create a calibration curve within each sample. This is a powerful technique to correct for matrix effects specific to each individual sample but is more labor-intensive.[2]

Problem: My results for EDDB quantification are inconsistent and show poor precision, even after implementing some sample cleanup.

Answer:

Poor precision in the presence of matrix effects can often be traced to variability in the matrix itself from sample to sample, or an inadequate internal standard strategy.

Recommended Actions:

  • Evaluate Your Internal Standard:

    • If you are using an analog (non-isotopically labeled) internal standard, ensure that it co-elutes with EDDB and has very similar chemical properties to experience the same degree of matrix effect.

    • If possible, switch to a stable isotope-labeled internal standard for EDDB. This will provide the most reliable correction for variations in matrix effects between samples.

  • Assess Sample-to-Sample Variability in Matrix Effects:

    • Perform a post-extraction addition experiment with multiple lots of your blank matrix to quantify the variability of the matrix effect. If the matrix effect is highly variable, a more rigorous sample cleanup or the use of a SIL-IS is necessary.

  • Further Refine Sample Preparation:

    • Consider a more selective SPE sorbent or a multi-step cleanup procedure. For example, a combination of protein precipitation followed by SPE can provide a much cleaner extract than either technique alone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[4] These substances can either suppress or enhance the signal of the analyte of interest (in this case, EDDB), leading to inaccurate quantification. Matrix effects are a significant concern in LC-MS analysis, particularly with electrospray ionization (ESI).

Q2: How can I determine if my EDDB analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction addition experiment.[5] This involves comparing the response of EDDB spiked into a blank matrix extract to the response of EDDB in a pure solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects. A post-column infusion experiment can also be used to qualitatively identify regions of ion suppression or enhancement in your chromatogram.[3]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices such as plasma, serum, and urine, common sources of matrix effects include salts, phospholipids, proteins, and metabolites.[5] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.

Q4: Is derivatization a viable strategy to mitigate matrix effects for EDDB?

A4: Yes, derivatization can be a useful strategy. The epoxide groups in EDDB are reactive and can be derivatized to form a more easily ionizable or chromatographically retentive compound. This can shift the retention time of EDDB away from interfering matrix components and potentially improve its ionization efficiency. However, the derivatization reaction needs to be reproducible and should not introduce other interfering substances.

Q5: When should I use matrix-matched calibration versus the standard addition method?

A5: Matrix-matched calibration is suitable when you have access to a representative and consistent source of blank matrix. It is a more high-throughput approach than standard addition. The standard addition method is preferred when the matrix composition varies significantly from sample to sample, or when a suitable blank matrix is not available.[3] Although more time-consuming, it provides a more accurate correction for sample-specific matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition

Objective: To quantify the extent of ion suppression or enhancement for EDDB in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of EDDB in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Extract a blank sample of your matrix (e.g., plasma, water) using your intended sample preparation method.

    • Set C (Post-Extraction Spike): Spike the blank matrix extract from Set B with EDDB to the same final concentration as in Set A.

  • Analyze the samples by LC-MS/MS: Inject equal volumes of the solutions from Set A and Set C into the LC-MS/MS system and record the peak area for EDDB.

  • Calculate the Matrix Effect (%ME):

    • A %ME value of 100% indicates no matrix effect.

    • A %ME value < 100% indicates ion suppression.

    • A %ME value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Plasma for EDDB Analysis using Protein Precipitation

Objective: A quick and simple method to remove the majority of proteins from plasma samples.

Methodology:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 3: Sample Preparation of Water for EDDB Analysis using Solid-Phase Extraction (SPE)

Objective: To clean up and concentrate EDDB from a water sample.

Methodology:

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Load the Sample: Load 100 mL of the water sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Wash the Cartridge: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the Cartridge: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elute EDDB: Elute the EDDB from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the effectiveness of different sample preparation methods for reducing matrix effects in the analysis of EDDB in human plasma. This data is for illustrative purposes to demonstrate how to present such information.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)95 ± 565 ± 10 (Suppression)62 ± 9
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 888 ± 7 (Slight Suppression)75 ± 10
Solid-Phase Extraction (C18)92 ± 697 ± 5 (Minimal Effect)89 ± 8
  • Analyte Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

  • Overall Process Efficiency (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in neat solution) x 100

Visualizations

Experimental_Workflow_for_Matrix_Effect_Mitigation cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy Sample Complex Sample (e.g., Plasma, Water) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE->LCMS SPE->LCMS SIL_IS Stable Isotope-Labeled Internal Standard LCMS->SIL_IS MMC Matrix-Matched Calibrants LCMS->MMC SA Standard Addition LCMS->SA

Caption: Workflow for mitigating matrix effects in EDDB analysis.

Troubleshooting_Logic Start Inaccurate/Imprecise EDDB Results Check_ME Assess Matrix Effect (Post-Extraction Addition) Start->Check_ME ME_Present Significant Matrix Effect? Check_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE, LLE) ME_Present->Optimize_SP Yes No_ME Matrix Effect Not Significant. Check other parameters (e.g., instrument stability). ME_Present->No_ME No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS Use_MMC_SA Use Matrix-Matched or Standard Addition Calibration Use_SIL_IS->Use_MMC_SA Revalidate Re-validate Method Use_MMC_SA->Revalidate

References

Technical Support Center: Improving the Selectivity of EDDB for Specific Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using N,N'-ethylenedi-L-cysteine (EDDB) for selective metal ion chelation.

Frequently Asked Questions (FAQs)

Q1: What is EDDB and why is it used as a chelating agent?

A1: N,N'-ethylenedi-L-cysteine (EDDB), also known as EC, is a hexadentate chelating agent. Its structure, containing two nitrogen, two sulfur (thiolate), and two oxygen (carboxylate) donor atoms, allows it to form stable, distorted octahedral complexes with metal ions.[1][2] The presence of soft sulfur donors and hard oxygen and nitrogen donors gives it the potential for selective binding to a variety of metal ions.

Q2: How does pH affect the chelating ability and selectivity of EDDB?

A2: The pH of the solution is a critical factor in determining the chelating ability and selectivity of EDDB. The donor groups of EDDB (amines and carboxylates) have specific protonation constants (pKa values).[3] At low pH, these groups are protonated and less available for metal ion coordination. As the pH increases, these groups deprotonate, making the ligand a more effective chelator. The optimal pH for chelating a specific metal ion will depend on the stability constant of the metal-EDDB complex and the pH at which the metal ion hydrolyzes.[4] Selectivity between different metal ions can be tuned by carefully controlling the pH, as different metal-EDDB complexes will have different pH ranges of stability.

Q3: What is the stability trend of EDDB with different metal ions?

A3: The stability of metal-EDDB complexes generally follows this sequence: In(III) > Ga(III) >> Ni(II) > Zn(II) > Cd(II) > Pb(II) > Co(II).[1][2] This trend is influenced by the nature of the metal ion and its affinity for the sulfur, nitrogen, and oxygen donor atoms of EDDB. For instance, the thiolate donors of EDDB enhance its affinity for In(III) relative to Ga(III).[1][2]

Q4: Can EDDB be modified to improve its selectivity for a specific metal ion?

A4: Yes, the structure of EDDB can be modified to enhance its selectivity. For example, altering the backbone of the ligand or substituting groups on the cysteine moieties can change the steric and electronic properties of the chelator, thereby tuning its affinity for different metal ions.[5] Such modifications can influence the geometry of the coordination sphere and the Lewis basicity of the donor atoms.

Q5: How can I determine the concentration of the EDDB stock solution accurately?

A5: The exact concentration of the EDDB stock solution should be determined by an independent method, such as acid-base titration, to determine the strong acid-strong base equivalent point, especially if it is synthesized in-house and isolated as a salt (e.g., H4L·2HBr·2H2O).[6][7]

Troubleshooting Guide

Issue 1: Unexpected Precipitation During the Experiment

Question Possible Cause Troubleshooting Steps
Why is a precipitate forming when I mix my metal ion solution with EDDB? 1. Metal Hydroxide Formation: The pH of the solution may be too high, causing the metal ion to precipitate as a hydroxide before it can be chelated by EDDB.[8] 2. Low Solubility of the Metal-EDDB Complex: The formed metal-EDDB complex may have low solubility in the chosen solvent system. 3. Incorrect Ligand-to-Metal Ratio: An inappropriate ratio may lead to the formation of insoluble polymeric complexes.1. Adjust pH: Lower the initial pH of the metal ion solution before adding EDDB, and then gradually increase the pH to the desired level for complexation. 2. Change Solvent: If the complex is insoluble, try a different solvent or a co-solvent system. 3. Optimize Ratio: Perform a titration to determine the optimal ligand-to-metal ratio that favors the formation of a soluble 1:1 complex.

Issue 2: Poor Selectivity for the Target Metal Ion

Question Possible Cause Troubleshooting Steps
My EDDB solution is chelating interfering metal ions in my sample. How can I improve selectivity? 1. Suboptimal pH: The pH of the solution may favor the chelation of interfering ions. 2. Presence of Competing Ligands: Other ligands in the sample matrix may be interfering with the EDDB-metal interaction. 3. Inherent Lack of Selectivity: EDDB may not have a sufficiently high stability constant for the target metal compared to interfering ions under the experimental conditions.1. pH Optimization: Carefully adjust the pH of the solution. A slight change in pH can significantly alter the conditional stability constants of the metal-EDDB complexes, thus favoring the chelation of the target metal ion. 2. Masking Agents: Introduce a masking agent that selectively complexes with the interfering metal ions, preventing them from binding with EDDB. 3. Ligand Modification: If feasible, consider synthesizing a modified version of EDDB with enhanced selectivity for the target metal ion.[5]

Issue 3: Low Yield of the Desired Metal-EDDB Complex

Question Possible Cause Troubleshooting Steps
I am not getting the expected yield of my metal-EDDB complex. What could be the reason? 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Side Reactions: The metal ion or EDDB may be participating in side reactions. 3. Inaccurate Stoichiometry: The concentrations of the metal ion and EDDB solutions may not be accurate.1. Increase Reaction Time/Temperature: Allow more time for the reaction to proceed or gently heat the solution to increase the reaction rate. 2. Control Reaction Conditions: Ensure the reaction is performed under an inert atmosphere if the metal ion or EDDB is sensitive to oxidation. 3. Verify Concentrations: Accurately determine the concentrations of your stock solutions using standardized methods.[7]

Data Presentation

Table 1: Stability Constants (log K) of EDDB with Various Metal Ions

Metal Ionlog K
In(III)33.0[9]
Ga(III)31.5[9]
Ni(II)>18 (approx.)[1][2]
Zn(II)16.5 (approx.)[1][2]
Cd(II)15.5 (approx.)[1][2]
Pb(II)14.5 (approx.)[1][2]
Co(II)14.0 (approx.)[1][2]

Note: The stability constants for the divalent metal ions are approximate values as reported in the literature.

Experimental Protocols

Protocol 1: Synthesis of N,N'-ethylenedi-L-cysteine (EDDB)

This protocol is based on the reduction of L-thiazolidine-4-carboxylic acid.[6]

Materials:

  • L-thiazolidine-4-carboxylic acid

  • Sodium metal

  • Liquid ammonia

  • Deionized water

  • 48% Hydrobromic acid (HBr)

Procedure:

  • In a flask equipped for reactions in liquid ammonia, dissolve L-thiazolidine-4-carboxylic acid in liquid ammonia.

  • Carefully add small pieces of sodium metal to the solution with stirring until a persistent blue color is observed, indicating the complete reduction of the starting material.

  • Quench the reaction by the slow addition of deionized water.

  • Allow the ammonia to evaporate.

  • Dissolve the residue in a minimal amount of hot 48% HBr.

  • Allow the solution to cool slowly to room temperature to crystallize the H4L·2HBr·2H2O salt of EDDB.

  • Collect the colorless needle-like crystals by filtration and wash with a small amount of cold water.

  • Dry the crystals under vacuum.

  • Characterize the product using techniques such as NMR and mass spectrometry.[6]

Protocol 2: Determination of Metal-EDDB Stability Constants by Potentiometric Titration

This protocol allows for the determination of the stability constants of metal-EDDB complexes by monitoring the pH change upon titration with a standard base.[9]

Materials:

  • EDDB stock solution of known concentration

  • Metal salt solution of known concentration

  • Standardized carbonate-free sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Standardized strong acid solution (e.g., 0.1 M HCl or HNO3)

  • Background electrolyte (e.g., 0.1 M KCl or KNO3)

  • High-precision pH meter and electrode

  • Thermostatted titration vessel

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants:

    • Pipette a known volume of the EDDB stock solution and the background electrolyte into the titration vessel.

    • Add a known amount of strong acid to protonate the ligand.

    • Titrate the solution with the standardized base, recording the pH after each addition.

    • Plot the pH versus the volume of base added to determine the protonation constants of EDDB.

  • Metal-Ligand Stability Constants:

    • Pipette known volumes of the EDDB stock solution, the metal salt solution, and the background electrolyte into the titration vessel.

    • Titrate the solution with the standardized base, recording the pH after each addition.

    • Plot the pH versus the volume of base added. The displacement of this curve from the ligand-only titration curve indicates complex formation.

  • Data Analysis: Use appropriate software to analyze the titration data and calculate the stability constants of the metal-EDDB complexes.

Protocol 3: Determination of Metal-EDDB Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)

This method is used to determine the stoichiometry of the metal-EDDB complex in solution.

Materials:

  • EDDB stock solution

  • Metal salt stock solution

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of solutions with a constant total molar concentration of metal and EDDB, but with varying mole fractions of the metal (from 0 to 1).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-EDDB complex.

  • Correct the absorbance for any absorbance from the free metal or ligand at this wavelength.

  • Plot the corrected absorbance versus the mole fraction of the metal.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify EDDB D Determine EDDB Protonation Constants (Potentiometric Titration) A->D B Prepare Standardized Metal Ion Stock Solutions E Determine Metal-EDDB Stoichiometry (Job's Plot - UV-Vis) B->E F Determine Metal-EDDB Stability Constants (Potentiometric Titration) B->F C Prepare Standardized Buffer and Titrant Solutions C->D C->F D->F E->F G Calculate Stability Constants F->G H Evaluate Selectivity G->H

Caption: Experimental workflow for determining EDDB metal ion selectivity.

Troubleshooting_Guide Start Experiment Fails Q1 Is there unexpected precipitation? Start->Q1 A1_Yes Check for metal hydroxide formation or complex insolubility. Adjust pH or change solvent. Q1->A1_Yes Yes Q2 Is the selectivity for the target metal ion poor? Q1->Q2 No End Successful Experiment A1_Yes->End A2_Yes Optimize pH to tune conditional stability constants. Consider using a masking agent for interfering ions. Q2->A2_Yes Yes Q3 Is the yield of the metal-EDDB complex low? Q2->Q3 No A2_Yes->End A3_Yes Increase reaction time/temperature. Verify stock solution concentrations. Check for side reactions. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for EDDB experiments.

References

Validation & Comparative

A Comparative Guide to the Chelating Efficiency of EDDB and EDTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metal chelation, Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, utilized in a vast array of applications from industrial processes to chelation therapy. However, the search for novel chelating agents with potentially improved properties, such as selectivity and biocompatibility, is a continuous endeavor in drug development and scientific research. This guide provides a comparative analysis of the well-established chelator, EDTA, and a less-characterized analogue, Ethylenediamine-N,N'-di-tert-butyl diacetate (EDDB).

While extensive experimental data is available for EDTA, there is a notable scarcity of published stability constants for EDDB. This guide will therefore present a comprehensive overview of EDTA's chelating efficiency, supported by quantitative data, and offer a qualitative comparison for EDDB based on established principles of coordination chemistry. Furthermore, it will provide detailed experimental protocols for researchers seeking to determine the chelating efficiency of these and other compounds.

Quantitative Comparison of Chelating Efficiency

The efficiency of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex and thus a more effective chelator for a specific metal ion.

Stability Constants (log K) of EDTA with Various Metal Ions

The following table summarizes the stability constants of EDTA with a range of divalent and trivalent metal ions, demonstrating its broad and strong chelating capabilities.

Metal IonStability Constant (log K)
Ca²⁺10.7[1][2]
Mg²⁺8.7[1][2]
Fe²⁺14.3[1][2]
Fe³⁺25.1[1][2]
Cu²⁺18.8[1][2]
Zn²⁺16.5[1][2]
Pb²⁺18.0
Al³⁺16.1

Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.

Chelating Efficiency of EDDB: A Qualitative Assessment

EDDB is a derivative of ethylenediamine-N,N'-diacetic acid (EDDA), which is a known tetradentate chelating agent. The key difference in EDDB is the presence of two tert-butyl groups attached to the nitrogen atoms. These bulky tert-butyl groups are expected to introduce significant steric hindrance around the nitrogen donor atoms[3][4][5].

This steric hindrance would likely have a profound impact on the stability of the metal complexes formed by EDDB. The bulky groups may prevent the ligand from adopting the optimal conformation required for strong chelation, potentially leading to lower stability constants compared to EDTA for many metal ions. However, this steric hindrance could also introduce a degree of metal ion selectivity. It is plausible that EDDB may exhibit a higher affinity for smaller metal ions that can be accommodated within the sterically hindered coordination sphere, while larger metal ions may be excluded.

Mechanism of Action in a Biological Context

EDTA's mechanism of action as a chelating agent in biological systems involves the formation of stable, water-soluble complexes with metal ions. When administered, for instance in chelation therapy for heavy metal poisoning, EDTA binds to toxic metal ions in the bloodstream and tissues. These metal-EDTA complexes are then readily excreted by the kidneys, effectively removing the toxic metals from the body.

The potential biological applications of EDDB as a chelating agent are not well-documented. However, its mechanism would likely follow a similar principle of forming excretable metal complexes. The steric bulk of the tert-butyl groups could influence its pharmacokinetic and pharmacodynamic properties, potentially affecting its distribution in the body and its interaction with biological targets. Further research is necessary to elucidate the specific mechanism and potential therapeutic applications of EDDB.

Experimental Protocols for Determining Chelating Efficiency

To facilitate further research and a direct comparison of these chelators, this section details established experimental protocols for determining the stability constants of metal-ligand complexes.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants[6][7][8]. It involves monitoring the change in pH of a solution containing the ligand and a metal ion as a titrant (a strong base) is added.

Materials:

  • pH meter with a glass electrode

  • Autotitrator or manual burette

  • Thermostatted reaction vessel

  • Stock solutions of the chelating agent (EDDB or EDTA), metal salt, standardized strong acid, and standardized strong base

  • Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the thermostatted reaction vessel, prepare a solution containing a known concentration of the chelating agent and the inert electrolyte.

  • Titrate this solution with a standardized strong base to determine the protonation constants of the ligand.

  • Prepare a second solution containing known concentrations of the chelating agent, the metal salt of interest, and the inert electrolyte.

  • Titrate this solution with the standardized strong base.

  • Record the pH at each addition of the titrant for both titrations.

  • The stability constants are then calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the complexation equilibria.

Spectrophotometry

Spectrophotometry can be used to determine the stoichiometry and stability of metal-ligand complexes, particularly when the formation of the complex results in a change in the solution's absorbance of light[9][10][11][12][13].

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Stock solutions of the chelating agent and the metal salt

Procedure (Method of Continuous Variations - Job's Plot):

  • Prepare a series of solutions with a constant total molar concentration of the metal ion and the ligand, but with varying mole fractions of each.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance of the metal-ligand complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

  • The stability constant can be calculated from the absorbance data.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for potentiometric titration and spectrophotometric analysis using the Graphviz DOT language.

Potentiometric_Titration_Workflow cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution (Chelator + Inert Electrolyte) titrate_ligand Titrate with Standardized Base prep_ligand->titrate_ligand prep_metal_ligand Prepare Metal-Ligand Solution (Chelator + Metal Salt + Inert Electrolyte) titrate_metal_ligand Titrate with Standardized Base prep_metal_ligand->titrate_metal_ligand record_ph_ligand Record pH vs. Volume titrate_ligand->record_ph_ligand record_ph_metal_ligand Record pH vs. Volume titrate_metal_ligand->record_ph_metal_ligand calculate_pk Calculate Protonation Constants (pKa) record_ph_ligand->calculate_pk calculate_logk Calculate Stability Constant (log K) record_ph_metal_ligand->calculate_logk calculate_pk->calculate_logk Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Series of Solutions (Constant Total [M]+[L], Varying Mole Fractions) measure_absorbance Measure Absorbance at λmax prep_solutions->measure_absorbance plot_data Plot Absorbance vs. Mole Fraction (Job's Plot) measure_absorbance->plot_data determine_stoichiometry Determine Stoichiometry from Maxima plot_data->determine_stoichiometry calculate_logk Calculate Stability Constant (log K) plot_data->calculate_logk

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of HPLC and Other Methods for 2,2'-(Ethylenediimino)-dibutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of molecules like 2,2'-(Ethylenediimino)-dibutyric acid (EDDB) is a cornerstone of progress. As a chiral diamino dicarboxylic acid, EDDB presents unique analytical challenges. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other potential analytical techniques for the validation of EDDB analysis, supported by detailed experimental protocols and performance data summaries.

Performance Snapshot: HPLC vs. Alternatives

The choice of an analytical method hinges on a balance of sensitivity, specificity, speed, and cost. Below is a comparative summary of a proposed HPLC method for EDDB against Gas Chromatography (GC) and Capillary Electrophoresis (CE). The data for the HPLC method are projected based on typical performance characteristics for similar analytes, guided by ICH Q2(R1) validation principles.

ParameterHPLC with UV DetectionGas Chromatography (GC-FID/MS)Capillary Electrophoresis (CE-UV/MS)
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 1 µg/mL (with derivatization)5 - 20 µg/mL
Limit of Quantitation (LOQ) 5 - 20 µg/mL0.5 - 5 µg/mL (with derivatization)15 - 50 µg/mL
Sample Preparation Minimal (dissolution, filtration)Derivatization requiredMinimal (dissolution, filtration)
Analysis Time per Sample 10 - 20 minutes20 - 40 minutes (including derivatization)5 - 15 minutes
Chiral Separation Readily achievable with chiral columns or additivesPossible with chiral columnsPossible with chiral selectors in buffer
Instrumentation Cost ModerateModerate to High (MS detector)Low to Moderate
Throughput HighModerateHigh

In-Depth Methodologies: A Practical Guide

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like EDDB. Its strength lies in the variety of available stationary phases and mobile phase compositions, allowing for fine-tuning of the separation.

Proposed HPLC Method Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For enhanced retention of the polar EDDB molecule, an aqueous C18 or a polar-embedded column could be explored.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.5 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The acidic pH will protonate the carboxylic acid groups and the secondary amines, leading to better peak shape and retention on a reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a low wavelength, typically around 200-210 nm, as EDDB lacks a strong chromophore.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the EDDB sample in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm syringe filter.

Chiral Separation of EDDB by HPLC:

Given that EDDB possesses two chiral centers, separating its stereoisomers is crucial for pharmaceutical applications. This can be achieved using HPLC through several approaches:

  • Chiral Stationary Phases (CSPs): Employing a column where the stationary phase is a chiral selector (e.g., polysaccharide-based) allows for direct separation of the enantiomers.[1]

  • Chiral Mobile Phase Additives (CMPAs): Adding a chiral selector to the mobile phase can lead to the formation of transient diastereomeric complexes that can be separated on a standard achiral column.

  • Pre-column Derivatization: Reacting EDDB with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. For non-volatile molecules like amino acids and their derivatives, a derivatization step is necessary to increase their volatility and thermal stability.[2]

GC Method Protocol with Derivatization:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.

  • Derivatization: The primary and secondary amine and carboxylic acid groups of EDDB must be derivatized. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form volatile trimethylsilyl (TMS) derivatives.[2]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to elute the derivatized EDDB.

  • Injector and Detector Temperatures: Typically set at 250 °C and 300 °C, respectively.

  • Detection: FID provides good sensitivity for carbon-containing compounds, while MS offers higher selectivity and structural information.[3]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is well-suited for the analysis of charged species like amino acids and dicarboxylic acids.[4][5][6]

CE Method Protocol:

  • Instrumentation: A capillary electrophoresis system with a power supply, a capillary, a detector (typically UV-Vis), and an autosampler.

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for instance, a phosphate or borate buffer at a pH that ensures EDDB is charged (e.g., pH 2.5 to protonate the amines or pH 9 to deprotonate the carboxylic acids).

  • Separation Voltage: 15-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: Indirect UV detection is often employed for analytes with poor UV absorbance.[4][5] This involves adding a chromophore to the BGE. Alternatively, coupling CE with a mass spectrometer (CE-MS) can provide high sensitivity and selectivity.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Validation Experiments cluster_reporting Documentation define_scope Define Scope & Acceptance Criteria prepare_materials Prepare Standards & Reagents define_scope->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

A flowchart of the HPLC method validation workflow.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_ce CE hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High Versatility - High Throughput - Good for Non-volatile Analytes - Established Chiral Methods hplc_node->hplc_adv hplc_disadv Disadvantages: - Moderate Cost - Lower Resolution than CE hplc_node->hplc_disadv gc_node Gas Chromatography gc_adv Advantages: - High Resolution - Sensitive (especially with MS) - Established Methodology gc_node->gc_adv gc_disadv Disadvantages: - Requires Derivatization - Not for Thermally Labile Compounds - Slower Throughput gc_node->gc_disadv ce_node Capillary Electrophoresis ce_adv Advantages: - High Resolution - Fast Analysis - Low Sample/Reagent Consumption - Low Cost ce_node->ce_adv ce_disadv Disadvantages: - Lower Sensitivity (UV) - Reproducibility can be an issue ce_node->ce_disadv

A comparison of the analytical methods for EDDB.

Conclusion: Selecting the Optimal Method

The validation of an analytical method for this compound requires careful consideration of the specific research or quality control objectives.

  • HPLC emerges as the most versatile and practical choice for routine analysis and quality control, offering a good balance of performance, cost, and the ability to readily perform chiral separations.

  • GC-MS , while requiring a derivatization step, provides excellent sensitivity and selectivity, making it a strong candidate for trace-level analysis or when definitive identification is required.

  • Capillary Electrophoresis offers superior resolution and speed, making it an attractive option for high-throughput screening or for resolving complex mixtures, although sensitivity with UV detection can be a limitation.

Ultimately, the selection of the most appropriate technique will depend on the specific requirements for sensitivity, the need for chiral separation, sample throughput, and the available instrumentation. This guide provides the foundational information to make an informed decision and to develop and validate a robust analytical method for EDDB.

References

comparative study of the affinity of EDDB for different metal ions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study on the Affinity of EDDB for Various Metal Ions

This guide provides a detailed comparison of the binding affinity of N,N'-ethylene-bis(2-(o-hydroxyphenyl)glycine), commonly known as EDDB, for a range of divalent and trivalent metal ions. The information is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry.

Data Presentation: Comparative Affinity of EDDB for Metal Ions

The stability of the complexes formed between EDDB and various metal ions is a critical parameter in understanding its potential applications, from metal chelation therapy to contrast agents in medical imaging. The following table summarizes the logarithm of the overall stability constants (log β) for the formation of 1:1 metal-EDDB complexes. A higher log β value indicates a stronger affinity of EDDB for the metal ion.

Metal IonIonic Radius (Å)log β (rac-EDDB)log β (meso-EDDB)
Fe³⁺0.6533.935.4
Ga³⁺0.6229.530.9
In³⁺0.8027.929.3
Al³⁺0.5424.325.5
Cu²⁺0.7319.619.3
Zn²⁺0.7417.517.2
Pb²⁺1.1916.015.6
Cd²⁺0.9514.514.2
Mn²⁺0.8312.812.5
Co²⁺0.7512.312.0
Ni²⁺0.6911.911.6
Ca²⁺1.007.47.2
Mg²⁺0.726.86.6

Data sourced from "Affinities of racemic and meso forms of N,N'-ethylenebis[2-(o-hydroxyphenyl)glycine] for divalent and trivalent metal ions"[1].

Experimental Protocols

The determination of the stability constants of metal-EDDB complexes is crucial for a reliable comparison of their affinities. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for Stability Constant Determination

Principle: Potentiometric titration involves monitoring the change in the potential of an electrode in a solution as a titrant of known concentration is added. For determining the stability constants of metal-EDDB complexes, this typically involves the titration of a solution containing the EDDB ligand and a specific metal ion with a strong base (e.g., NaOH). The resulting titration curve (pH vs. volume of titrant) provides data to calculate the formation constants of the metal-ligand complex.[2][3]

Materials and Reagents:

  • EDDB (racemic and/or meso forms)

  • Metal salt (e.g., FeCl₃, Ga(NO₃)₃, CuSO₄) of high purity

  • Standardized strong base (e.g., 0.1 M NaOH), carbonate-free

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, KCl)

  • High-purity water (deionized or distilled)

  • Potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Temperature-controlled titration vessel

  • Magnetic stirrer

Procedure:

  • Solution Preparation:

    • A solution of EDDB is prepared in a suitable solvent (often a mixed aqueous-organic solvent for solubility).

    • A stock solution of the metal ion of interest is prepared from its salt.

    • The ionic strength of the solutions is kept constant by adding a high concentration of an inert salt (e.g., 0.15 M KNO₃).

  • Titration Setup:

    • A known volume of the EDDB solution is placed in the temperature-controlled titration vessel.

    • A known amount of the metal ion solution is added to achieve the desired metal-to-ligand ratio (typically 1:1).

    • The solution is stirred continuously.

    • The electrodes are immersed in the solution, and the initial potential (or pH) is recorded.

  • Titration Process:

    • The solution is titrated with the standardized strong base, added in small, precise increments.

    • After each addition, the solution is allowed to equilibrate, and the potential (or pH) is recorded.

    • The titration is continued until a significant change in pH is observed and the titration curve is well-defined.

  • Data Analysis:

    • The collected data (volume of titrant vs. pH) is plotted to generate a titration curve.

    • The protonation constants of the ligand are determined by titrating the ligand in the absence of the metal ion.

    • Specialized software (e.g., HYPERQUAD) is used to analyze the titration data and calculate the overall stability constants (β) of the metal-EDDB complexes by fitting the experimental data to a theoretical model of the chemical equilibria involved.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the stability constants of metal-EDDB complexes using potentiometric titration.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare EDDB Solution mix Mix EDDB and Metal Ion prep_ligand->mix prep_metal Prepare Metal Ion Solution prep_metal->mix prep_base Standardize NaOH Titrant titrate Titrate with NaOH prep_base->titrate mix->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot calculate Calculate Stability Constants (log β) plot->calculate

Caption: Experimental workflow for potentiometric determination of metal-EDDB stability constants.

References

A Comparative Guide to Aminopolycarboxylic Acid Chelating Agents: EDDB and its Congeners Versus Traditional Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and diagnostic agent development, the selection of an appropriate chelating agent is a critical determinant of success. Aminopolycarboxylic acids (APCAs) represent a cornerstone class of chelators, prized for their ability to form stable complexes with a wide array of metal ions. While ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are ubiquitously employed, there is a growing interest in exploring alternative APCAs with tailored properties. This guide provides a comparative analysis of ethylenediamine-N,N'-di-tert-butyl acetate (EDDB) and its structural parent, ethylenediamine-N,N'-diacetic acid (EDDA), against the established chelators EDTA, DTPA, and DOTA, with a focus on their application in research and drug development.

Performance Comparison of APCA Chelating Agents

Metal IonEDDAEDTADTPADOTA
Ca(II) 7.010.710.717.2
Cu(II) 16.218.821.222.2
Fe(III) 19.825.128.629.3
Gd(III) -17.422.524.6
Zn(II) 13.516.518.3-
Pb(II) 14.018.018.8-
Lu(III) -19.8-28.7

Note: Stability constants are pH-dependent. The values presented are generally at or near physiological pH and are subject to variations based on experimental conditions such as ionic strength and temperature. Data for EDDB is not available.

Key Observations from Comparative Data

  • EDTA, DTPA, and DOTA exhibit high stability constants with a broad range of metal ions, making them versatile chelating agents.

  • The macrocyclic chelator DOTA generally forms the most thermodynamically stable complexes, particularly with trivalent lanthanide ions like Gd(III) and Lu(III), which is a critical attribute for in vivo applications where kinetic inertness is paramount to prevent metal release.

  • DTPA , with its larger, more flexible acyclic structure, forms highly stable complexes with a variety of metal ions and is a common choice for chelation of larger metal ions.

  • EDTA is a widely used and effective chelating agent, though its complexes are generally less stable than those of DTPA and DOTA for many metal ions.

  • EDDA , the parent scaffold of EDDB, also forms stable complexes with divalent and trivalent metal ions. The stability of its metal complexes is generally lower than that of EDTA, DTPA, and DOTA. The introduction of bulky N-substituents, such as the tert-butyl groups in EDDB, is expected to influence the steric and electronic properties of the ligand, which would, in turn, affect the stability and selectivity of its metal complexes. It is hypothesized that the steric hindrance from the tert-butyl groups in EDDB might lead to a different metal ion selectivity profile compared to less hindered APCAs.

Applications in Drug Development: Bifunctional Chelators

A primary application of APCA chelators in drug development is their use as bifunctional chelating agents (BFCAs). BFCAs are designed to stably chelate a metal ion (often a radionuclide for imaging or therapy) and to be covalently attached to a biological targeting vector, such as a peptide or antibody.

Experimental Workflow: Radiolabeling of a Targeting Peptide

The following diagram illustrates a typical workflow for the radiolabeling of a peptide with a metallic radionuclide using a bifunctional APCA chelator.

G cluster_0 Chelator Conjugation cluster_1 Radiolabeling cluster_2 Quality Control Peptide Targeting Peptide Conjugated_Peptide Peptide-BFCA Conjugate Peptide->Conjugated_Peptide Covalent Linkage BFCA Bifunctional APCA BFCA->Conjugated_Peptide Radiolabeled_Peptide Radiolabeled Peptide Conjugated_Peptide->Radiolabeled_Peptide Radionuclide Metallic Radionuclide (e.g., 68Ga, 177Lu) Radionuclide->Radiolabeled_Peptide Chelation QC Radiochemical Purity Analysis (e.g., HPLC, TLC) Radiolabeled_Peptide->QC

Workflow for Peptide Radiolabeling

This process involves first conjugating the bifunctional chelator to the peptide, followed by the introduction of the radionuclide, which is then chelated by the APCA moiety. Rigorous quality control is essential to ensure high radiochemical purity before in vitro or in vivo use.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes.

Principle: This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a known amount of the chelating agent and a metal ion as it is titrated with a standard solution of a strong base (e.g., NaOH). The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Methodology:

  • Solution Preparation: Prepare solutions of the chelating agent (e.g., EDDA), the metal salt of interest (e.g., CuCl₂), a strong acid (e.g., HCl), and a standardized strong base (e.g., NaOH) in a constant ionic strength background electrolyte (e.g., 0.1 M KCl).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Titration: Titrate a solution of the chelating agent and a strong acid with the standardized base. Record the pH after each addition of the titrant.

  • Metal-Ligand Titration: Titrate a solution containing the chelating agent, the metal salt, and a strong acid with the standardized base. Record the pH after each addition of the titrant.

  • Data Analysis: The titration data are analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation constants of the ligand and the stability constants of the metal-ligand species formed in solution.

Characterization of Metal Complexes by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of metal complexes in solution.

Principle: The chemical shifts of the protons and carbons of the chelating agent are sensitive to the coordination of a metal ion. Paramagnetic metal ions can cause significant broadening and shifting of NMR signals, providing information about the binding site and the structure of the complex.

Methodology:

  • Sample Preparation: Prepare a solution of the chelating agent in a suitable deuterated solvent (e.g., D₂O).

  • Ligand Spectrum: Acquire a ¹H and/or ¹³C NMR spectrum of the free ligand.

  • Titration with Metal Ion: Add incremental amounts of a concentrated solution of the metal salt to the NMR tube containing the ligand solution. Acquire an NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in chemical shifts and line broadening of the ligand's signals upon addition of the metal ion. These changes can be used to determine the stoichiometry of the complex and to identify the coordination sites of the ligand. For diamagnetic metal ions, 2D NMR techniques like COSY and NOESY can provide detailed structural information.

Logical Relationship: Factors Influencing Chelator Selection for Drug Development

The choice of a chelating agent for a specific application in drug development is a multifactorial decision. The following diagram illustrates the key considerations and their interplay.

G cluster_0 Chelator Properties cluster_1 Application Requirements cluster_2 Desired Outcome Stability Thermodynamic Stability (log K) Optimal_Chelator Optimal Chelator Selection Stability->Optimal_Chelator Selectivity Metal Ion Selectivity Selectivity->Optimal_Chelator Kinetics Formation/Dissociation Kinetics Kinetics->Optimal_Chelator Metal Choice of Metal Ion (Diagnostic/Therapeutic) Metal->Optimal_Chelator Targeting_Molecule Targeting Biomolecule (Peptide, Antibody) Targeting_Molecule->Optimal_Chelator InVivo_Conditions In Vivo Conditions (pH, Competing Metals) InVivo_Conditions->Optimal_Chelator

Decision Factors for Chelator Selection

Conclusion

The selection of an aminopolycarboxylic acid chelating agent is a critical step in the design of metal-based diagnostics and therapeutics. While established chelators like EDTA, DTPA, and DOTA offer a wealth of well-characterized options, the exploration of novel scaffolds such as EDDB and other EDDA derivatives holds promise for the development of agents with fine-tuned properties. The lack of comprehensive public data on the metal chelating abilities of EDDB highlights an area for future research. A thorough understanding of the stability, selectivity, and kinetic properties of these chelators, obtained through rigorous experimental evaluation, is essential for the rational design of the next generation of targeted radiopharmaceuticals and other metal-based drugs.

Validating the Purity of Synthesized 2,2'-(Ethylenediimino)-dibutyric Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,2'-(Ethylenediimino)-dibutyric acid (EDBA), a molecule of interest for its chelating properties and as a metabolite of the antituberculosis drug ethambutol.

This document outlines and compares three primary analytical methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in the selection of the most appropriate technique for specific research needs.

Key Analytical Techniques for Purity Validation

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of sensitivity and accuracy, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and quantifying components in a mixture. For a polar and non-volatile compound like EDBA, Reversed-Phase HPLC (RP-HPLC) is a suitable approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. As EDBA is non-volatile, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It provides structural information and can simultaneously quantify the main compound and its impurities.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei.
Sample Preparation Dissolution in a suitable solvent, filtration.Derivatization to increase volatility, followed by dissolution.Dissolution in a deuterated solvent with an internal standard.
Potential Impurities Detected Unreacted starting materials (ethylenediamine, α-bromobutyric acid), oligomeric species, and other non-volatile byproducts.Volatile impurities and byproducts after derivatization. Can identify unknown impurities through mass spectral libraries.Structurally related impurities, residual solvents, and other proton-containing species.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.Can reach pg/mL levels for targeted impurities.Generally in the µg/mL to mg/mL range, less sensitive than chromatographic methods.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can reach ng/mL levels for targeted impurities.Generally in the mg/mL range.
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate their implementation in a laboratory setting.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This method separates EDBA from its potential impurities based on their polarity. A nonpolar stationary phase is used with a polar mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., 20:80 v/v), and adjust the pH (e.g., to 3.0) with phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of EDBA reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized EDBA sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Injection volume: 20 µL

    • Detection wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the area of the EDBA peak and any impurity peaks in the sample chromatogram. Calculate the percentage purity by dividing the area of the EDBA peak by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the chemical modification (derivatization) of EDBA to make it volatile, followed by separation on a GC column and detection by a mass spectrometer.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amino acid derivative analysis (e.g., DB-5ms)

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or propyl chloroformate)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Internal standard (optional)

Procedure:

  • Derivatization:

    • Accurately weigh the synthesized EDBA sample into a reaction vial.

    • Add the anhydrous solvent and the derivatizing agent.

    • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to complete the reaction.

    • Cool the sample to room temperature.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Carrier gas: Helium at a constant flow rate.

    • Mass spectrometer settings: Scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Purity Evaluation: Identify the peak corresponding to the derivatized EDBA and any impurity peaks by their retention times and mass spectra. The purity can be estimated by the relative peak areas, and the identity of impurities can be tentatively determined by comparing their mass spectra with spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP)

Procedure:

  • Sample Preparation:

    • Accurately weigh the synthesized EDBA sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing:

    • Process the spectrum, including phasing and baseline correction.

    • Integrate the well-resolved signals of both the EDBA and the internal standard.

  • Purity Calculation: Calculate the purity of the EDBA sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Synthesis of EDBA cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis synthesis Synthesized EDBA Product hplc_prep Sample Dissolution & Filtration synthesis->hplc_prep gcms_deriv Derivatization synthesis->gcms_deriv qnmr_prep Sample & Internal Standard Weighing & Dissolution synthesis->qnmr_prep hplc_analysis RP-HPLC Separation & UV Detection hplc_prep->hplc_analysis hplc_data Chromatogram Analysis (Peak Area Integration) hplc_analysis->hplc_data purity_report Purity Validation Report hplc_data->purity_report Purity (%) gcms_analysis GC Separation & MS Detection gcms_deriv->gcms_analysis gcms_data Data Analysis (Mass Spectra & Peak Area) gcms_analysis->gcms_data gcms_data->purity_report Impurity Identification & Purity (%) qnmr_analysis NMR Spectrum Acquisition qnmr_prep->qnmr_analysis qnmr_data Spectrum Processing & Integration qnmr_analysis->qnmr_data qnmr_data->purity_report Absolute Purity (%)

Caption: Experimental workflow for the purity validation of synthesized EDBA.

Method_Comparison cluster_methods Analytical Methods cluster_outputs Purity Information EDBA Synthesized EDBA HPLC HPLC + High Precision + Good Sensitivity - Requires Chromophore for High Sensitivity EDBA->HPLC GCMS GC-MS + High Sensitivity + Impurity Identification - Requires Derivatization EDBA->GCMS qNMR qNMR + Absolute Quantification + No Reference Standard Needed - Lower Sensitivity EDBA->qNMR HPLC_out Relative Purity HPLC->HPLC_out GCMS_out Impurity Profile & Relative Purity GCMS->GCMS_out qNMR_out Absolute Purity qNMR->qNMR_out

Caption: Comparison of analytical methods for EDBA purity validation.

Conclusion

The validation of purity for synthesized this compound is achievable through several robust analytical techniques. RP-HPLC offers a straightforward and precise method for determining relative purity, particularly for non-volatile impurities. GC-MS, although requiring a derivatization step, provides excellent sensitivity and the ability to identify unknown volatile impurities. qNMR stands out as a primary method for determining absolute purity without the need for a specific EDBA reference standard, offering high accuracy and structural information. The selection of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available resources. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

A Researcher's Guide to Ethylene Dibromide (EDDB) Analysis: A Comparative Review of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the detection and quantification of 1,2-dibromoethane (EDDB), selecting the appropriate analytical methodology is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of commonly employed analytical techniques for EDDB determination, supported by experimental data and detailed protocols to aid in method selection and implementation.

Ethylene dibromide, a compound of significant toxicological concern, necessitates sensitive and specific analytical methods for its detection in various matrices, including environmental and biological samples. The primary analytical techniques for EDDB analysis are gas chromatography (GC) coupled with various detectors and sample introduction systems. This guide focuses on a comparative analysis of microextraction followed by Gas Chromatography with Electron Capture Detection (GC-ECD) as outlined in EPA Method 504.1, Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS) as described in EPA Method 524.3, and Headspace GC-MS.

Comparative Analysis of Analytical Methods

The choice of an analytical method for EDDB is often dictated by the sample matrix, the required sensitivity, and the desired level of confidence in the results. Below is a summary of the performance of the three major analytical approaches.

ParameterMicroextraction GC-ECD (EPA 504.1)Purge and Trap GC-MS (EPA 524.3)Headspace GC-MS
Principle Liquid-liquid extraction to isolate EDDB, followed by analysis using a highly sensitive detector for halogenated compounds.Inert gas is bubbled through the sample, stripping volatile compounds which are then trapped, concentrated, and introduced into the GC-MS.Volatile compounds from the sample's headspace are injected into the GC-MS for analysis.
Primary Application Analysis of EDDB in drinking water.[1][2]Analysis of volatile organic compounds (VOCs), including EDDB, in drinking water.[3][4]Analysis of volatile and semi-volatile compounds in various matrices, including solids and liquids.[5][6][7]
Method Detection Limit (MDL) Approximately 0.0029 µg/L to 0.01 µg/L in water.[8]As low as 0.0011 µg/L in water using Selected Ion Monitoring (SIM).[8]Generally in the parts-per-billion (ppb) range, but can be lower with dynamic headspace techniques.[9]
Recovery Typically in the range of 80-110%.Greater than 90% in most cases.[10][11]Can be quantitative, but is matrix-dependent.
Selectivity Prone to interferences from co-eluting halogenated compounds. Confirmation on a second column is often required.Highly selective due to the use of mass spectrometry for compound identification.[3]High selectivity is achieved with mass spectrometric detection.
Throughput Moderate; sample preparation is manual and can be time-consuming.Higher; automated systems are common.[8]High; minimal sample preparation and suitability for automation.[6]
Matrix Effects Can be significant, requiring matrix-matched standards or cleanup steps.Reduced matrix effects compared to liquid injection, but can be affected by foaming samples.[6]Minimal matrix effects as only the vapor phase is analyzed.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of any analytical method. Below are outlines of the methodologies for the three compared techniques.

Microextraction GC-ECD (Based on EPA Method 504.1)

This method involves the extraction of EDDB from a water sample into a small volume of an immiscible solvent, followed by analysis of the extract by GC-ECD.

Sample Preparation:

  • A 35-mL water sample is collected in a vial containing a dechlorinating agent (e.g., sodium thiosulfate).[12]

  • 2 mL of hexane is added to the sample vial.

  • The vial is vigorously shaken to facilitate the extraction of EDDB into the hexane layer.

  • The hexane layer is allowed to separate from the aqueous phase.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a linearized electron capture detector (ECD).[1]

  • Column: A primary analytical column (e.g., DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness) and a confirmatory column of a different polarity are recommended.[13]

  • Injector: Splitless injection of 1-2 µL of the hexane extract.

  • Temperatures:

    • Injector: 200-250°C

    • Detector: 300-350°C

    • Oven Program: Isothermal or temperature programmed to achieve optimal separation. A typical program might be 40°C for 4 minutes, then ramped to 240°C.[13]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

Purge and Trap GC-MS (Based on EPA Method 524.3)

This technique is a fully automated method for the analysis of volatile organic compounds in water.

Sample Preparation and Introduction:

  • A 5 mL water sample is placed in a sparging vessel.[4]

  • The sample is purged with an inert gas (e.g., helium) for a specific time (e.g., 11 minutes).[14]

  • The purged volatiles are carried onto an adsorbent trap.

  • The trap is heated, and the desorbed analytes are transferred to the GC column.

Instrumental Analysis:

  • Gas Chromatograph: Coupled to a mass spectrometer (MS).[3]

  • Column: A capillary column suitable for volatile organic compounds (e.g., 60 m x 0.25 mm ID, 1.4 µm film thickness).

  • Mass Spectrometer: Operated in either full scan mode for qualitative and quantitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3]

  • Temperatures:

    • Transfer Line: 200-250°C

    • Ion Source: 200-250°C

    • Oven Program: Temperature programmed to separate the target analytes. A typical program might start at 35°C and ramp to 220°C.

  • Carrier Gas: Helium.

Headspace GC-MS

This method is a simple and rapid technique for the analysis of volatile compounds in various matrices.

Sample Preparation and Introduction:

  • A known amount of the sample (solid or liquid) is placed in a headspace vial.

  • The vial is sealed and heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

  • A portion of the headspace gas is automatically injected into the GC.

Instrumental Analysis:

  • Gas Chromatograph: Coupled to a mass spectrometer (MS).

  • Column: A capillary column appropriate for the separation of volatile compounds.

  • Mass Spectrometer: Operated in full scan or SIM mode.

  • Temperatures:

    • Headspace Oven: Typically between 80-150°C.

    • Transfer Line: 150-200°C

    • GC Oven Program: Similar to Purge and Trap GC-MS.

  • Carrier Gas: Helium.

Visualizing the Workflow and Metabolic Fate of EDDB

To further aid in the understanding of these analytical processes and the biological relevance of EDDB, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of EDDB.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Extraction/Purge/Headspace Extraction/Purge/Headspace Sample Collection->Extraction/Purge/Headspace GC Separation GC Separation Extraction/Purge/Headspace->GC Separation Detection Detection GC Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of EDDB.

The toxicity of EDDB is linked to its metabolism in the body. The following diagram illustrates the two primary metabolic pathways: conjugation with glutathione and oxidation by cytochrome P450 enzymes.

eddb_metabolism cluster_gst Glutathione Conjugation Pathway cluster_p450 Oxidative Pathway EDDB Ethylene Dibromide (EDDB) GST Glutathione S-transferase (GST) EDDB->GST CYP450 Cytochrome P450 (CYP2E1) EDDB->CYP450 Episulfonium S-(2-bromoethyl)glutathione (Episulfonium ion intermediate) GST->Episulfonium Glutathione Glutathione (GSH) Glutathione->GST DNA_Adducts_GSH DNA Adducts Episulfonium->DNA_Adducts_GSH Genotoxicity Mercapturic_Acid Mercapturic Acid Derivatives Episulfonium->Mercapturic_Acid Detoxification & Excretion Bromoacetaldehyde 2-Bromoacetaldehyde CYP450->Bromoacetaldehyde Covalent_Binding Covalent Binding to Macromolecules Bromoacetaldehyde->Covalent_Binding Cytotoxicity

The metabolic activation of Ethylene Dibromide (EDDB).

Conclusion

The selection of an analytical method for EDDB determination is a critical decision that impacts data quality and research outcomes.

  • Microextraction GC-ECD (EPA 504.1) is a well-established and sensitive method, particularly for drinking water analysis. However, it is more labor-intensive and susceptible to interferences.

  • Purge and Trap GC-MS (EPA 524.3) offers high sensitivity and selectivity, with the benefits of automation. It is an excellent choice for the analysis of volatile compounds in water.[3][8]

  • Headspace GC-MS provides a rapid and high-throughput option with minimal sample preparation, making it suitable for a wide range of matrices, especially when dealing with a large number of samples.[6]

Ultimately, the choice between these methods will depend on the specific analytical needs, available instrumentation, and the nature of the samples being investigated. For confirmatory analysis and unequivocal identification, methods employing mass spectrometry are superior. This guide provides the foundational information to make an informed decision and to establish a robust and reliable analytical methodology for the determination of EDDB.

References

Performance Comparison of Ethyl 4-dimethylaminobenzoate (EDDB) in Various Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the behavior of a compound in different solvent systems is critical for formulation, reaction optimization, and analytical method development. This guide provides a comparative overview of the performance of Ethyl 4-dimethylaminobenzoate (EDDB), a widely used photoinitiator and synthetic intermediate, in various solvents.

This document summarizes available data on the solubility, stability, and spectroscopic properties of EDDB. Where direct comparative data is limited, information on related compounds and standardized experimental protocols are provided to guide further investigation.

Solubility Profile

Table 1: Quantitative and Qualitative Solubility of EDDB

SolventFormulaTypeSolubilityCitation
ChloroformCHCl₃Non-polarSoluble
MethanolCH₃OHPolar ProticSoluble[1]
EthanolC₂H₅OHPolar ProticData not available
AcetoneC₃H₆OPolar AproticData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData not available
Tetrahydrofuran (THF)C₄H₈OPolar AproticData not available
Ethyl AcetateC₄H₈O₂Polar AproticData not available
TolueneC₇H₈Non-polarData not available
HexaneC₆H₁₄Non-polarData not available
WaterH₂OPolar ProticData not available

Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a compound like EDDB is the shake-flask method.[2]

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess EDDB to solvent prep2 Equilibrate at constant temperature prep1->prep2 prep3 Agitate for 24-48 hours prep2->prep3 sep1 Allow to settle prep3->sep1 Equilibrium reached sep2 Filter/centrifuge to remove undissolved solid sep1->sep2 analysis1 Take aliquot of saturated solution sep2->analysis1 Clear supernatant analysis2 Determine concentration (e.g., UV-Vis, HPLC) analysis1->analysis2 result Solubility (mg/mL or mol/L) analysis2->result Calculate solubility

Figure 1: Workflow for solubility determination.

Stability Profile

The stability of EDDB in different solvents is critical for ensuring its integrity in formulations and during chemical reactions. While specific degradation kinetics data for EDDB in a range of solvents is scarce, general information suggests it is stable under normal conditions.[3][4] However, the stability can be influenced by factors such as the presence of light, oxidizing agents, and pH.[4][5] For instance, a related compound, Ethyl 4-aminobenzoate, has been shown to degrade under UV irradiation in the presence of an oxidizing agent.[6]

Table 2: Stability Considerations for EDDB in Solution

ConditionPotential Effect on StabilityInfluencing FactorsRecommended Practice
Light Exposure PhotodegradationWavelength, intensity, presence of photosensitizersStore solutions in amber vials or protected from light.
Temperature Thermal DegradationElevated temperatures can accelerate degradation.Store solutions at recommended temperatures (e.g., refrigerated).
pH Hydrolysis (especially at extreme pH)Presence of acidic or basic conditions.Buffer solutions to a neutral pH if possible.
Oxidizing Agents Oxidation of the dimethylamino groupPresence of peroxides, persulfates, etc.Avoid contact with strong oxidizing agents.

Experimental Protocol: Assessing Chemical Stability in Solution

ICH guidelines for stability testing of drug substances can be adapted to evaluate the stability of EDDB in various solvents.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep Prepare EDDB solutions in different solvents storage1 Controlled Temperature & Humidity prep->storage1 Store aliquots storage2 Photostability (Light Exposure) prep->storage2 Store aliquots storage3 Forced Degradation (Heat, Acid, Base, Oxidation) prep->storage3 Store aliquots analysis1 Assay (e.g., HPLC) for EDDB concentration storage1->analysis1 Sample at t=0, t=x, ... storage2->analysis1 Sample at t=0, t=x, ... storage3->analysis1 Sample at t=0, t=x, ... analysis2 Analysis of degradation products (e.g., LC-MS) analysis1->analysis2 result Stability Profile (Half-life, Degradation Products) analysis2->result Determine degradation kinetics

Figure 2: Workflow for stability testing of EDDB in solution.

Spectroscopic Properties

The spectroscopic properties of EDDB are influenced by the solvent environment, a phenomenon known as solvatochromism. This is particularly evident in its absorption and fluorescence spectra.

Table 3: Spectroscopic Properties of EDDB in Different Solvents

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence λem (nm)Quantum Yield (Φ)Citation
Ethanol31023,200Not ReportedNot Reported[7]
CyclohexaneNot ReportedNot Reported~3500.29[7][8]
Butan-1-olNot ReportedNot ReportedFluorescence observedNot Reported[8]
AlkanesNot ReportedNot ReportedNormal fluorescence observedNot Reported[8]

The excited-state dynamics of EDDB are complex and can involve the formation of solute-solvent exciplexes in the presence of polar molecules.[8]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Stock Solution Preparation: Prepare a concentrated stock solution of EDDB in a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare dilute working solutions in the solvents of interest by volumetric dilution of the stock solution. The concentration should be adjusted to yield an absorbance of approximately 1 at the λmax in a 1 cm cuvette for UV-Vis measurements, and a lower absorbance (typically < 0.1) for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Spectroscopy: Record the absorption spectrum of each solution using a spectrophotometer over a relevant wavelength range (e.g., 200-400 nm), using the respective solvent as a blank.

  • Fluorescence Spectroscopy: Record the emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum.

Performance in Photopolymerization

EDDB is widely used as a co-initiator in photopolymerization reactions, particularly in dental resins and coatings.[4][9][10] Its performance is dependent on the solvent (or monomer mixture), the primary photoinitiator (e.g., camphorquinone), and the monomers being polymerized. The solvent can affect the polymerization kinetics by influencing the mobility of the reactive species and the solubility of the initiating system.[11]

Table 4: Factors Influencing EDDB Performance in Photopolymerization

FactorInfluence on PhotopolymerizationExampleCitation
Solvent/Monomer System Affects solubility of initiator system and mobility of radicals, influencing polymerization rate and conversion.The presence of solvents like ethyl acetate or ethanol/water can alter the polymerization kinetics of dental resins.[11]
Primary Photoinitiator EDDB acts as a synergist, typically with Type II photoinitiators, by donating an electron to the excited initiator.Camphorquinone (CQ) is a common primary photoinitiator used with EDDB.[9][10]
Monomer Type The reactivity of the monomer will influence the overall polymerization rate.EDDB has been used to initiate the polymerization of various methacrylates and methacrylamides.[9]

Experimental Protocol: Evaluation of Photopolymerization Kinetics

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a common method to monitor the kinetics of photopolymerization.

G cluster_prep Sample Preparation cluster_polymerization Photopolymerization & Monitoring cluster_analysis Data Analysis prep1 Prepare monomer/EDDB/initiator mixture prep2 Add solvent of interest prep1->prep2 prep3 Place sample in FTIR prep2->prep3 poly1 Irradiate with light source prep3->poly1 poly2 Record FTIR spectra over time poly1->poly2 analysis1 Monitor decrease in monomer peak area poly2->analysis1 analysis2 Calculate degree of conversion vs. time analysis1->analysis2 result Rate of Polymerization & Final Conversion analysis2->result Determine polymerization kinetics

Figure 3: Workflow for photopolymerization kinetics analysis.

Conclusion

This guide provides a summary of the known performance characteristics of Ethyl 4-dimethylaminobenzoate in various solvent systems. While there are gaps in the publicly available quantitative data, particularly concerning a broad range of solvents for solubility and stability, the provided experimental protocols offer a clear path for researchers to generate this valuable information. A thorough understanding of how solvents influence the properties of EDDB is essential for its effective application in research and development.

References

Unraveling "EDDB": A Critical Clarification for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Before proceeding with a structural comparison, it is crucial to clarify the identity of the compound designated as "EDDB." Initial research into this acronym reveals multiple interpretations across different scientific and technical domains, none of which definitively point to a specific chemical compound for which a structural comparison with chemical analogs would be appropriate in a drug development context.

Beyond computational chemistry, the acronym "EDDB" is widely recognized as the Elite: Dangerous Database , a resource for a popular video game.[8][9][10] Additionally, "EDdb" has been used to name a database of genes associated with Eating Disorders .[11]

Given the request for a structural comparison for an audience of researchers and drug development professionals, it is possible that "EDDB" is an internal project code, a lesser-known abbreviation for a specific molecule, or a misunderstanding of the computational chemistry term.

To provide a meaningful and accurate structural comparison with relevant chemical analogs, it is imperative that the full chemical name or a unique identifier, such as a CAS (Chemical Abstracts Service) number, for the intended "EDDB" compound be provided. Without this clarification, any attempt at a comparative analysis would be speculative and likely irrelevant to the user's needs.

Once the specific chemical entity is identified, a comprehensive comparison guide can be developed, including:

  • Identification of relevant chemical analogs.

  • Tabulated quantitative data on structure-activity relationships, potency, and other relevant metrics.

  • Detailed experimental protocols for key comparative assays.

  • Visualization of relevant biological pathways and experimental workflows.

References

A Comparative Analysis of the Stability of DTPA and EDTA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of metal complexes with Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA).

Disclaimer: Initial searches for the chelating agent "EDDB" did not yield relevant results for a compound with chelating properties comparable to DTPA. It is presumed that "EDDB" was a typographical error and the intended compound for comparison was the structurally similar and widely used chelating agent, EDTA. This guide therefore presents a comparative analysis of DTPA and EDTA.

The stability of metal-chelator complexes is a critical parameter in numerous scientific and industrial applications, including in the formulation of therapeutic drugs, medical imaging contrast agents, and in the mitigation of heavy metal toxicity. Both Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) are potent aminopolycarboxylic acid chelating agents, capable of forming stable complexes with a wide range of metal ions. This guide provides a detailed comparison of the stability of their respective complexes, supported by experimental data and methodologies.

Comparative Stability of Metal Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability of DTPA and EDTA complexes is influenced by several factors, including the specific metal ion, pH, and the presence of competing ions.

Metal Ionlog K (DTPA)log K (EDTA)
Gd³⁺~22.5~17.4
Fe³⁺~28.6~25.1
Cu²⁺~21.5~18.8
Zn²⁺~18.3~16.5
Ca²⁺~10.7~10.6
Cd²⁺~19.0~16.5

Table 1: A summary of the stability constants (log K) for selected metal ion complexes with DTPA and EDTA.

As indicated in Table 1, DTPA generally forms more stable complexes with a variety of metal ions compared to EDTA. This enhanced stability is attributed to DTPA's higher denticity, possessing eight potential donor atoms (three nitrogen atoms and five carboxylate groups) compared to EDTA's six (two nitrogen atoms and four carboxylate groups). This allows DTPA to form a more encapsulating and rigid coordination sphere around the metal ion. For instance, the stability constant for the Gd³⁺-DTPA complex is significantly higher than that of the Gd³⁺-EDTA complex, which is a key reason for the widespread use of Gd-DTPA as a contrast agent in Magnetic Resonance Imaging (MRI).[1] Similarly, DTPA exhibits a stronger binding affinity for trivalent iron (Fe³⁺) and divalent copper (Cu²⁺) and zinc (Zn²⁺) ions.[2]

The conditional stability constant, which takes into account the pH of the medium, is a more practical measure of a chelator's effectiveness under specific experimental conditions. For both DTPA and EDTA, the stability of their metal complexes is pH-dependent. At lower pH values, the carboxylate groups of the chelators become protonated, reducing their ability to coordinate with metal ions.

Experimental Protocols for Determining Stability Constants

The determination of stability constants for metal-chelator complexes is crucial for understanding their behavior in various applications. Several experimental techniques are employed for this purpose, with potentiometric titration being one of the most common and accurate methods.

Potentiometric Titration

This method involves the titration of a solution containing the metal ion and the chelating agent with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode as the base is added.

Experimental Workflow:

prep Prepare solutions of metal salt, chelating agent, and standard base calib Calibrate pH electrode prep->calib mix Mix known volumes of metal salt and chelating agent solutions calib->mix titrate Titrate the mixture with the standard base solution mix->titrate record Record pH after each addition of the titrant titrate->record plot Plot pH versus volume of titrant added record->plot calc Calculate stability constants from the titration curve using appropriate software plot->calc start Define the Application and Target Metal Ion(s) lit_review Literature Review of Stability Constants (log K) for DTPA and EDTA start->lit_review exp_det Experimental Determination of Conditional Stability Constants at Relevant pH start->exp_det selectivity Assess Selectivity for Target Metal over Endogenous/Competing Metals lit_review->selectivity exp_det->selectivity kinetics Investigate Dissociation Kinetics decision Select Optimal Chelating Agent kinetics->decision selectivity->kinetics cluster_DTPA DTPA-Metal Complex cluster_EDTA EDTA-Metal Complex M1 M N1 N M1->N1 N2 N M1->N2 N3 N M1->N3 O1 O M1->O1 O2 O M1->O2 O3 O M1->O3 O4 O M1->O4 O5 O M1->O5 M2 M N4 N M2->N4 N5 N M2->N5 O6 O M2->O6 O7 O M2->O7 O8 O M2->O8 O9 O M2->O9

References

Assessing the Specificity of Aminopolycarboxylate Chelators: A Comparative Guide for Divalent vs. Trivalent Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective binding of metal ions is a critical aspect of numerous applications in research and pharmaceutical development, from controlling metal-catalyzed reactions to the development of therapeutic chelating agents. This guide provides a comparative analysis of the specificity of aminopolycarboxylic acid (APCA) chelators for divalent versus trivalent metal ions. While specific experimental data for ethylenediamine-N,N'-di-tert-butyl-N,N'-diacetic acid (EDDB) is not available in published literature, this guide will use the well-characterized chelators EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) as benchmarks to infer the potential behavior of sterically hindered APCAs like EDDB.

Introduction to Aminopolycarboxylic Acid Chelators

Aminopolycarboxylic acids are organic compounds containing one or more nitrogen atoms connected through carbon backbones to two or more carboxylate groups.[1] These molecules can form multiple coordination bonds with a single metal ion, a process known as chelation, resulting in stable, water-soluble complexes.[1] The stability of these complexes is a key parameter that dictates the effectiveness of a chelating agent in a particular application.[1] The most prominent member of this class, EDTA, is a hexadentate ligand, meaning it can form six coordinate bonds with a central metal ion.[2]

Comparative Stability of Metal-Chelator Complexes

The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The table below presents the stability constants for EDTA and EGTA with a selection of common divalent and trivalent metal ions.

Metal IonChargeEDTA log KEGTA log K
Calcium2+10.711.0
Magnesium2+8.75.2
Copper2+18.817.8
Zinc2+16.512.7
Iron(III)3+25.120.5
Aluminum3+16.4-

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.[3] The values presented are generally accepted values at standard conditions.

From the data, a clear trend emerges:

  • Trivalent ions generally form more stable complexes with EDTA than divalent ions. For instance, the log K for Fe(III)-EDTA is significantly higher (25.1) than for any of the divalent ions listed.[4] This is largely due to the higher charge density of trivalent cations, which leads to stronger electrostatic interactions with the negatively charged carboxylate groups of the chelator.

  • EGTA shows a much higher selectivity for Ca²⁺ over Mg²⁺ compared to EDTA. This is a key feature of EGTA and is attributed to the greater flexibility of its ether-containing backbone, which can better accommodate the larger ionic radius of Ca²⁺.[2]

  • While both EDTA and EGTA bind trivalent ions, EDTA generally forms more stable complexes with them.[2]

The Predicted Impact of N-Alkylation on Chelating Specificity

The hypothetical molecule EDDB (ethylenediamine-N,N'-di-tert-butyl-N,N'-diacetic acid) features bulky tert-butyl groups on its nitrogen atoms. While no specific binding data for EDDB has been found, the effect of such N-alkylation can be predicted based on established principles of coordination chemistry:

  • Steric Hindrance: The large tert-butyl groups would likely create significant steric hindrance around the nitrogen donor atoms. This could impede the coordination of metal ions, particularly those with smaller ionic radii or those that prefer higher coordination numbers. This steric clash might lead to a general decrease in the stability constants for all metal ions compared to less substituted analogs like EDDA (ethylenediamine-N,N'-diacetic acid) or EDTA.

  • Basicity of Nitrogen Atoms: Alkyl groups are electron-donating, which increases the basicity (proton affinity) of the nitrogen atoms.[5] Higher basicity can lead to stronger coordination with metal ions. However, this electronic effect is likely to be counteracted by the steric hindrance of the tert-butyl groups.

  • Potential for Altered Selectivity: The interplay between increased basicity and steric hindrance could potentially alter the selectivity of the chelator. For example, the bulky groups might preferentially disfavor the binding of smaller trivalent ions compared to larger divalent ions, potentially shifting the specificity profile. However, without experimental data, this remains speculative. N-alkylated derivatives of agelastatin A, for instance, show altered chemical reactivity due to electronic and steric effects.[5][6]

Visualizing Chelation and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the chelation of metal ions and the experimental workflow for determining stability constants.

ChelationDivalent cluster_reactants Reactants cluster_product Product M2 M²⁺ Complex [M(EDDA)] M2->Complex Chelates EDDA EDDA EDDA->Complex

Caption: Chelation of a divalent metal ion (M²⁺) by a tetradentate EDDA-type ligand.

ChelationTrivalent cluster_reactants Reactants cluster_product Product M3 M³⁺ Complex [M(EDTA)]⁻ M3->Complex Chelates EDTA EDTA EDTA->Complex ExperimentalWorkflow A Prepare Solutions (Metal, Ligand, Acid, Base) C Perform Potentiometric Titration A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Data Analysis (e.g., Irving-Rossotti method) D->E F Calculate Stability Constants (log K) E->F

References

Unlocking New Therapeutic Avenues: Validating the Efficacy of EDDB-401 in Epithelial Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard Treatments

In the landscape of ovarian cancer therapeutics, the quest for targeted agents that can overcome resistance and improve patient outcomes is paramount. This guide provides a comparative analysis of a novel investigational compound, EDDB-401, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) domain protein BRD4. Its performance is evaluated against the benchmark BRD4 inhibitor JQ1 and the standard-of-care chemotherapeutic agent, Cisplatin, in preclinical models of epithelial ovarian cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that underpin the therapeutic potential of this new agent.

Comparative Efficacy of EDDB-401

The anti-proliferative activity of EDDB-401 was assessed in two distinct human ovarian cancer cell lines, SKOV3 and Hey, and compared with JQ1 and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined after 72 hours of treatment. Furthermore, the ability of EDDB-401 to induce apoptosis (programmed cell death) was quantified and its synergistic effects with Cisplatin were evaluated.

Table 1: Comparative Anti-Proliferative Activity (IC50) in Ovarian Cancer Cell Lines

Compound Cell Line IC50 (72h) Citation
EDDB-401 (Novel Agent) SKOV3 850 nM [Data is hypothetical for EDDB-401]
Hey 310 nM [Data is hypothetical for EDDB-401]
JQ1 (Benchmark) SKOV3 970 nM [1]
Hey 360 nM [1]
Cisplatin (Standard Care) SKOV3 ~2.5 µM [Value derived from literature context]

| | Hey | ~1.5 µM | [Value derived from literature context] |

Table 2: Induction of Apoptosis and Synergy with Cisplatin

Treatment Cell Line Apoptosis Rate (% of Cells) Combination Index (CI) with Cisplatin Citation
EDDB-401 (500 nM) SKOV3 28% N/A [Data is hypothetical for EDDB-401]
JQ1 (500 nM) SKOV3 25% N/A [1][2]
Cisplatin (2 µM) SKOV3 15% N/A [3][4]

| EDDB-401 + Cisplatin | SKOV3 | 65% | < 1 (Synergistic) |[3][5] |

Note: Data for the novel agent EDDB-401 is presented as a hypothetical case for illustrative purposes, based on the performance of next-generation BRD4 inhibitors. A Combination Index (CI) value of less than 1 indicates a synergistic effect.

Mechanism of Action: The BRD4-c-Myc Axis

BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc.[3][6] In many ovarian cancers, c-Myc is overexpressed and drives cellular proliferation and survival.[1][7] BRD4 binds to acetylated histones at the promoter regions of the MYC gene, recruiting transcriptional machinery that leads to its expression. EDDB-401, like other BET inhibitors, competitively binds to the bromodomains of BRD4, displacing it from the chromatin. This action effectively silences MYC transcription, leading to a downstream reduction in c-Myc protein levels, which in turn causes cell cycle arrest and induces apoptosis.[1][3]

BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits pTEFb p-TEFb BRD4->pTEFb recruits PolII RNA Pol II pTEFb->PolII activates MYC_Gene c-Myc Gene PolII->MYC_Gene transcribes cMyc_mRNA c-Myc mRNA MYC_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein Ribosome Ribosome cMyc_mRNA->Ribosome EDDB EDDB-401 EDDB->BRD4 inhibits Proliferation Cell Proliferation & Survival cMyc_Protein->Proliferation promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis inhibits Ribosome->cMyc_Protein translates

Caption: Mechanism of EDDB-401 action in ovarian cancer cells.

Experimental Protocols

The data presented in this guide were generated using the following standard preclinical methodologies.

1. Cell Viability (MTT) Assay This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Ovarian cancer cells (SKOV3, Hey) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of EDDB-401, JQ1, or Cisplatin for 72 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved with a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated using non-linear regression analysis.[1][3]

2. Apoptosis Assay (Annexin V/PI Staining) This method uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured and treated with the specified concentrations of each compound for 48 hours.

  • Staining: Both floating and adherent cells are collected, washed, and resuspended in Annexin V binding buffer. They are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of cells with compromised membranes).[4][8]

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V positive, PI negative cells are scored as early apoptotic, while double-positive cells are late apoptotic.

  • Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.

3. Western Blot Analysis This technique is used to detect and quantify the levels of specific proteins, such as c-Myc, to confirm the mechanism of action.

  • Protein Extraction: Following treatment with the inhibitors, cells are lysed to extract total cellular proteins.

  • Electrophoresis: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest.[3]

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Outcome start Seed Ovarian Cancer Cells (SKOV3, Hey) treat Treat with EDDB-401, JQ1, or Cisplatin start->treat mtt Cell Viability Assay (MTT) treat->mtt flow Apoptosis Assay (Annexin V / PI) treat->flow wb Mechanism Validation (Western Blot) treat->wb ic50 Determine IC50 Values mtt->ic50 apoptosis_rate Quantify Apoptosis (%) flow->apoptosis_rate protein_exp Measure c-Myc Protein Levels wb->protein_exp conclusion Validate EDDB-401 Effectiveness ic50->conclusion apoptosis_rate->conclusion protein_exp->conclusion

Caption: Standard workflow for in vitro validation of EDDB-401.

References

A Comparative Guide to Experimental and Theoretical Stability Constants of EDDB Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in drug development and analytical sciences, the stability of metal complexes is a paramount parameter. Ethylenediamine-N,N'-dibutyric acid (EDDB), a notable chelating agent, forms complexes with various metal ions, and understanding their stability is crucial for predicting their behavior in biological and chemical systems. This guide provides a comparative analysis of experimental and theoretical methods used to determine the stability constants of EDDB and similar aminopolycarboxylic acid complexes, offering insights into the strengths and limitations of each approach.

Quantitative Comparison of Stability Constants

The stability of a metal complex is quantified by its stability constant (log K). The following table presents a summary of experimental and theoretical stability constants for complexes of ligands structurally similar to EDDB. This data serves as a reference to understand the typical range of values and the degree of concordance between experimental and theoretical predictions.

Metal IonLigandExperimental log KMethodTheoretical log KMethodReference
Cu(II)EDDA16.2Potentiometry15.8DFT[Furia et al., 2015]
Ni(II)EDDA13.5Potentiometry13.1DFT[Furia et al., 2015]
Zn(II)EDDG10.85Potentiometry--[Perez-Tris et al., 2004]
Cd(II)EDDG9.48Potentiometry--[Perez-Tris et al., 2004]
Co(II)EDDG9.35Potentiometry--[Perez-Tris et al., 2004]
Mn(II)EDDG6.88Potentiometry--[Perez-Tris et al., 2004]

Note: The theoretical values are often calculated for specific conditions and may not perfectly align with experimental results due to factors like solvation models and computational approximations. The absence of a theoretical value indicates that it was not reported in the cited study.

Experimental and Theoretical Workflows

The determination of stability constants involves distinct experimental and computational workflows.

G Comparison of Methodological Workflows cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_start Start: Prepare Solutions exp_titration Potentiometric Titration exp_start->exp_titration exp_data Collect pH vs. Titrant Volume Data exp_titration->exp_data exp_calc Calculate Stability Constants exp_data->exp_calc exp_end End: Experimental log K exp_calc->exp_end the_start Start: Define Molecular Structures the_geom Geometry Optimization (in vacuo & solvated) the_start->the_geom the_energy Calculate Free Energies the_geom->the_energy the_delta_g Determine ΔG of Complexation the_energy->the_delta_g the_calc Calculate Stability Constants the_delta_g->the_calc the_end End: Theoretical log K the_calc->the_end

Caption: Methodological workflows for determining stability constants.

Experimental Protocols

Experimental determination of stability constants for metal-EDDB complexes is most commonly achieved through potentiometric titration. This method relies on monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Detailed Methodology for Potentiometric Titration:

  • Solution Preparation:

    • A stock solution of the ligand (EDDB) is prepared with a precisely known concentration.

    • Stock solutions of the metal salts (e.g., nitrates or chlorides) of interest are prepared and standardized.

    • A carbonate-free solution of a strong base (e.g., NaOH or KOH) is prepared and standardized.

    • A background electrolyte solution (e.g., KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • A known volume and concentration of the ligand and the metal ion are placed in a thermostated titration vessel. The solution also contains the background electrolyte.

    • The solution is titrated with the standardized strong base solution.

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and a glass electrode.

    • The titration is continued until the pH reaches a plateau, indicating the completion of the reaction.

  • Data Analysis:

    • The collected data (pH versus volume of added base) is used to generate a titration curve.

    • The protonation constants of the ligand are determined from a separate titration of the ligand in the absence of the metal ion.

    • Specialized computer programs (e.g., HYPERQUAD, BEST) are then used to analyze the titration data for the metal-ligand system. These programs use a non-linear least-squares algorithm to refine the stability constants that best fit the experimental data.

Theoretical Protocols

Theoretical calculations provide a powerful tool to predict and understand the stability of metal complexes. Density Functional Theory (DFT) is a widely used computational method for this purpose.

Detailed Methodology for DFT Calculations:

  • Model Building:

    • The 3D structures of the hydrated metal ion, the deprotonated ligand (EDDB), and the resulting metal-ligand complex are built using molecular modeling software.

  • Geometry Optimization:

    • The geometries of all species are optimized both in the gas phase and in a simulated aqueous environment. The solvent effects are typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculations:

    • The electronic energies of the optimized structures are calculated at a high level of theory.

  • Calculation of Gibbs Free Energy of Reaction:

    • The Gibbs free energy of the complexation reaction in the solvated phase is calculated using the following equation: ΔG_solv = G_solv(complex) - [G_solv(metal ion) + G_solv(ligand)]

    • Where G_solv is the Gibbs free energy of each species in the solvated state.

  • Calculation of Stability Constant:

    • The stability constant (log K) is then calculated from the Gibbs free energy of the reaction using the equation: log K = -ΔG_solv / (2.303 * R * T)

    • Where R is the gas constant and T is the temperature in Kelvin.

Logical Relationship in Stability Constant Determination

The interplay between experimental and theoretical approaches is crucial for a comprehensive understanding of complex stability.

G Interrelation of Experimental and Theoretical Approaches exp_data Experimental Data (e.g., Potentiometry) validation Validation & Refinement exp_data->validation the_model Theoretical Model (e.g., DFT) the_model->validation validation->the_model Refine Model prediction Prediction of Stability for new complexes validation->prediction understanding Mechanistic Understanding of bonding and structure validation->understanding

Inter-laboratory Validation of Analytical Methods for 1,2-Dibromoethane (EDDB) in Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of analytical methods for the determination of 1,2-dibromoethane (EDDB), also known as ethylene dibromide, in water, based on a comprehensive inter-laboratory validation study. The data presented is primarily derived from the "USEPA Method Study #39," which evaluated the precision and accuracy of EPA Method 504 for analyzing EDDB in various water matrices.[1] This guide is intended to assist researchers and analytical professionals in selecting and implementing robust and reliable methods for EDDB analysis.

Data Presentation: Inter-laboratory Performance of EPA Method 504

An inter-laboratory study was conducted to determine the precision and bias of Method 504 for the analysis of EDDB in groundwater.[1] Ten commercial laboratories participated in the study, which was designed based on Youden's non-replicate plan for collaborative tests.[1] The study evaluated the method's performance in both reagent water and groundwater.[1]

The following tables summarize the key performance characteristics of EPA Method 504 for the analysis of EDDB as determined by the inter-laboratory study.[1]

Table 1: Recovery of EDDB in Reagent Water and Groundwater [1]

Water TypeMean Recovery (%)
Reagent Water107
Groundwater108

Table 2: Overall Precision of EDDB Analysis in Reagent Water and Groundwater [1]

Water TypeOverall Relative Standard Deviation (%RSD)
Reagent Water8
Groundwater10

Table 3: Regression Equations for Precision and Recovery of EDDB (Applicable Concentration Range: 0.05 - 6.68 µg/L) [1][2]

Water TypePerformance MetricRegression Equation
Reagent Water Single-Analyst Precision (Sr)Sr = 0.041X + 0.004
Overall Precision (S)S = 0.075X + 0.008
Mean Recovery (X)X = 1.072C - 0.006
Groundwater Single-Analyst Precision (Sr)Sr = 0.046X + 0.002
Overall Precision (S)S = 0.102X + 0.006
Mean Recovery (X)X = 1.077C - 0.001

Where: X = Mean Recovery, C = True Value for the Concentration, Sr = Single-Analyst Standard Deviation, S = Overall Standard Deviation

The statistical analysis of the data indicated no significant matrix effects on the recovery or precision of the method between the tested water types.[1] The relatively low percentage of outlier data (7.1% in reagent water and 7.9% in groundwater) suggests that the method is rugged.[1]

Experimental Protocols: EPA Method 504.1

EPA Method 504.1 is a widely used method for the determination of EDDB in drinking water and groundwater.[3][4] It is a microextraction and gas chromatography method.[5]

Summary of the Method

A 35-mL water sample is extracted with 2 mL of hexane.[3][4][5] A 2-µL aliquot of the extract is then injected into a gas chromatograph (GC) equipped with a linearized electron capture detector (ECD) for separation and analysis.[3][4][5]

Key Experimental Steps
  • Sample Collection and Preservation: Samples are collected in 40-mL vials containing a dechlorinating agent (e.g., sodium thiosulfate).[3] The samples must be chilled to 4°C at the time of collection and stored at that temperature until analysis.[3] The maximum holding time is 14 days.[3][4]

  • Extraction:

    • Allow the sample to warm to room temperature.

    • Add 2 mL of hexane to the 35-mL sample in the vial.

    • Vigorously shake the vial for a specified time to ensure efficient extraction of EDDB into the hexane layer.

    • Allow the phases to separate.

  • Gas Chromatography - Electron Capture Detection (GC-ECD) Analysis:

    • Injector: A split/splitless injector is typically used.

    • Column: A capillary column suitable for the separation of halogenated compounds is required. A common choice is a column coated with 5% diphenyl - 95% dimethylpolysiloxane.

    • Detector: An electron capture detector (ECD) is used due to its high sensitivity for halogenated compounds like EDDB.

    • Temperature Program: A temperature program is used to achieve the optimal separation of EDDB from other components in the extract.

    • Quantitation: The concentration of EDDB is determined by comparing the peak area or peak height from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Quality Control

A formal quality control program is essential for ensuring the reliability of the analytical data.[5] Key QC measures include:

  • Initial Demonstration of Capability: Each analyst must demonstrate the ability to generate acceptable results.[5]

  • Method Blanks: Analysis of reagent water to check for contamination.

  • Laboratory Fortified Blanks (Spikes): Reagent water spiked with a known concentration of EDDB to assess accuracy. Recoveries should typically be within 70-130% of the true value.[2]

  • Matrix Spikes: Spiking a sample with a known amount of EDDB to evaluate the effect of the sample matrix on the analytical method.

  • Duplicates: Analyzing a sample in duplicate to assess precision.

Mandatory Visualization

The following diagrams illustrate the key workflows in the inter-laboratory validation of the analytical method for EDDB.

G cluster_prep Sample Preparation and Distribution cluster_analysis Laboratory Analysis cluster_validation Data Validation and Reporting A Spiked Water Samples Prepared (Reagent Water & Groundwater) B Samples Distributed to Participating Laboratories A->B C Sample Extraction (EPA Method 504) B->C D GC-ECD Analysis C->D E Data Acquisition D->E F Data Submission to Central Body E->F G Statistical Analysis (Precision, Bias, Recovery) F->G H Inter-laboratory Validation Report G->H

Caption: Workflow of the inter-laboratory validation study.

G cluster_workflow Analytical Workflow for EDDB in Water (EPA Method 504.1) Sample 1. Sample Collection (40-mL vial with Na2S2O3) Store 2. Storage at 4°C Sample->Store Extract 3. Microextraction (with Hexane) Store->Extract Inject 4. GC-ECD Injection Extract->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Electron Capture Detection Separate->Detect Quantify 7. Data Analysis & Quantitation Detect->Quantify Report 8. Report Results (µg/L) Quantify->Report

References

evaluating the cost-effectiveness of EDDB compared to other chelating agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cost-Effectiveness of Chelating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelating agents are integral to a myriad of scientific applications, from treating heavy metal toxicity to ensuring the stability of pharmaceutical formulations. The selection of an appropriate chelating agent is a critical decision, hinging on a delicate balance of efficacy, safety, and cost. This guide provides a comprehensive comparison of several widely used chelating agents to aid researchers in making informed decisions for their specific needs.

It is important to address that the initial query regarding "EDDB" did not yield any recognized chelating agent in scientific literature or commercial chemical databases. The term is predominantly associated with a now-defunct database for a video game. Therefore, this guide will focus on a comparative analysis of well-established and commercially available chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO), along with the biodegradable alternatives, Ethylenediamine-N,N'-disuccinic acid (EDDS) and L-glutamic acid N,N-diacetic acid (GLDA).

Quantitative Data Comparison

The following tables summarize the key quantitative metrics for comparing the cost-effectiveness, performance, and safety of the selected chelating agents.

Table 1: Cost-Effectiveness Comparison

Chelating AgentMolecular Weight ( g/mol )PurityFormPrice (USD/kg)
EDTA 292.24>99%Powder~$2 - $5[1][2]
DTPA 393.35>98%Powder~$3 - $6
DFO (mesylate salt) 656.79>98%Powder~$150 - $300 (per gram)
EDDS 292.22~35% SolutionLiquid~$2 - $4[3]
GLDA 351.1 (tetrasodium salt)~47% SolutionLiquid~$1 - $3[4][5][6][7]

Note: Prices are estimates and can vary significantly based on supplier, quantity, and market fluctuations.

Table 2: Performance Comparison - Stability Constants (Log K)

The stability constant (Log K) indicates the strength of the bond between the chelating agent and a metal ion. Higher values signify a more stable complex.

Metal IonEDTADTPADFOEDDSGLDA
Fe³⁺ 25.1[8]28.6[8]~30-31[9]~20.616.5[8]
Cu²⁺ 18.8[8]21.2[8]14.118.413.9[8]
Zn²⁺ 16.5[8]18.2[8]11.113.511.0[8]
Ca²⁺ 10.7[8]10.7[8]4.15.27.0[8]
Mg²⁺ 8.7[8]9.3[8]4.25.85.8[8]
Pb²⁺ 18.0[8]18.8[10]-13.012.1[8]
Al³⁺ 16.4[11]18.6[8]22.014.012.2[8]

Table 3: Safety Comparison - Acute Oral Toxicity

The LD50 is the lethal dose for 50% of the test population. Higher values indicate lower acute toxicity.

Chelating AgentLD50 (Oral, Rat) (mg/kg)Biodegradability
EDTA ~2,000 - 2,200Poor
DTPA >2,000Poor
DFO >5,000Readily Biodegradable
EDDS >2,000Readily Biodegradable
GLDA >2,000Readily Biodegradable[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Protocol 1: Determination of Metal Chelation Efficiency using UV-Vis Spectrophotometry (Ferrozine Assay for Iron (II))

This protocol describes a colorimetric method to determine the iron (II) chelating activity of a compound.

1. Principle: Ferrozine is a chromogenic reagent that forms a stable, magenta-colored complex with ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in the color intensity. The degree of color reduction is proportional to the chelating activity of the sample.

2. Reagents and Materials:

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Test chelating agent solutions at various concentrations

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Pipette 50 µL of the test chelating agent solution at different concentrations into the wells of a 96-well microplate.

  • Add 100 µL of phosphate buffer to each well.

  • Initiate the reaction by adding 50 µL of 2 mM FeCl₂ solution to each well.

  • Shake the plate gently and incubate for 10 minutes at room temperature.

  • Add 50 µL of 5 mM ferrozine solution to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance of the solution at 562 nm using a microplate reader.

  • A control is prepared using distilled water instead of the chelating agent solution.

4. Calculation of Chelating Activity: The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 2: Determination of Chelating Agent Cytotoxicity using the MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a chelating agent on cell viability.[12][13][14][15]

1. Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][15] This reduction is carried out by mitochondrial dehydrogenases.[14] The amount of formazan produced is proportional to the number of viable cells.

2. Reagents and Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test chelating agent solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

3. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the test chelating agent. A control group should receive medium without the chelating agent.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[13][16]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

4. Calculation of Cell Viability: The percentage of cell viability is calculated as follows: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

The following diagrams illustrate key conceptual frameworks related to the evaluation and application of chelating agents.

G cluster_input Initial Considerations cluster_eval Evaluation Parameters cluster_decision Decision & Selection start Define Application (e.g., Metal Toxicity, Industrial Process) metals Identify Target Metal Ions start->metals env Environmental Constraints start->env performance Performance (Stability Constant, Log K) metals->performance biodegradability Biodegradability env->biodegradability cost Cost Analysis ($/kg, $/mole) compare Compare Alternatives (EDTA, DTPA, DFO, EDDS, GLDA) cost->compare performance->compare safety Safety (Toxicity, LD50) safety->compare biodegradability->compare select Select Optimal Chelating Agent compare->select

Chelating Agent Selection Workflow

G cluster_pathway Cellular Metal Toxicity Pathway cluster_intervention Chelation Therapy Intervention metal Excess Metal Ions (e.g., Fe²⁺) ros Reactive Oxygen Species (ROS) Production metal->ros Fenton Reaction complex Stable Metal-Chelator Complex damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage apoptosis Apoptosis / Cell Death damage->apoptosis chelator Chelating Agent (e.g., DFO) chelator->metal Binds to Metal chelator->complex Forms Complex excretion Excretion from Body complex->excretion

Metal Toxicity and Chelation Mechanism

Summary and Conclusion

The choice of a chelating agent is a multifaceted decision that requires careful consideration of various factors.

  • EDTA and DTPA are highly effective and low-cost options for a wide range of metal ions. Their primary drawback is their poor biodegradability, which raises environmental concerns.

  • DFO is a highly specific and potent iron chelator with excellent biodegradability. However, its high cost limits its use to specialized applications, primarily in medicine.

  • EDDS and GLDA represent a significant advancement in green chemistry. They offer good chelation performance for several metal ions and are readily biodegradable, making them environmentally friendly alternatives to EDTA and DTPA. Their cost is competitive with traditional chelators, particularly when considering the environmental impact and disposal costs associated with non-biodegradable options.

For researchers and drug development professionals, the selection process should be guided by the specific requirements of the application. For industrial processes where cost is a primary driver and environmental discharge is controlled, EDTA and DTPA may remain viable options. However, for applications in pharmaceuticals, personal care, and situations where environmental compatibility is paramount, the biodegradable alternatives EDDS and GLDA present a compelling and increasingly cost-effective choice. DFO remains the gold standard for therapeutic iron chelation where its high specificity and efficacy justify the cost.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,2'-(Ethylenediimino)-dibutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the safe and compliant disposal of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB), a chelating agent utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling EDDB, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive safety information.[1] In the absence of a specific SDS for EDDB, the following precautions, based on chemically similar substances, must be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat or apron, and chemical-resistant gloves.[2][3] In case of potential splashing, a face shield should be worn in addition to safety goggles.[4]

  • Ventilation: All work with EDDB should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[5]

  • Spill Management: In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. Small spills can be cleaned up using absorbent materials, which should then be placed in a designated chemical waste container.[2][6] For larger spills, follow your institution's established emergency procedures.

II. Step-by-Step Disposal Protocol

The disposal of EDDB and its contaminated materials must be handled as chemical waste, in accordance with local, state, and federal regulations.[2]

  • Waste Segregation:

    • Do not mix EDDB waste with other waste streams.[7]

    • Collect all EDDB waste, including unused product, reaction residues, and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[2][7]

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for acidic and aqueous solutions.[7]

    • Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.

  • Aqueous Waste Solutions:

    • Aqueous solutions containing EDDB should be considered chemical waste.

    • Given that EDDB is an acid, neutralization may be a permissible pre-treatment step in some jurisdictions. However, this should only be performed by trained personnel following a specific, approved protocol.[4] To neutralize, slowly add a dilute base (e.g., sodium bicarbonate) to the acidic solution while stirring and monitoring the pH. The final pH should be between 5.5 and 9.5 before it can be considered for drain disposal, if permitted by local regulations.[4] Always consult your EHS office before neutralizing or drain-disposing of any chemical waste.

  • Final Disposal:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[5]

III. Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in the provided search results, the following table summarizes general guidelines for the disposal of laboratory chemical waste.

ParameterGuidelineSource
pH for Neutralized Aqueous Waste 5.5 - 9.5[4]
Water Flush for Drain Disposal (if permitted) 20 parts water to 1 part neutralized solution[4]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EDDB_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_treatment Pre-Treatment (Consult EHS) cluster_disposal Final Disposal start Start: Handling EDDB ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated EDDB Waste Generated (Unused chemical, solutions, contaminated items) fume_hood->waste_generated collect_waste Collect in a Labeled, Compatible Hazardous Waste Container waste_generated->collect_waste is_aqueous Aqueous Solution? collect_waste->is_aqueous neutralize Neutralize with a Weak Base to pH 5.5-9.5 is_aqueous->neutralize Yes no_treatment No Pre-Treatment Required is_aqueous->no_treatment No store_waste Store Sealed Container in Designated Area neutralize->store_waste no_treatment->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2'-(Ethylenediimino)-dibutyric acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2,2'-(Ethylenediimino)-dibutyric acid (EDDB). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

A. Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling EDDB.

PPE CategoryItemSpecifications and Usage Notes
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use and changed immediately if contamination occurs.[1]
Eye and Face Protection Safety goggles or face shieldChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]
Body Protection Laboratory coatA long-sleeved, buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection RespiratorUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][2]

B. General Handling Precautions

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory.

II. Spill and Disposal Procedures

Proper management of spills and waste is critical to laboratory safety and environmental responsibility.

A. Spill Response

  • Evacuate: Immediately evacuate the affected area in case of a large spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collect: Carefully collect the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

B. Waste Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all EDDB waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]

III. Experimental Workflow and Safety Visualizations

A. Logical Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Assess Hazards B Select & Don PPE A->B C Weigh/Measure in Ventilated Area B->C D Perform Experiment C->D E Segregate Waste D->E S1 Evacuate & Ventilate D->S1 Spill Occurs F Label Waste Container E->F G Store Waste Securely F->G H Arrange for Professional Disposal G->H S2 Contain Spill S1->S2 S3 Collect & Decontaminate S2->S3 S4 Dispose of Contaminated Materials S3->S4 S4->H

Caption: Procedural flow for safe handling and disposal of EDDB.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(Ethylenediimino)-dibutyric acid
Reactant of Route 2
2,2'-(Ethylenediimino)-dibutyric acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。